molecular formula C9H14N2 B1589237 1-cyclohexyl-1H-imidazole CAS No. 67768-61-0

1-cyclohexyl-1H-imidazole

Cat. No.: B1589237
CAS No.: 67768-61-0
M. Wt: 150.22 g/mol
InChI Key: VGZINEPOBWTUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-1H-imidazole is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-4-9(5-3-1)11-7-6-10-8-11/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZINEPOBWTUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449112
Record name 1-cyclohexylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67768-61-0
Record name 1-cyclohexylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-cyclohexyl-1H-imidazole spectroscopic data interpretation (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Interpretation of 1-cyclohexyl-1H-imidazole

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. This compound is a molecule of interest, representing a common structural motif in medicinal chemistry. Its N-substituted imidazole core is a key pharmacophore, while the cyclohexyl group modulates properties like lipophilicity and metabolic stability. A precise understanding of its three-dimensional structure and electronic environment is therefore not merely academic but a critical prerequisite for predicting its behavior and function.

This guide provides a comprehensive, field-proven methodology for the spectroscopic data interpretation of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. By understanding the "why" behind the data, researchers can develop a more intuitive and robust approach to structural elucidation for this and related heterocyclic compounds.

The Analytical Workflow: A Self-Validating Approach

The characterization of a molecule like this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system. A discrepancy in one analysis demands reconciliation with the others, ensuring the final structural assignment is beyond reproach.

Our workflow is designed to logically deconstruct the molecule, starting with the proton framework, moving to the carbon backbone, identifying functional groups, and finally, confirming the overall mass and fragmentation pattern.

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (High Purity >98%) B ¹H NMR Analysis (Proton Framework & Connectivity) A->B C ¹³C NMR Analysis (Carbon Backbone) B->C D IR Spectroscopy (Functional Group Identification) C->D E Mass Spectrometry (Molecular Weight & Fragmentation) D->E F Data Integration & Structural Confirmation E->F

Caption: A logical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. We will examine both ¹H and ¹³C NMR data to build a complete picture of the atomic framework.[1][2][3]

Molecular Structure and Atom Numbering

For clarity in our spectral assignments, the following numbering scheme for this compound will be used.

Caption: Structure and numbering of this compound.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin splitting).[3]

Expected ¹H NMR Data (Predicted, based on similar structures)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2~7.5 - 7.7Singlet (s)1HMost deshielded imidazole proton, situated between two electronegative nitrogen atoms.[4]
H-5~7.0 - 7.2Singlet (s)1HLess deshielded than H-2.[5]
H-4~6.8 - 7.0Singlet (s)1HLeast deshielded imidazole proton.[5]
H-1' (Cyclohexyl CH)~3.9 - 4.2Triplet of Triplets (tt)1HMethine proton directly attached to the imidazole nitrogen, deshielded by the ring. Split by adjacent axial and equatorial protons.
H-2', H-6' (eq)~2.0 - 2.2Multiplet (m)2HEquatorial protons on the cyclohexyl ring adjacent to the point of attachment.
H-2', H-6' (ax)~1.8 - 1.9Multiplet (m)2HAxial protons on the cyclohexyl ring adjacent to the point of attachment.
H-3', H-4', H-5'~1.2 - 1.8Multiplet (m)6HRemaining cyclohexyl methylene protons, overlapping in a complex multiplet.

Causality Behind the Shifts:

  • Imidazole Protons: The protons on the imidazole ring are in the aromatic region (>6.5 ppm) due to the ring current effect.[4] Their relative chemical shifts (H-2 > H-5 > H-4) are dictated by the electron-withdrawing character of the adjacent nitrogen atoms. H-2 is uniquely positioned between both nitrogens, causing the most significant downfield shift.

  • Cyclohexyl Protons: The H-1' methine proton is significantly deshielded due to its direct attachment to the electronegative nitrogen of the imidazole ring. The remaining cyclohexyl protons appear in the typical aliphatic region (1-2 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each carbon.[3]

Expected ¹³C NMR Data (Predicted, based on similar structures)

Carbon AssignmentChemical Shift (δ, ppm)Rationale
C-2~135 - 138Most deshielded imidazole carbon, analogous to its attached proton.[6]
C-4~128 - 130Aromatic carbon adjacent to one nitrogen.
C-5~118 - 120Aromatic carbon adjacent to one nitrogen, typically upfield from C-4.
C-1'~55 - 60Methine carbon directly attached to nitrogen, significantly deshielded.
C-2', C-6'~32 - 35Methylene carbons adjacent to the methine carbon.
C-3', C-5'~25 - 27Methylene carbons beta to the methine carbon.
C-4'~24 - 26Methylene carbon gamma to the methine carbon.

Expertise in Interpretation: The chemical shifts of the imidazole carbons are highly characteristic. C-2 is the most downfield, followed by C-4 and C-5. The attachment of the cyclohexyl group at N-1 has a modest electronic effect on these ring carbons compared to unsubstituted imidazole. The cyclohexyl carbon shifts are typical for a substituted cyclohexane ring.

Infrared (IR) Spectroscopy: Identifying Key Bonds and Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of the key functional groups that define this compound.[7]

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3100 - 3150C-H Stretch (Aromatic)Weak-MediumCorresponds to the C-H bonds on the imidazole ring.[8]
2850 - 2950C-H Stretch (Aliphatic)StrongCharacteristic strong absorptions from the numerous C-H bonds of the cyclohexyl group.
~1670C=N StretchMediumVibration of the carbon-nitrogen double bond within the imidazole ring.
~1500 - 1550C=C Stretch (Aromatic)Medium-StrongRing stretching vibrations of the imidazole core.[9]
~1250C-N StretchMediumStretching vibration of the bond between the cyclohexyl C-1' and the imidazole N-1.

Trustworthiness of the Data: The most telling feature in the IR spectrum is the combination of aromatic C-H stretches above 3000 cm⁻¹ and strong aliphatic C-H stretches below 3000 cm⁻¹. The absence of a broad N-H stretch (typically found around 3300-3500 cm⁻¹) is critical confirmation that the imidazole is substituted at the N-1 position.[9]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.[10]

Molecular Ion:

  • Formula: C₉H₁₄N₂

  • Exact Mass: 150.1157 g/mol

  • Molecular Ion Peak (M⁺•): m/z = 150

Predicted Fragmentation Pathway

The primary fragmentation of the molecular ion will likely occur at the weakest bonds and lead to the formation of stable carbocations or radical cations. The bond between the imidazole ring and the cyclohexyl group is a prime candidate for cleavage.

G cluster_frags parent This compound M⁺• = 150 frag1 [C₆H₁₁]⁺ Cyclohexyl Cation m/z = 83 parent->frag1 α-cleavage frag2 [C₃H₃N₂]⁺ Imidazolyl Radical m/z = 67 parent->frag2 Loss of cyclohexene (McLafferty-like)

Caption: Primary fragmentation pathways for this compound.

Authoritative Grounding in Fragmentation:

  • Loss of the Cyclohexyl Group: The most prominent fragmentation is the cleavage of the N-C₁' bond. This can result in two major fragment ions:

    • Cyclohexyl cation ([C₆H₁₁]⁺) at m/z = 83: A very common and stable secondary carbocation.

    • Imidazole radical cation ([C₃H₄N₂]⁺•) at m/z = 68: The charge is retained by the aromatic imidazole ring.

  • Fragmentation within the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, typically losing ethylene (C₂H₄, 28 Da) or other small neutral fragments, leading to a series of peaks at lower mass-to-charge ratios.[11]

  • Formation of m/z = 67: Loss of a cyclohexyl radical followed by the loss of a hydrogen atom from the imidazole ring results in an ion at m/z = 67.

The relative abundance of these fragments provides a characteristic "fingerprint" for the molecule. The base peak (most intense peak) is often the stable cyclohexyl cation at m/z = 83.

Experimental Protocols

To ensure reproducibility and accuracy, the following standard operating procedures are recommended.

Protocol 5.1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the sample in a high-field NMR spectrometer (≥400 MHz recommended for better resolution).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will require a longer acquisition time than the ¹H spectrum.

  • Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak.

Protocol 5.2: IR Spectrum Acquisition (ATR Method)
  • Instrument Preparation: Record a background spectrum on the clean crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Protocol 5.3: Mass Spectrum Acquisition (EI Method)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet. The sample is volatilized in a high vacuum.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).[10]

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion intensity versus m/z.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid confirmation of the key functional groups and the N-substitution pattern. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint that is consistent with the proposed structure. By integrating these datasets, researchers can achieve an unambiguous and trustworthy structural assignment, enabling further progress in drug development and chemical research.

References

Physical properties of 1-cyclohexyl-1H-imidazole (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclohexyl-1H-imidazole is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a cyclohexyl group at the nitrogen atom in the 1-position. This substitution significantly influences the molecule's physical and chemical properties, enhancing its hydrophobic character compared to the parent imidazole.[1] As a member of the N-substituted imidazole family, it serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is crucial for its application in drug design, chemical synthesis, and materials science. This guide provides a comprehensive overview of the available data on the melting and boiling points of this compound, alongside a detailed exploration of the experimental methodologies employed for their determination.

Physicochemical Properties of this compound

The physical state of this compound has been described as a colorless to pale yellow liquid or a white to off-white solid, suggesting that its melting point is likely near ambient room temperature.[1][2] The presence of the bulky, nonpolar cyclohexyl group attached to the imidazole ring leads to increased van der Waals interactions between molecules, which in turn affects its melting and boiling points compared to unsubstituted imidazole.

Physical PropertyValueSource
Melting Point Not definitively reported in the literature. Described as a white to off-white solid.[2]-
Boiling Point 302.9 ± 11.0 °C (Predicted)ChemicalBook[2]
Appearance White to off-white Solid or Colorless oilChemicalBook, CymitQuimica[1][2]
Molecular Formula C₉H₁₄N₂CymitQuimica[1]
Molecular Weight 150.22 g/mol ChemicalBook[2]

Experimental Determination of Physical Properties

The precise and reproducible determination of melting and boiling points is fundamental to characterizing a chemical compound. The methodologies for these measurements are well-established and rely on key physical principles.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The standard laboratory technique for determining the melting point of a powdered solid involves a melting point apparatus.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a thin-walled capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the approximate melting point. As the melting point is neared, the heating rate is slowed to allow for thermal equilibrium to be established.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.

The scientific principle behind this method is that the melting point is a characteristic physical property of a pure substance. Impurities will typically depress and broaden the melting point range. The sharpness of the melting point is often used as an indicator of purity. For N-substituted imidazole derivatives, this method is commonly employed using a visual melting point apparatus with open glass capillary tubes.[3][4]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. The normal boiling point is the boiling point at a pressure of 1 atmosphere.

Methodology:

  • Distillation Setup: For larger quantities of a liquid, the boiling point is typically determined by distillation. The liquid is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

  • Heating: The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Temperature Reading: The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point. This is indicated by a stable temperature reading on the thermometer as the liquid condenses in the condenser.

  • Micro Boiling Point Determination: For small quantities of a liquid, a micro boiling point determination can be performed. A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed in the liquid. The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

The underlying principle for boiling point determination is the relationship between vapor pressure and temperature. A liquid boils when its vapor pressure is equal to the external pressure. For compounds like this compound, which may be purified by vacuum distillation, the boiling point is determined under reduced pressure and can be extrapolated to atmospheric pressure.[2]

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the melting and boiling points of a synthesized organic compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physical Property Characterization synthesis Synthesis of this compound purification Purification (e.g., Vacuum Distillation) synthesis->purification sample_prep Sample Preparation purification->sample_prep mp_determination Melting Point Determination (Capillary Method) sample_prep->mp_determination bp_determination Boiling Point Determination (Distillation/Micro Method) sample_prep->bp_determination data_analysis Data Analysis and Reporting mp_determination->data_analysis bp_determination->data_analysis

Caption: Generalized workflow for the determination of physical properties.

Conclusion

References

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 1-Cyclohexyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the structural and stereochemical properties of 1-cyclohexyl-1H-imidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available at the time of this publication, this document leverages established principles of molecular geometry, conformational analysis, and crystallographic data from closely related analogues to construct a robust and predictive model of its structure. We present a detailed analysis of its anticipated molecular geometry, including bond lengths, bond angles, and the conformational dynamics of the cyclohexyl moiety. Furthermore, this guide outlines the synthetic pathways to this compound and the spectroscopic techniques for its characterization. A generalized, yet detailed, protocol for single-crystal X-ray diffraction is provided to guide researchers in the potential empirical determination of its crystal structure. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structural nuances of N-substituted imidazoles.

Introduction: The Significance of this compound

Imidazole and its derivatives are fundamental building blocks in a vast array of biologically active molecules and functional materials. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a crucial component of essential biomolecules like the amino acid histidine and histamine.[1] In the realm of pharmaceuticals, the N-substitution of the imidazole ring is a widely employed strategy to modulate the physicochemical properties of a compound, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[2]

The introduction of a cyclohexyl group at the N1 position of the imidazole ring imparts a unique combination of lipophilicity and conformational rigidity. This can significantly influence a molecule's ability to interact with biological targets and its metabolic stability. Consequently, the this compound moiety is found in a variety of compounds with therapeutic potential.[3] A thorough understanding of the three-dimensional structure of this foundational scaffold is therefore paramount for rational drug design and the development of novel materials.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, where the imidazole anion displaces a suitable leaving group on a cyclohexyl electrophile. A common and effective method is the N-alkylation of imidazole with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base.[4]

General Synthetic Protocol (N-Alkylation)

Scheme 1: Synthesis of this compound

Synthesis_of_1_cyclohexyl_1H_imidazole cluster_reactants Reactants imidazole Imidazole imidazole->reaction_point cyclohexyl_bromide Cyclohexyl Bromide cyclohexyl_bromide->reaction_point product This compound base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) base->reaction_point reaction_point->product N-Alkylation

Caption: Synthetic pathway to this compound.

Step-by-Step Protocol:

  • Deprotonation of Imidazole: To a solution of imidazole in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, a base is added. For a robust reaction, a strong base like sodium hydride (NaH) can be used, which quantitatively deprotonates the imidazole to form the highly nucleophilic imidazolide anion. Alternatively, a milder base like potassium carbonate (K₂CO₃) can be employed, often requiring heating to facilitate the reaction.[4][5]

  • Nucleophilic Attack: Cyclohexyl bromide is then added to the reaction mixture. The imidazolide anion acts as a nucleophile, attacking the electrophilic carbon of the cyclohexyl bromide and displacing the bromide ion in an SN2 reaction.

  • Work-up and Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using a suite of spectroscopic techniques.

Table 1: Expected Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Signals for the imidazole protons (H2, H4, H5) in the aromatic region (approx. δ 7.0-8.0 ppm).[6] - A multiplet for the methine proton of the cyclohexyl group directly attached to the imidazole nitrogen (approx. δ 4.0-4.5 ppm). - A series of multiplets for the methylene protons of the cyclohexyl ring (approx. δ 1.2-2.2 ppm).
¹³C NMR - Resonances for the imidazole carbons in the aromatic region (approx. δ 115-140 ppm).[6] - A signal for the methine carbon of the cyclohexyl group attached to the nitrogen (approx. δ 50-60 ppm). - Signals for the methylene carbons of the cyclohexyl ring (approx. δ 25-35 ppm).
FT-IR - C-H stretching vibrations for the aromatic imidazole ring and the aliphatic cyclohexyl group. - C=N and C=C stretching vibrations characteristic of the imidazole ring.
Mass Spec. - A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₄N₂).

Molecular Geometry and Conformational Analysis

In the absence of empirical crystallographic data, the molecular geometry of this compound can be predicted with a high degree of confidence through computational modeling and by drawing comparisons with structurally related molecules.[7][8]

The Imidazole Ring

The imidazole ring is an aromatic, planar five-membered heterocycle.[9] The bond lengths and angles within the ring are expected to be consistent with those observed in other 1-substituted imidazoles.

Table 2: Predicted Bond Lengths and Angles of the Imidazole Moiety

Parameter Predicted Value Justification
Bond Lengths (Å)
N1-C2~1.38 ÅTypical C-N single bond in an aromatic heterocycle.
C2-N3~1.32 ÅExhibiting partial double bond character.
N3-C4~1.38 ÅTypical C-N single bond in an aromatic heterocycle.
C4-C5~1.36 ÅExhibiting partial double bond character.
C5-N1~1.39 ÅTypical C-N single bond in an aromatic heterocycle.
Bond Angles (°)
C5-N1-C2~107°Consistent with a five-membered ring.
N1-C2-N3~111°Influenced by the two nitrogen atoms.
C2-N3-C4~106°Consistent with a five-membered ring.
N3-C4-C5~109°Consistent with a five-membered ring.
C4-C5-N1~107°Consistent with a five-membered ring.

These values are estimations based on data from related imidazole structures and may vary slightly in the actual molecule.

The Cyclohexyl Ring and Conformational Preference

The cyclohexyl ring will adopt a stable chair conformation to minimize steric and torsional strain.[10][11] When attached to the imidazole ring, the cyclohexyl group can exist in two principal conformations: one where the imidazole ring is in an axial position and another where it is in an equatorial position.

Due to the steric bulk of the imidazole ring, the equatorial conformation is overwhelmingly favored to avoid unfavorable 1,3-diaxial interactions with the hydrogens on the cyclohexyl ring.[10]

Cyclohexyl_Conformation cluster_axial Axial Conformer (Disfavored) cluster_equatorial Equatorial Conformer (Favored) axial Axial Imidazole (Steric Hindrance) equatorial Equatorial Imidazole (Sterically Favored) axial->equatorial Ring Flip equatorial->axial Ring Flip Crystallization_Workflow cluster_methods Crystal Growth Methods start Purified Compound dissolve Dissolve in Suitable Solvent start->dissolve filter Filter Solution dissolve->filter evaporation Slow Evaporation filter->evaporation diffusion Vapor Diffusion filter->diffusion cooling Slow Cooling filter->cooling select_crystal Select High-Quality Single Crystal evaporation->select_crystal diffusion->select_crystal cooling->select_crystal

References

An In-Depth Technical Guide to the Basicity and pKa of 1-Cyclohexyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the basicity and associated pKa value of 1-cyclohexyl-1H-imidazole, a heterocyclic compound of interest in pharmaceutical and materials science. We delve into the fundamental electronic and steric properties of the imidazole ring system, explore the specific influence of the N-1 cyclohexyl substituent, and present detailed, field-proven experimental protocols for the precise determination of its pKa. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this molecule's acid-base chemistry.

Introduction: The Imidazole Core and the Significance of Basicity

The imidazole ring is a cornerstone five-membered heterocycle integral to a vast array of biological molecules and synthetic compounds.[1][2] Its unique structure, featuring two nitrogen atoms, endows it with amphoteric properties, allowing it to act as both a weak acid and a base.[1][3] The basicity of the imidazole nucleus, centered on the 'pyridine-like' sp²-hybridized nitrogen (N-3), is of paramount importance.[3][4] This nitrogen's lone pair of electrons is not involved in the aromatic π-system and is readily available for protonation.[4][5]

The pKa value, the negative logarithm of the acid dissociation constant of the conjugate acid, is the quantitative measure of this basicity. For imidazole, the pKa of its conjugate acid is approximately 7.0, making it significantly more basic than pyridine (pKa ≈ 5.2).[3] This enhanced basicity is attributed to the resonance stabilization of the resulting imidazolium cation, where the positive charge is delocalized over both nitrogen atoms.[3][6] Understanding and quantifying the pKa of imidazole derivatives like this compound is critical in drug development for predicting a molecule's charge state at physiological pH, which in turn governs its solubility, membrane permeability, and interaction with biological targets.

The Influence of the N-1 Cyclohexyl Substituent on Basicity

Substitution on the imidazole ring can profoundly alter its basicity. The introduction of a cyclohexyl group at the N-1 position primarily exerts its influence through electronic and steric effects.

Electronic Effects: Inductive Donation

Alkyl groups, such as cyclohexyl, are generally considered to be weakly electron-donating through an inductive effect (+I). This effect increases the electron density within the imidazole ring system. Consequently, the pyridine-like N-3 nitrogen becomes more electron-rich and, therefore, more attractive to a proton. This increased electron density enhances the basicity of the molecule. It is a well-established principle that electron-donating groups on an imidazole ring increase basicity, while electron-withdrawing groups decrease it.[6] For instance, N-methylimidazole is known to be more basic than the parent imidazole.[6] Following this principle, this compound is predicted to be a stronger base than unsubstituted imidazole.

Steric Considerations

While the cyclohexyl group is bulky, its placement at the N-1 position does not typically create significant steric hindrance to the protonation at N-3. The lone pair at N-3 remains accessible. This contrasts with substitution at the C-2 position (between the two nitrogens), where a bulky group could sterically impede the approach of a proton to N-3. Therefore, the electronic inductive effect is expected to be the dominant factor influencing the basicity of this compound.

Diagram: Protonation Equilibrium

The following diagram illustrates the protonation of this compound at the N-3 position to form the corresponding imidazolium cation.

Caption: Protonation equilibrium of this compound.

Quantitative Data: Predicted vs. Actual pKa

CompoundpKa of Conjugate AcidRationale for Comparison
Imidazole~7.0[3][7]Parent compound, baseline for comparison.
N-Methylimidazole~7.4N-alkylation with a small, electron-donating methyl group increases basicity.[6]
This compound Predicted: >7.0 The cyclohexyl group is also an electron-donating alkyl group; thus, an increase in basicity relative to imidazole is expected. The precise value requires experimental determination.

Experimental Determination of pKa

To ascertain the precise pKa of this compound, several robust analytical methods can be employed. Potentiometric titration and UV-Vis spectrophotometric titration are the most common and reliable techniques.[8]

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate method that involves the gradual addition of a titrant (an acid, such as HCl) to a solution of the base (this compound) while monitoring the solution's pH with a calibrated pH meter.[8] The pKa is determined from the inflection point of the resulting titration curve.[9]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).

    • Prepare a ~0.01 M solution of this compound in deionized, carbonate-free water. The exact concentration should be known.

  • Apparatus Setup:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).

    • Place a known volume (e.g., 50.0 mL) of the this compound solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Begin stirring the solution at a moderate, constant rate.

    • Record the initial pH of the solution.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue adding titrant well past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (inflection point). This can be found using the first or second derivative of the curve.

    • The pKa is equal to the pH at the half-equivalence point (V_eq / 2). At this point, the concentrations of the protonated base (conjugate acid) and the free base are equal.

Diagram: Potentiometric Titration Workflow

titration_workflow prep Prepare Solutions (0.1M HCl, 0.01M Analyte) setup Apparatus Setup (Calibrate pH Meter, Measure Analyte) prep->setup titrate Perform Titration (Add HCl in increments, Record pH) setup->titrate plot Plot Data (pH vs. Volume of Titrant) titrate->plot analyze Analyze Curve (Find Equivalence Point V_eq) plot->analyze pka Determine pKa (pH at V_eq / 2) analyze->pka

Caption: Workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon protonation.[8] It requires smaller amounts of the compound compared to potentiometric titration.

Experimental Protocol:

  • Preparation of Buffers:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range of this compound (e.g., from pH 5.5 to 8.5 in 0.2-0.3 pH unit increments).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • For each buffer, prepare a sample by adding a small, constant aliquot of the stock solution to a known volume of the buffer solution in a quartz cuvette. Ensure the final concentration is identical across all samples.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each buffered sample, including spectra for highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to obtain the spectra of the fully protonated and deprotonated species, respectively.

  • Data Analysis:

    • Identify a wavelength (λ) where the absorbance difference between the protonated and deprotonated forms is maximal.

    • Plot the absorbance at this chosen wavelength (A) against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

Conclusion

The basicity of this compound, a key parameter for its application in medicinal chemistry and materials science, is governed by the fundamental electronic properties of the imidazole ring. The N-1 cyclohexyl substituent, through its electron-donating inductive effect, is expected to increase the basicity of the N-3 nitrogen, resulting in a pKa value greater than that of unsubstituted imidazole (~7.0). For definitive quantification, this guide provides detailed, step-by-step protocols for pKa determination via potentiometric and spectrophotometric titration. The application of these methodologies will yield the precise pKa value, enabling accurate predictions of the molecule's behavior in various chemical and biological systems.

References

The Cyclohexyl Group's Influence on the Reactivity of the Imidazole Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Core and the Impact of Cyclohexyl Substitution

The imidazole ring is a cornerstone in medicinal chemistry and materials science, lauded for its unique electronic properties, its role as a bioisostere, and its versatile reactivity.[1][2] This five-membered aromatic heterocycle, containing two nitrogen atoms, exhibits an amphoteric nature, acting as both a weak acid and a base.[3] Its reactivity is a delicate interplay of electronic and steric factors, which can be finely tuned by the introduction of substituents. This guide provides an in-depth exploration of the reactivity profile of the imidazole ring when substituted with a cyclohexyl group. The introduction of this bulky, non-aromatic, lipophilic group significantly modulates the electronic and steric environment of the imidazole core, thereby influencing its behavior in a variety of chemical transformations.

The cyclohexyl moiety, while seemingly a simple alkyl group, imparts a unique set of characteristics. Its conformational flexibility and significant steric bulk can direct the regioselectivity of reactions and influence the stability of intermediates and transition states. Electronically, as a saturated alkyl group, it acts as a weak electron-donating group through an inductive effect, subtly altering the electron density of the imidazole ring. This guide will dissect these influences, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical nuances of cyclohexyl-substituted imidazoles.

I. Electronic and Steric Landscape of Cyclohexyl-Substituted Imidazoles

The reactivity of the imidazole ring is fundamentally governed by the distribution of electron density and the accessibility of its constituent atoms. The introduction of a cyclohexyl group brings about predictable yet profound changes to both of these aspects.

Electronic Effects: An Inductive Push

The cyclohexyl group, being an sp³-hybridized alkyl substituent, exerts a positive inductive effect (+I) on the imidazole ring. This electron-donating nature slightly increases the electron density of the aromatic system. This has several key consequences:

  • Enhanced Basicity: The increased electron density on the pyridine-like nitrogen (N-3) enhances its ability to accept a proton, making cyclohexyl-substituted imidazoles slightly more basic than their unsubstituted counterparts.[4]

  • Activation towards Electrophilic Attack: The electron-rich nature of the ring system makes it more susceptible to attack by electrophiles. However, the position of attack is heavily influenced by steric factors.

  • Modulation of Acidity: Conversely, the electron-donating nature of the cyclohexyl group slightly decreases the acidity of the N-H proton on the pyrrole-like nitrogen (N-1).

Steric Hindrance: A Double-Edged Sword

The most significant impact of the cyclohexyl group is its substantial steric bulk. This steric hindrance plays a crucial role in dictating the regioselectivity of various reactions and can, in some cases, necessitate more forcing reaction conditions.

  • Directing Group for N-Alkylation: In N-alkylation reactions of unsymmetrically substituted imidazoles, the incoming alkyl group will preferentially add to the less sterically hindered nitrogen atom.[5]

  • Shielding of Adjacent Positions: The cyclohexyl group can sterically shield the adjacent carbon atoms on the imidazole ring (e.g., the C-2 or C-5 position, depending on the point of attachment), making them less accessible to attack by bulky reagents.

  • Influence on Reaction Rates: Steric hindrance can slow down reaction rates by impeding the approach of reactants to the reactive centers of the imidazole ring.[5]

The interplay of these electronic and steric effects is a recurring theme in the chemistry of cyclohexyl-substituted imidazoles and will be explored in the context of specific reaction classes in the following sections.

II. Key Reaction Profiles of Cyclohexyl-Substituted Imidazoles

The following sections will detail the reactivity of cyclohexyl-substituted imidazoles in several fundamental classes of organic reactions, supported by mechanistic insights and established protocols.

Synthesis of Cyclohexyl-Substituted Imidazoles

The construction of the cyclohexyl-imidazole core can be achieved through various synthetic strategies, often tailored to the desired substitution pattern. A common approach involves the condensation of a cyclohexyl-containing building block with other acyclic components.

This workflow is based on the synthetic strategies reported in the literature for the preparation of pharmacologically active imidazole derivatives.[6][7]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 Cyclohexanecarboxylic Acid step1 Condensation start1->step1 start2 Substituted Phenacyl Bromide start2->step1 start3 Ammonium Acetate step2 Cyclization start3->step2 step1->step2 Intermediate Formation product 2-Cyclohexyl-4-phenyl-1H-imidazole step2->product

Caption: General workflow for the synthesis of 2-cyclohexyl-4-phenyl-1H-imidazole.

Materials:

  • Cyclohexanecarboxylic acid

  • 2-Bromo-1-phenylethanone (Phenacyl bromide)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-bromo-1-phenylethanone in ethanol, add cyclohexanecarboxylic acid.

  • Add a significant excess of ammonium acetate to the mixture.

  • Heat the reaction mixture at reflux in glacial acetic acid until the starting materials are consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-cyclohexyl-4-phenyl-1H-imidazole.[7]

N-Alkylation: Navigating Steric Hindrance

N-alkylation is a fundamental transformation of the imidazole ring, often employed to introduce functional groups or to prepare ionic liquids. With cyclohexyl-substituted imidazoles, the regioselectivity of N-alkylation is a key consideration, particularly in unsymmetrically substituted systems.

The N-alkylation of an imidazole proceeds via an SN2 mechanism, where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the alkylating agent. The presence of a bulky cyclohexyl group can sterically hinder one of the nitrogen atoms, directing the alkylation to the more accessible nitrogen.[5]

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product imidazole Cyclohexyl-imidazole deprotonation Deprotonation imidazole->deprotonation alkyl_halide Alkyl Halide (R-X) sn2 SN2 Attack alkyl_halide->sn2 base Base (e.g., K2CO3) base->deprotonation deprotonation->sn2 Imidazolide Anion product N-Alkyl-cyclohexyl-imidazole sn2->product

Caption: Simplified workflow for the N-alkylation of a cyclohexyl-imidazole.

Microwave-assisted synthesis can often overcome the kinetic barriers associated with sterically hindered substrates, leading to higher yields and shorter reaction times.[5]

Materials:

  • Cyclohexyl-substituted imidazole

  • Alkylating agent (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave-safe reaction vessel, combine the cyclohexyl-substituted imidazole, the alkylating agent, and potassium carbonate.

  • Add DMF as the solvent.

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature and for a time determined by reaction monitoring (TLC or LC-MS).

  • After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Electrophilic Aromatic Substitution: A Game of Sterics and Electronics

The imidazole ring is susceptible to electrophilic aromatic substitution, typically at the C-4 and C-5 positions.[8][9] The electron-donating cyclohexyl group further activates the ring towards this type of reaction. However, the regiochemical outcome is a delicate balance between the electronic directing effects and the steric hindrance imposed by the cyclohexyl group.

  • Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce halogen atoms onto the imidazole ring. The position of halogenation will be influenced by the location of the cyclohexyl group.

  • Nitration and Sulfonation: These reactions typically require harsh conditions and may lead to a mixture of products. The steric bulk of the cyclohexyl group can disfavor substitution at adjacent positions.

Metal-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium- and nickel-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and imidazoles are excellent substrates for these transformations.[10][11][12] Cyclohexyl-substituted imidazoles can participate in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide. Halogenated cyclohexyl-imidazoles can be readily coupled with a variety of boronic acids.

Direct C-H activation and arylation offer a more atom-economical approach to functionalizing the imidazole core.[13][14][15] The regioselectivity of C-H activation on a cyclohexyl-substituted imidazole will be influenced by the acidity of the C-H bonds and steric accessibility. The C-2 position is often the most acidic and can be selectively functionalized under appropriate conditions.[13]

Reaction TypeKey Considerations for Cyclohexyl-Imidazoles
Synthesis Condensation reactions are a common and effective route.[6][7]
N-Alkylation Steric hindrance from the cyclohexyl group directs alkylation to the less hindered nitrogen.[5]
Electrophilic Substitution The ring is electronically activated, but steric hindrance plays a major role in regioselectivity.[8]
Cross-Coupling Excellent substrates for various coupling reactions, with regioselectivity being a key factor.[10][11]
C-H Activation The C-2 position is often favored for functionalization due to its higher acidity.[13]

III. Conclusion: A Versatile Building Block with Tunable Reactivity

The introduction of a cyclohexyl group onto the imidazole ring provides a powerful tool for modulating its chemical properties. The interplay of the weak electron-donating inductive effect and the significant steric bulk of the cyclohexyl moiety allows for a degree of control over the reactivity and regioselectivity of a wide range of chemical transformations. From directing N-alkylation to influencing the outcome of electrophilic substitution and participating in modern cross-coupling reactions, cyclohexyl-substituted imidazoles have proven to be versatile building blocks in drug discovery and materials science. A thorough understanding of the fundamental principles outlined in this guide will empower researchers to harness the unique reactivity profile of these valuable compounds in their synthetic endeavors.

References

A Preliminary Investigation into the Biological Activity of 1-Cyclohexyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] This technical guide outlines a comprehensive preliminary investigation into the potential biological activities of a specific, under-explored derivative: 1-cyclohexyl-1H-imidazole. Leveraging the known antifungal, anticancer, and enzyme-inhibiting properties of the broader imidazole class, this document provides a strategic framework for its initial biological characterization.[3][4][5][6][7] The protocols and experimental designs detailed herein are intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel imidazole-based compounds.

Introduction: The Rationale for Investigating this compound

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in drug discovery.[1][8] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, allow it to bind to a diverse range of biological targets.[6][9] Marketed drugs containing the imidazole moiety include antifungal agents like ketoconazole and miconazole, as well as anticancer and antihypertensive medications.[3][10][11]

The biological activity of imidazole derivatives is highly dependent on the nature and position of their substituents.[9] The introduction of a cyclohexyl group at the N-1 position of the imidazole ring introduces a bulky, lipophilic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This modification may enhance membrane permeability, alter binding affinity to target proteins, and potentially unlock novel biological activities. While the biological profile of this compound itself is not extensively documented, the well-established bioactivities of other N-substituted imidazoles provide a strong rationale for its investigation.

This guide will focus on three primary areas of investigation based on the known potential of the imidazole scaffold:

  • Antifungal Activity: Many imidazole-based drugs target the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[10][12]

  • Anticancer Activity: Imidazole derivatives have been shown to exhibit anticancer properties through various mechanisms, including kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis.[4][5][8][13]

  • Enzyme Inhibition: The imidazole ring is a known inhibitor of various enzymes, including microsomal enzymes and cyclooxygenases.[7][14][15]

Synthesis of this compound

A common and efficient method for the synthesis of N-alkylated imidazoles is the N-alkylation of imidazole with a suitable alkyl halide in the presence of a base.[16]

Reaction Scheme:

Synthesis of this compound Imidazole Imidazole reaction + Imidazole->reaction CyclohexylBromide Cyclohexyl Bromide CyclohexylBromide->reaction Base Base (e.g., NaH) Base->reaction Solvent Solvent (e.g., DMF) Solvent->reaction Product This compound reaction->Product N-alkylation

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol:

  • Preparation: To a solution of imidazole in an appropriate aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the complete deprotonation of the imidazole.

  • Alkylation: Add cyclohexyl bromide dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Preliminary Biological Evaluation

The initial biological screening of this compound should be conducted in a tiered approach, starting with broad assessments of cytotoxicity and antimicrobial activity, followed by more specific enzyme inhibition assays if promising results are obtained.

In Vitro Cytotoxicity Assessment

A fundamental first step in evaluating any new compound is to determine its potential toxicity to mammalian cells. This is crucial for establishing a therapeutic window and for guiding the concentrations to be used in subsequent assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Plate human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Cell LineCompoundIC50 (µM)
A549This compoundTBD
MCF-7This compoundTBD
HepG2This compoundTBD
HEK293This compoundTBD
A549Doxorubicin (Control)Known Value
Antifungal Susceptibility Testing

Given the prevalence of antifungal activity among imidazole derivatives, assessing the efficacy of this compound against common fungal pathogens is a primary objective.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans) according to CLSI guidelines.[17]

  • Compound Dilution: Serially dilute this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculation: Inoculate each well with the fungal suspension. Include a positive control (fungal growth without the compound) and a negative control (broth only). A known antifungal agent like fluconazole should be used as a reference compound.[12]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

Fungal StrainCompoundMIC (µg/mL)
Candida albicansThis compoundTBD
Aspergillus nigerThis compoundTBD
Cryptococcus neoformansThis compoundTBD
Candida albicansFluconazole (Control)Known Value
Enzyme Inhibition Screening

The potential for this compound to act as an enzyme inhibitor can be explored through targeted assays. A logical starting point would be to investigate its effect on cyclooxygenase (COX) enzymes, as some imidazole derivatives have shown activity against these targets.[15]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

Commercially available kits provide a straightforward method for assessing the inhibitory activity of compounds against COX-1 and COX-2.

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

  • Compound Addition: Add various concentrations of this compound to the wells of a 96-well plate. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, aspirin for COX-1) as a positive control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: After a specified incubation period, measure the product formation (e.g., prostaglandin) using a colorimetric or fluorescent method as described in the kit protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Data Presentation:

EnzymeCompoundIC50 (µM)
COX-1This compoundTBD
COX-2This compoundTBD
COX-1Aspirin (Control)Known Value
COX-2Celecoxib (Control)Known Value

Mechanistic Elucidation: A Forward Look

Should the preliminary screening reveal significant biological activity, further investigations will be warranted to elucidate the mechanism of action.

Potential Signaling Pathway Investigation for Anticancer Activity:

If this compound demonstrates potent cytotoxicity against cancer cell lines, subsequent studies could explore its impact on key signaling pathways implicated in cancer progression, such as the EGFR or kinase pathways.[8][9]

Potential Anticancer Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Compound This compound Compound->EGFR Inhibition? Experimental Workflow Start Preliminary Screening Hit_Identified Hit Compound Identified (e.g., IC50 < 10 µM) Start->Hit_Identified Dose_Response Dose-Response and Selectivity Studies Hit_Identified->Dose_Response Yes No_Further_Action No Further Action Hit_Identified->No_Further_Action No Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Target_ID Target Identification and Validation Mechanism_of_Action->Target_ID In_Vivo In Vivo Efficacy and Toxicity Studies Target_ID->In_Vivo

References

Methodological & Application

Methodology for the N-alkylation of Imidazole using Cyclohexyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] N-alkylation of the imidazole core is a fundamental synthetic transformation that allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[4][5][6] The introduction of a cyclohexyl group, in particular, can impart desirable characteristics, including increased bulk and lipophilicity, which can enhance binding to target proteins. This application note provides a detailed guide to the N-alkylation of imidazole with cyclohexyl halides, covering the underlying reaction mechanism, detailed experimental protocols for conventional, microwave-assisted, and phase-transfer-catalyzed methods, as well as troubleshooting and safety considerations.

Reaction Mechanism and Key Considerations

The N-alkylation of imidazole with cyclohexyl halides proceeds via a bimolecular nucleophilic substitution (S_N2) reaction. The reaction is typically initiated by the deprotonation of the imidazole N-H proton (pKa ≈ 14.5) by a suitable base to form the highly nucleophilic imidazolate anion.[7] This anion then attacks the electrophilic carbon of the cyclohexyl halide, displacing the halide leaving group to form the N-cyclohexylimidazole product.

Several factors can influence the efficiency and outcome of this reaction:

  • Choice of Base: A base strong enough to deprotonate imidazole is required. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (KOH).[7] The choice of base can also influence the reaction's regioselectivity in substituted imidazoles.[8]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred as they can dissolve the imidazolate salt and promote the S_N2 reaction.[7][9]

  • Leaving Group: The reactivity of the cyclohexyl halide follows the order I > Br > Cl. Cyclohexyl iodide or bromide are therefore the most common choices.

  • Steric Hindrance: As a secondary halide, cyclohexyl halides are more sterically hindered than primary alkyl halides, which can slow the rate of the S_N2 reaction. This may necessitate more forcing conditions, such as higher temperatures or longer reaction times.

  • Side Reactions: A common side reaction is the further alkylation of the N-cyclohexylimidazole product to form a 1,3-dicyclohexylimidazolium salt.[7] This can often be minimized by using a slight excess of imidazole relative to the cyclohexyl halide.

reaction_mechanism cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack imidazole Imidazole imidazolate Imidazolate Anion imidazole->imidazolate + Base base Base (e.g., K₂CO₃) product N-Cyclohexylimidazole imidazolate->product + Cyclohexyl Halide cyclohexyl_halide Cyclohexyl Halide (X = Br, I) salt Halide Salt

Caption: The S_N2 mechanism for the N-alkylation of imidazole.

Experimental Protocols

General Experimental Workflow

The general workflow for the N-alkylation of imidazole involves reaction setup, monitoring, workup to isolate the crude product, and subsequent purification.

experimental_workflow start Start reaction_setup 1. Reaction Setup (Imidazole, Base, Solvent, Cyclohexyl Halide) start->reaction_setup reaction_monitoring 2. Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring workup 3. Workup (Quenching, Extraction, Washing) reaction_monitoring->workup purification 4. Purification (Column Chromatography) workup->purification characterization 5. Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for N-alkylation.

Protocol 1: Conventional N-Alkylation of Imidazole with Cyclohexyl Bromide

This protocol describes a standard method for the N-alkylation of imidazole using conventional heating.

Materials:

  • Imidazole

  • Cyclohexyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclohexyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-cyclohexylimidazole.

Protocol 2: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields in shorter times.[10][11][12][13]

Materials:

  • Same as Protocol 1, plus a dedicated microwave reactor.

Procedure:

  • In a microwave reaction vessel, combine imidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a minimal amount of a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP).

  • Add cyclohexyl bromide (1.1 eq) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Perform the workup and purification as described in Protocol 1.

Protocol 3: N-Alkylation using Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis (PTC) can be a highly effective method, particularly for reactions involving an inorganic base and an organic substrate in a biphasic system.[14][15][16][17][18]

Materials:

  • Imidazole

  • Cyclohexyl bromide

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or another non-polar organic solvent

  • Water

Procedure:

  • To a round-bottom flask, add imidazole (1.0 eq), cyclohexyl bromide (1.1 eq), toluene, and TBAB (0.1 eq).

  • In a separate beaker, prepare a 50% aqueous solution of KOH.

  • Add the aqueous KOH solution to the reaction flask and stir the biphasic mixture vigorously at 60-80 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction Incomplete deprotonation of imidazole.Use a stronger base (e.g., NaH) or a more effective base/solvent system (e.g., Cs₂CO₃ in DMF).[7]
Low reactivity of cyclohexyl halide.Switch to a more reactive halide (cyclohexyl iodide). Increase the reaction temperature or time.
Insufficient mixing in PTC.Increase the stirring speed to ensure efficient transfer between phases.
Formation of Dialkylated Imidazolium Salt Excess alkylating agent.Use a slight excess of imidazole (1.1-1.2 eq) relative to the cyclohexyl halide.
High reaction temperature.Perform the reaction at a lower temperature, if feasible.
Difficulty in Product Isolation Emulsion formation during workup.Add more brine to the aqueous layer to break the emulsion.
Product is water-soluble.Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility.

Safety Precautions

  • Imidazole: Harmful if swallowed and causes severe skin burns and eye damage. It is also suspected of damaging fertility or the unborn child.[19][20][21] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[22]

  • Cyclohexyl Halides: These are flammable liquids and are harmful if swallowed or inhaled. They can cause skin and eye irritation. Handle with care in a fume hood and wear appropriate PPE.

  • Bases: Strong bases like NaH are highly reactive and flammable. Quench any residual NaH carefully with isopropanol before aqueous workup. Solid KOH and K₂CO₃ are corrosive and should be handled with care.

  • Solvents: DMF is a reproductive hazard. Anhydrous solvents can be pyrophoric. Handle all solvents in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[19][21]

References

Application Notes and Protocols for the Investigational Use of 1-Cyclohexyl-1H-imidazole in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the potential application of 1-cyclohexyl-1H-imidazole as a ligand in transition metal catalysis. While specific literature on the catalytic use of this particular ligand is limited, its structural features—notably the bulky N-cyclohexyl substituent—suggest its potential utility in reactions where ligand steric hindrance plays a crucial role in catalyst stability and selectivity. These notes are intended to serve as a foundational resource for researchers interested in exploring the synthesis, characterization, and catalytic activity of transition metal complexes bearing the this compound ligand. The protocols provided are based on established methodologies for similar N-alkylimidazole ligands and are presented as a starting point for investigation.

Introduction: The Role of N-Alkylimidazoles in Catalysis

Imidazole and its derivatives are a cornerstone of coordination chemistry and homogeneous catalysis.[1][2] The lone pair of electrons on the sp²-hybridized nitrogen atom allows for strong σ-donation to a metal center, forming stable transition metal complexes.[3] The properties of these complexes can be finely tuned by modifying the substituents on the imidazole ring. N-alkylation of imidazole introduces steric bulk around the metal center, which can influence the coordination number, geometry, and reactivity of the resulting catalyst.

The this compound ligand is of particular interest due to the conformational flexibility and significant steric profile of the cyclohexyl group. It is hypothesized that this bulk can:

  • Enhance Catalyst Stability: The cyclohexyl group may protect the metal center from decomposition pathways such as aggregation or unwanted side reactions.

  • Influence Regio- and Stereoselectivity: The steric hindrance can control the approach of substrates to the catalytic center, potentially leading to higher selectivity in certain transformations.

  • Promote Reductive Elimination: In cross-coupling reactions, bulky ligands are known to facilitate the final bond-forming step.

This guide will focus on a hypothetical application of this compound in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of C-C bonds in pharmaceutical and materials science.[3][4]

Synthesis of this compound

The synthesis of this compound can be achieved through a standard N-alkylation of imidazole with a cyclohexyl halide.

Protocol 1: Synthesis via N-Alkylation

Materials:

  • Imidazole

  • Cyclohexyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add imidazole (1.0 eq).

  • Add anhydrous DMF to dissolve the imidazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until gas evolution ceases.

  • Add cyclohexyl bromide (1.05 eq) dropwise to the reaction mixture.

  • Stir the reaction at 60 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Workflow for Ligand Synthesis:

cluster_synthesis Synthesis of this compound imidazole Imidazole + NaH in DMF cyclohexyl_bromide Add Cyclohexyl Bromide imidazole->cyclohexyl_bromide Deprotonation reaction Heat at 60 °C cyclohexyl_bromide->reaction N-Alkylation workup Quench, Extract, & Wash reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This section outlines a hypothetical protocol for utilizing this compound as a ligand in the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid. The bulky nature of the N-cyclohexyl group is expected to promote the formation of a monoligated palladium(0) active species, which can be highly active in cross-coupling reactions.

Protocol 2: In Situ Catalyst Formation and Cross-Coupling

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous and degassed

  • Water, degassed

  • Ethyl acetate

  • Silica gel

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (1 mol%) and this compound (2.2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene and stir the mixture at room temperature for 20 minutes to facilitate the formation of the palladium-ligand complex.

  • To this pre-catalyst mixture, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add degassed water to create a biphasic mixture (e.g., 10:1 toluene:water).

  • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the biaryl product.

Proposed Catalytic Cycle:

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L PdII_ArX Ar-Pd(II)L(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArArB Ar-Pd(II)L(Ar') PdII_ArX->PdII_ArArB Transmetalation (Ar'B(OH)₂) PdII_ArArB->Pd0 Regeneration of Pd(0) Biaryl Ar-Ar' PdII_ArArB->Biaryl Reductive Elimination L L = this compound

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

Expected Results and Data Presentation

The performance of the this compound ligand should be evaluated against established ligands for the Suzuki-Miyaura reaction. A systematic study could involve varying the aryl halide and arylboronic acid to probe the steric and electronic limits of the catalyst system.

Table 1: Hypothetical Screening of Reaction Conditions

EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O100492
24-ChloroanisolePhenylboronic acidK₃PO₄Dioxane/H₂O1101275
32-Bromopyridine4-Methoxyphenylboronic acidCs₂CO₃Toluene/H₂O100688
44-Bromobenzonitrile3-Furylboronic acidK₂CO₃Toluene/H₂O100595

Note: The data in this table is hypothetical and for illustrative purposes only.

Discussion of Steric and Electronic Effects

The N-cyclohexyl group is a bulky, electron-donating alkyl substituent.

  • Steric Effects: The primary influence of the cyclohexyl group is expected to be steric. This bulk can favor the formation of low-coordinate, highly active palladium species. In the oxidative addition step, the steric hindrance may influence the rate of reaction, particularly with hindered aryl halides. During reductive elimination, the bulkiness of the ligand can promote the expulsion of the newly formed biaryl product, thus accelerating catalyst turnover.[5]

  • Electronic Effects: As an alkyl group, the cyclohexyl substituent is weakly electron-donating. This increases the electron density on the coordinating nitrogen atom of the imidazole ring, which in turn enhances the σ-donating ability of the ligand. A more electron-rich palladium center is generally more reactive in the oxidative addition step with aryl halides.[6]

Conclusion and Future Directions

This document outlines a theoretical framework for the application of this compound in transition metal catalysis, specifically in the context of the Suzuki-Miyaura cross-coupling reaction. The provided protocols are based on established chemical principles and offer a solid starting point for experimental investigation. Future work should focus on the actual synthesis and characterization of palladium complexes of this ligand to verify its catalytic efficacy. Further studies could explore its application in other cross-coupling reactions such as the Buchwald-Hartwig amination or the Heck reaction, where ligand properties are also critical to success.

References

Preparation of N-Heterocyclic Carbene (NHC) Precursors from 1-Cyclohexyl-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis, prized for their strong σ-donating properties and steric tuneability, which impart exceptional stability and activity to metal complexes.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of imidazolium salt precursors to N-heterocyclic carbenes, commencing from 1-cyclohexyl-1H-imidazole. We will explore two primary synthetic strategies: the direct N-alkylation of this compound and a highly efficient one-pot multicomponent synthesis. This document will elucidate the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and discuss the critical parameters that ensure high-yield and high-purity synthesis of the target 1,3-dicyclohexylimidazolium salts. The subsequent deprotonation to generate the free carbene will also be addressed, providing a complete workflow from starting material to the active NHC ligand.

Introduction: The Significance of NHCs in Modern Chemistry

Since their isolation as stable entities, N-heterocyclic carbenes have revolutionized the landscape of catalysis and materials science.[3] Their robust metal-ligand bond, in contrast to traditional phosphine ligands, offers superior stability under oxidative and high-temperature conditions.[2] The modular nature of their synthesis allows for precise control over their steric and electronic properties, enabling the rational design of catalysts for a myriad of chemical transformations, including cross-coupling reactions, metathesis, and C-H activation.[4] Furthermore, NHC-metal complexes, particularly with silver and gold, have garnered significant interest in medicinal chemistry for their potential as antimicrobial and anticancer agents.[3][5]

The synthesis of the imidazolium or imidazolinium salt precursors is the critical first step in harnessing the potential of NHCs.[6] These salts are typically stable, crystalline solids that can be easily handled and stored, serving as a convenient source for the in-situ generation of the highly reactive carbene.[7] This guide focuses on the preparation of 1,3-dicyclohexylimidazolium salts, a class of NHC precursors bearing bulky, non-aromatic substituents that can confer unique solubility and reactivity profiles to the resulting catalysts.

Synthetic Strategies for 1,3-Dicyclohexylimidazolium Salts

Two principal retrosynthetic pathways can be envisioned for the preparation of 1,3-dicyclohexylimidazolium salts. The first involves the sequential N-alkylation of an imidazole core, while the second relies on the construction of the imidazole ring from acyclic precursors.

Strategy 1: Direct N-Alkylation of this compound

This strategy leverages the nucleophilicity of the N-3 nitrogen of this compound to react with a suitable cyclohexyl electrophile, typically a cyclohexyl halide. This method is conceptually straightforward but requires careful optimization to ensure efficient conversion and minimize side reactions.

Mechanistic Considerations

The N-alkylation of an imidazole is a classic nucleophilic substitution reaction.[8] The lone pair of electrons on the unsubstituted nitrogen atom attacks the electrophilic carbon of the cyclohexyl halide, displacing the halide and forming a new nitrogen-carbon bond. The resulting product is the desired 1,3-dicyclohexylimidazolium salt.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_cyclohexyl_imidazole This compound transition_state SN2 Transition State 1_cyclohexyl_imidazole->transition_state Nucleophilic Attack cyclohexyl_halide Cyclohexyl Halide (X = Cl, Br, I) cyclohexyl_halide->transition_state imidazolium_salt 1,3-Dicyclohexylimidazolium Halide transition_state->imidazolium_salt Formation of N-C bond

Experimental Protocol: Synthesis of 1,3-Dicyclohexylimidazolium Chloride

This protocol is adapted from general procedures for the N-alkylation of imidazoles.[9]

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
This compound150.231.50 g10.0
Cyclohexyl chloride118.611.42 g (1.5 mL)12.0
Toluene-20 mL-
Sodium hydride (60% dispersion in mineral oil)24.000.44 g11.0

Procedure:

  • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.50 g, 10.0 mmol) and dry toluene (20 mL).

  • Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2 hours to ensure complete deprotonation, forming the sodium imidazolide.

  • Cool the mixture to room temperature and then add cyclohexyl chloride (1.42 g, 12.0 mmol) dropwise via syringe.

  • Heat the reaction mixture to reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature. The product will likely precipitate as a white solid.

  • Filter the solid product and wash with cold toluene (2 x 10 mL) to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from an appropriate solvent system, such as acetonitrile/diethyl ether, to yield pure 1,3-dicyclohexylimidazolium chloride.[2]

Strategy 2: One-Pot Multicomponent Synthesis

A more convergent and often higher-yielding approach is the one-pot condensation of glyoxal, two equivalents of cyclohexylamine, and a formaldehyde equivalent.[7] This method builds the imidazolium ring system in a single synthetic operation.

Mechanistic Plausibility

This reaction proceeds through the initial formation of a 1,4-diaza-1,3-butadiene intermediate from the condensation of glyoxal and two equivalents of cyclohexylamine. This diimine then undergoes cyclization with a formaldehyde equivalent, which provides the C2 carbon of the imidazole ring, to form the imidazolium salt.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product cyclohexylamine Cyclohexylamine (2 eq.) diimine N,N'-Dicyclohexyl-1,4-diaza-1,3-butadiene cyclohexylamine->diimine glyoxal Glyoxal glyoxal->diimine paraformaldehyde Paraformaldehyde imidazolium_salt 1,3-Dicyclohexylimidazolium Salt paraformaldehyde->imidazolium_salt diimine->imidazolium_salt Cyclization

Experimental Protocol: Synthesis of 1,3-Dicyclohexylimidazolium Tetrafluoroborate

This protocol is based on a general and efficient procedure for the synthesis of symmetrically substituted imidazolium salts.[7]

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
Cyclohexylamine99.172.0 g (2.2 mL)20.2
Glyoxal (40% in water)58.041.45 g (1.3 mL)10.0
Paraformaldehyde30.030.30 g10.0
Tetrafluoroboric acid (48% in water)87.811.8 g (1.2 mL)10.0
Methanol-20 mL-

Procedure:

  • In a 100 mL round-bottom flask, combine cyclohexylamine (2.0 g, 20.2 mmol) and methanol (20 mL).

  • To this stirred solution, add the 40% aqueous solution of glyoxal (1.45 g, 10.0 mmol) dropwise at room temperature.

  • After the addition is complete, add paraformaldehyde (0.30 g, 10.0 mmol) to the mixture.

  • Finally, add tetrafluoroboric acid (1.8 g of a 48% aqueous solution, 10.0 mmol) dropwise. Caution: Tetrafluoroboric acid is corrosive. Handle with appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 12-24 hours. The product will precipitate as a white solid.

  • Collect the precipitate by vacuum filtration and wash with cold methanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Dry the solid under vacuum to afford 1,3-dicyclohexylimidazolium tetrafluoroborate as a white crystalline solid.

Generation of the Free N-Heterocyclic Carbene

The imidazolium salts synthesized via the protocols above are the direct precursors to the free NHC. The carbene is typically generated in situ by deprotonation of the acidic C2 proton using a strong, non-nucleophilic base.

General Deprotonation Protocol

G cluster_start Precursor cluster_reagent Reagent cluster_product Product imidazolium_salt 1,3-Dicyclohexylimidazolium Salt nhc Free N-Heterocyclic Carbene imidazolium_salt->nhc Deprotonation base Strong Base (e.g., KHMDS, NaH) base->nhc

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the 1,3-dicyclohexylimidazolium salt (1.0 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) or toluene.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution or suspension of a strong base, such as potassium hexamethyldisilazide (KHMDS) or sodium hydride (1.0-1.1 equivalents), portion-wise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the free carbene can be confirmed by the disappearance of the acidic C2 proton signal in the ¹H NMR spectrum.

  • The resulting solution/suspension of the free NHC can be used directly in subsequent reactions, such as the formation of metal-NHC complexes.

Conclusion

The preparation of imidazolium salts is a fundamental step in the application of N-heterocyclic carbenes in catalysis and medicinal chemistry. This guide has detailed two robust and reliable methods for the synthesis of 1,3-dicyclohexylimidazolium precursors starting from readily available materials. The direct N-alkylation of this compound offers a stepwise approach, while the one-pot multicomponent synthesis provides a highly efficient and convergent route. By understanding the mechanistic principles and adhering to the detailed protocols, researchers can confidently synthesize these valuable NHC precursors, paving the way for innovation in their respective fields.

References

Application Notes and Protocols: Synthesis of Ionic Liquids Utilizing 1-Cyclohexyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of the Cyclohexyl Moiety in Designing Task-Specific Ionic Liquids

Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention as "designer solvents" and functional materials due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] The ability to tune these properties by modifying the cation and anion structure is a key advantage of IL technology.[2] Imidazolium-based ILs are among the most extensively studied, offering a versatile scaffold for chemical modification.

This application note focuses on the synthesis of ionic liquids incorporating a cyclohexyl group, specifically using 1-cyclohexyl-1H-imidazole as a precursor. The introduction of alicyclic structures like the cyclohexyl group onto the imidazolium cation can significantly influence the resulting IL's properties. Compared to linear alkyl chains, the bulky and rigid nature of the cyclohexyl group can affect packing efficiency, leading to changes in density, viscosity, and thermal behavior, such as the glass transition temperature.[3] These modifications can be strategically employed to develop task-specific ionic liquids for applications in electrochemistry, separation processes, and as specialized lubricants.

Herein, we provide detailed protocols for the synthesis of this compound-based ionic liquids through a two-step process: quaternization to form the halide salt, followed by anion exchange to introduce other anions of interest.

Synthesis of this compound-based Ionic Liquids

The synthesis of this compound-based ionic liquids is typically a two-step process. The first step is the quaternization of the this compound with an alkyl halide to form the corresponding 1-cyclohexyl-3-alkylimidazolium halide. The second, optional step is an anion exchange reaction to replace the halide with a different anion, thereby tuning the properties of the ionic liquid.

Part 1: Quaternization of this compound

This protocol describes the synthesis of 1-cyclohexyl-3-methylimidazolium bromide, a common precursor for a range of ionic liquids. The reaction involves the SN2 alkylation of this compound with methyl bromide. While a specific protocol for this exact reaction is not widely published, the following is a generalized procedure adapted from well-established methods for the quaternization of N-substituted imidazoles.[1][4]

Experimental Protocol: Synthesis of 1-Cyclohexyl-3-methylimidazolium Bromide

Materials:

  • This compound

  • Bromomethane (or other suitable alkylating agent)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or inert gas (e.g., nitrogen or argon) supply

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add an equimolar amount of this compound and the alkylating agent (e.g., bromomethane). A slight excess of the alkylating agent (1.05 to 1.1 equivalents) can be used to ensure complete conversion of the imidazole.

  • Solvent Addition: Add anhydrous acetonitrile to the flask. The amount of solvent should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction Conditions: The reaction mixture is heated to a temperature of 70-80°C and stirred vigorously under an inert atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting viscous liquid or solid is washed several times with anhydrous ethyl acetate or diethyl ether to remove any unreacted starting materials. The product is then dried under vacuum at 70-80°C to yield the pure 1-cyclohexyl-3-methylimidazolium bromide.[1]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the reagents with atmospheric moisture and oxygen, which could lead to side reactions and impurities.

  • Anhydrous Solvents: Water can react with the alkylating agent and affect the purity of the final product. Therefore, the use of anhydrous solvents is recommended.

  • Washing with Non-polar Solvents: Washing with ethyl acetate or diethyl ether is an effective way to remove non-polar impurities, such as unreacted this compound and alkylating agent, as the ionic liquid product is generally insoluble in these solvents.

Diagram of Quaternization Workflow:

Quaternization of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Reaction Reaction in Acetonitrile (70-80°C) Reactant1->Reaction Reactant2 Alkyl Halide (e.g., CH3Br) Reactant2->Reaction SolventRemoval Solvent Removal (Rotary Evaporator) Reaction->SolventRemoval Purification Washing with Ethyl Acetate SolventRemoval->Purification Drying Drying under Vacuum Purification->Drying Product 1-Cyclohexyl-3-alkylimidazolium Halide Drying->Product

Caption: Workflow for the synthesis of 1-cyclohexyl-3-alkylimidazolium halide.

Part 2: Anion Exchange

The halide anion in the synthesized 1-cyclohexyl-3-alkylimidazolium halide can be readily exchanged for other anions to create a variety of ionic liquids with different properties. This can be achieved through metathesis reactions with a salt containing the desired anion or by using an anion exchange resin.[3][5]

Experimental Protocol: Anion Exchange via Metathesis

Materials:

  • 1-Cyclohexyl-3-methylimidazolium bromide

  • Sodium or potassium salt of the desired anion (e.g., sodium tetrafluoroborate, sodium bis(trifluoromethylsulfonyl)imide)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 1-cyclohexyl-3-methylimidazolium bromide in dichloromethane. In a separate flask, dissolve an equimolar amount of the sodium or potassium salt of the desired anion in deionized water.

  • Reaction: Combine the two solutions in a separatory funnel and stir vigorously at room temperature for 1-2 hours.

  • Phase Separation: Allow the layers to separate. The organic layer containing the desired ionic liquid will be the bottom layer.

  • Washing: Wash the organic layer with deionized water several times to remove any remaining sodium bromide and other water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the final ionic liquid.

  • Final Drying: Dry the product under high vacuum to remove any residual solvent and water.

Diagram of Anion Exchange Workflow:

Anion Exchange via Metathesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 1-Cyclohexyl-3-alkylimidazolium Halide (in Organic Solvent) Reaction Biphasic Reaction (Vigorous Stirring) Reactant1->Reaction Reactant2 Anion Salt (e.g., NaX) (in Water) Reactant2->Reaction Separation Phase Separation Reaction->Separation Washing Washing of Organic Phase Separation->Washing Drying Drying with Na2SO4 Washing->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Product 1-Cyclohexyl-3-alkylimidazolium-X SolventRemoval->Product

Caption: Workflow for anion exchange via a metathesis reaction.

Physicochemical Properties of this compound-Based Ionic Liquids

The incorporation of the cyclohexyl group into the imidazolium cation has a notable impact on the physicochemical properties of the resulting ionic liquids.

PropertyObservationRationaleReference
Density Generally higher than n-alkyl substituted analogues.The more compact and rigid structure of the cyclohexyl group allows for more efficient packing of the ions in the liquid state.[3]
Glass Transition Temperature (Tg) Higher than n-alkyl substituted analogues.The reduced flexibility of the cyclohexyl group compared to a linear alkyl chain restricts the motion of the cation, leading to a higher temperature required for the transition from a glassy to a rubbery state.[3]
Thermal Stability Generally high, with decomposition temperatures often above 300°C.The thermal stability is largely influenced by the anion, but the robust nature of the imidazolium ring and the cyclohexyl group contributes to overall stability.[6]

Applications

The unique properties of this compound-based ionic liquids make them promising candidates for a variety of applications:

  • Electrolytes: Their potentially wide electrochemical windows and good ionic conductivity could be advantageous in batteries and supercapacitors.

  • Green Solvents: Their low volatility and tunable solvency make them environmentally benign alternatives to traditional organic solvents in chemical synthesis and separation processes.

  • Lubricants: The presence of the bulky cyclohexyl group may enhance their lubricating properties, particularly in applications requiring high thermal stability.

References

Topic: Experimental Procedure for the Purification of 1-Cyclohexyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded protocol for the purification of 1-cyclohexyl-1H-imidazole, a key building block in contemporary medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it to similar imidazole derivatives. We will address common challenges, such as co-eluting impurities and chromatographic tailing, providing robust solutions grounded in established chemical theory.

The synthesis of N-alkylated imidazoles, such as this compound, typically proceeds via the N-alkylation of imidazole with a suitable cyclohexyl halide.[1][2] While effective, this reaction often yields a crude mixture containing unreacted imidazole, excess alkylating agent, and a common side-product, the dialkylated imidazolium salt.[3] Achieving high purity (>99%) is critical, as residual impurities can interfere with subsequent reactions and compromise the biological activity and safety of downstream drug candidates.[4] This protocol focuses on flash column chromatography as the primary purification method, supplemented by alternative techniques for specific purification challenges.

Primary Purification Strategy: Flash Column Chromatography

Flash column chromatography is the preferred method for the initial, bulk purification of this compound from a crude reaction mixture. The technique relies on the differential partitioning of the mixture's components between a polar stationary phase (silica gel) and a less polar mobile phase.[5] The basic nitrogen of the imidazole ring, however, can interact strongly with the acidic silanol groups on the silica surface, leading to a common issue known as "tailing," which results in poor separation and broad peaks.[6] The following protocol incorporates a basic modifier to mitigate this effect, ensuring sharp elution bands and superior purity.

Protocol 1: Flash Column Chromatography
  • Mobile Phase Selection (TLC Analysis):

    • Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point for N-alkylated imidazoles is a mixture of hexane and ethyl acetate.

    • Prepare several test systems (e.g., 90:10, 80:20, 70:30 Hexane:Ethyl Acetate).

    • Spot the crude reaction mixture on a TLC plate and elute with the test systems.

    • The optimal mobile phase should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound, this compound, and show good separation from major impurities.[7]

    • To counteract tailing, add a small amount of triethylamine (TEA) or pyridine (0.1-1% v/v) to the chosen mobile phase.[6] This neutralizes the acidic sites on the silica gel.

  • Column Preparation:

    • Select a column size appropriate for the mass of the crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).[8]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack it uniformly, avoiding air bubbles. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This technique, known as "dry loading," often leads to sharper bands and better separation compared to liquid injection.[6]

    • Carefully add the powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% TEA).

    • Gradually increase the polarity of the mobile phase (gradient elution) based on TLC analysis to elute the target compound.[6] For example, move from 95:5 to 80:20 Hexane:Ethyl Acetate.

    • Collect fractions and monitor their composition by TLC.

    • Combine all fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Purification Workflow and Decision Logic

The following diagram outlines the general workflow for the purification of this compound, incorporating decision points for achieving optimal purity.

Purification_Workflow cluster_main Purification of this compound Crude Crude Reaction Mixture TLC TLC Analysis (Mobile Phase Selection) Crude->TLC Chromatography Flash Column Chromatography (Silica Gel, Hex/EtOAc + TEA) TLC->Chromatography Analyze_Fractions Analyze Fractions by TLC Chromatography->Analyze_Fractions Combine Combine Pure Fractions Analyze_Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Product_1 Purified Product Evaporate->Product_1 Purity_Check Assess Purity (NMR, LC-MS) Product_1->Purity_Check Final_Product Final Product (>99% Pure) Purity_Check->Final_Product Purity OK Recrystallization Optional Recrystallization Purity_Check->Recrystallization Further Purification Needed Recrystallization->Purity_Check

Caption: Experimental workflow for the purification of this compound.

Alternative Purification Method: Recrystallization

If this compound is a solid and requires further purification after chromatography to achieve analytical-grade purity, recrystallization is an excellent option.[3][8]

Protocol 2: Recrystallization
  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test various solvents (e.g., ethanol/water, ethyl acetate/hexane, toluene).

  • Dissolution: Place the chromatographed product in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask or place it in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven to a constant weight.[6]

Characterization and Purity Assessment

The identity and purity of the final product must be confirmed by analytical methods.

ParameterExpected ResultPurpose
Appearance Colorless to pale yellow solid or oilPreliminary quality check
TLC Single spot in an appropriate solvent systemAssessment of purity
¹H NMR Signals consistent with imidazole and cyclohexyl protonsStructural Confirmation
~7.5-7.6 ppm (s, 1H, NCHN)Imidazole C2-H
~7.0-7.1 ppm (s, 1H, C4/5-H)Imidazole C4/5-H
~6.8-6.9 ppm (s, 1H, C4/5-H)Imidazole C4/5-H
~3.8-4.2 ppm (m, 1H, N-CH of cyclohexyl)Cyclohexyl C1-H
~1.0-2.0 ppm (m, 10H, cyclohexyl CH₂)Cyclohexyl CH₂
¹³C NMR Signals consistent with imidazole and cyclohexyl carbonsStructural Confirmation
~135-138 ppm (NCHN)Imidazole C2
~127-130 ppm (CH)Imidazole C4 or C5
~118-122 ppm (CH)Imidazole C5 or C4
~55-60 ppm (N-CH)Cyclohexyl C1
~24-34 ppm (CH₂)Cyclohexyl CH₂
Mass Spec (ESI-MS) [M+H]⁺ corresponding to C₉H₁₅N₂Molecular Weight Confirmation

Note: Exact NMR chemical shifts can vary depending on the solvent and concentration.[9][10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Significant Tailing on TLC/Column Strong interaction between the basic imidazole and acidic silica gel.[6]Add 0.1-1% triethylamine or pyridine to the mobile phase.[6] Alternatively, use a more neutral stationary phase like alumina.
Co-elution of Impurities The chosen mobile phase lacks sufficient selectivity.Experiment with a different solvent system (e.g., Dichloromethane/Methanol).[6] Ensure optimal sample loading (dry loading is preferred).
Low Yield After Chromatography Irreversible adsorption of the product onto the silica gel. Product is too polar or non-polar for the chosen system and eluted unexpectedly.Add a basic modifier (TEA) to prevent strong adsorption.[8] Analyze all fractions, including the initial flow-through, by TLC to ensure the product was not lost.
Product is a Dark Oil/Tar Polymerization or degradation, potentially from strongly acidic or basic conditions during synthesis or workup.[11]Re-evaluate the synthesis workup procedure to ensure neutralization. Purification may require multiple chromatographic steps.

References

Application Notes and Protocols for the Use of 1-Cyclohexyl-1H-imidazole in the Development of Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique electronic properties and ability to interact with a wide range of biological targets.[1][2] This document provides detailed application notes and protocols for the investigation of 1-cyclohexyl-1H-imidazole, a specific N-substituted imidazole derivative, as a potential scaffold for pharmaceutical development. While extensive research has focused on the broader class of imidazole-containing compounds, this guide offers a focused, scientifically-grounded framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this particular molecule. We present a rationale for its investigation, detailed synthetic protocols, and robust methodologies for screening its activity as an enzyme inhibitor and an antimicrobial agent. The causality behind experimental choices is explained to provide a self-validating system for its evaluation.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][3] It is a privileged structure in drug discovery, present in essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[4][5] Its amphoteric nature allows it to act as both a proton donor and acceptor, facilitating key interactions with biological macromolecules.[1][6][7] Consequently, imidazole derivatives have been successfully developed into drugs with a vast range of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[2][3][4]

A significant application of imidazole derivatives is in the realm of enzyme inhibition.[8][9] The lone pair of electrons on the sp2-hybridized nitrogen atom can coordinate with metal ions in enzyme active sites, such as the heme iron in cytochrome P450 (CYP) enzymes, leading to potent inhibition.[8] This makes them valuable candidates for modulating metabolic pathways or targeting metalloenzymes involved in disease.

Rationale for Investigating this compound

The substitution at the N-1 position of the imidazole ring is a critical determinant of its biological activity and pharmacokinetic profile. The introduction of a cyclohexyl group confers specific properties:

  • Increased Lipophilicity: The non-polar, bulky cyclohexyl ring significantly increases the lipophilicity of the imidazole core. This can enhance membrane permeability and improve oral bioavailability. For enzyme inhibitors, this property can facilitate access to hydrophobic binding pockets within the target protein.

  • Steric Influence: The cyclohexyl group provides a defined three-dimensional structure that can influence binding selectivity. By occupying specific spatial regions in a receptor or enzyme active site, it can prevent binding to off-target proteins, potentially reducing side effects.

  • Metabolic Stability: The saturated carbocyclic nature of the cyclohexyl group makes it generally resistant to oxidative metabolism, which can prolong the compound's half-life in vivo.

Given these characteristics, this compound is a compelling candidate for investigation as an inhibitor of enzymes with deep, hydrophobic active sites or as a scaffold for developing agents where lipophilicity is a key driver for activity, such as in antimicrobial applications.[10]

Synthesis and Characterization

The synthesis of this compound is typically achieved via N-alkylation of imidazole with a suitable cyclohexyl electrophile. This is a standard and robust reaction in heterocyclic chemistry.[6][7]

Protocol 3.1: Synthesis of this compound

Objective: To synthesize this compound via N-alkylation of imidazole with cyclohexyl bromide.

Materials:

  • Imidazole

  • Cyclohexyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq).

  • Solvent Addition: Dissolve the imidazole in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the N-1 position of imidazole to form the imidazolide anion, a potent nucleophile. Performing this at 0 °C controls the exothermic reaction and prevents side reactions.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Cool the solution back to 0 °C and add cyclohexyl bromide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Causality: The imidazolide anion displaces the bromide from cyclohexyl bromide in a classic Sₙ2 reaction to form the N-C bond.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine. Causality: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure and the successful attachment of the cyclohexyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

Diagram 1: Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification Imidazole Imidazole ReactionMix Reaction Mixture (Overnight) Imidazole->ReactionMix Deprotonation 0°C -> RT NaH Sodium Hydride (NaH) NaH->ReactionMix DMF Anhydrous DMF DMF->ReactionMix CyclohexylBromide Cyclohexyl Bromide CyclohexylBromide->ReactionMix Addition at 0°C Quench Quench (aq. NaHCO3) ReactionMix->Quench Extract Extract (Ethyl Acetate) Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Protocols for Biological Screening

Based on the known activities of imidazole derivatives, primary screening of this compound should focus on its potential as an enzyme inhibitor and an antimicrobial agent.

Protocol 4.1: In Vitro Enzyme Inhibition Assay (Hypothetical Target: p38 MAP Kinase)

Rationale: p38 MAP kinase is a well-validated target for inflammatory diseases, and various heterocyclic compounds, including imidazoles, have been developed as inhibitors.[11] The ATP-binding pocket of kinases often contains hydrophobic regions, making it a plausible target for a lipophilic compound like this compound.

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • Known p38 inhibitor (e.g., SB203580, as a positive control)

  • DMSO (vehicle)

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well microplates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤ 1% to avoid solvent effects.

  • Assay Reaction: a. To the wells of a 96-well plate, add 5 µL of the test compound dilutions or controls (DMSO for 0% inhibition, positive control for 100% inhibition). b. Add 10 µL of a solution containing the p38α enzyme and the ATF2 substrate in kinase buffer. c. Pre-incubate the plate at room temperature for 10 minutes. d. Initiate the reaction by adding 10 µL of ATP solution. Causality: This step starts the phosphorylation of the substrate by the kinase. The inhibitor, if active, will compete with ATP or bind to an allosteric site to prevent this reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: a. Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™). This typically involves a two-step addition of reagents that convert ADP to ATP, which then drives a luciferase reaction. b. Incubate at room temperature for 40 minutes to allow the luminescent signal to develop.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration relative to the controls. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Diagram 2: Enzyme Inhibition Screening Workflow

G start Start prep Prepare Compound Dilution Series start->prep plate Add Compound, Enzyme, Substrate to 96-well plate prep->plate atp Initiate Reaction with ATP plate->atp incubate Incubate (30°C, 60 min) atp->incubate detect Add Detection Reagent (ADP-Glo) incubate->detect read Read Luminescence detect->read analyze Calculate % Inhibition Determine IC50 read->analyze end End analyze->end

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 4.2: Antimicrobial Activity Screening (MIC Determination)

Rationale: N-alkylated imidazoles have shown promising antimicrobial activity, with efficacy often correlated to the lipophilicity conferred by the alkyl chain.[10] The proposed mechanism involves disruption of the bacterial cell membrane.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • This compound (test compound)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)

  • Sterile 96-well microplates

Procedure:

  • Inoculum Preparation: Grow microbial cultures overnight and dilute them in the appropriate broth to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include wells with broth only (sterility control), inoculum and broth (growth control), and inoculum with standard drugs.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria, and at 30°C for 48-72 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance with a plate reader.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Hypothetical p38 MAP Kinase Inhibition Data

Compound IDTarget EnzymeIC₅₀ (µM)Assay Method
This compound p38α MAP Kinase5.2ADP-Glo™ Luminescence
SB203580 (Control)p38α MAP Kinase0.22ADP-Glo™ Luminescence

Interpretation: An IC₅₀ value in the low micromolar range, as shown in this hypothetical example, would indicate promising activity and warrant further investigation, including selectivity profiling against other kinases and structure-activity relationship (SAR) studies.

Table 2: Hypothetical Antimicrobial Activity (MIC) Data

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound 166432
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A2

Interpretation: Moderate MIC values suggest potential antimicrobial properties. The higher MIC for the Gram-negative bacterium (E. coli) is common for lipophilic compounds due to the outer membrane barrier. These results would justify further studies to optimize the structure for improved potency and spectrum of activity.

Conclusion

While this compound is not yet a well-characterized agent, its structural features—combining the versatile imidazole core with a lipophilic cyclohexyl moiety—make it a logical and compelling candidate for pharmaceutical research. The protocols outlined in this document provide a comprehensive, step-by-step framework for its synthesis, purification, and initial biological screening. By investigating its potential as an enzyme inhibitor and antimicrobial agent, researchers can effectively probe its therapeutic value and lay the groundwork for the development of novel pharmaceutical agents.

References

Large-scale synthesis and process development for 1-cyclohexyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Large-Scale Synthesis and Process Development of 1-Cyclohexyl-1H-imidazole

Introduction: The Significance of N-Substituted Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and structural features enable it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[2] The N-alkylation of imidazoles, such as in this compound, is a critical strategy for modulating physicochemical properties and biological activity. Transitioning a laboratory-scale synthesis to a robust, large-scale industrial process presents significant challenges, including ensuring safety, scalability, cost-effectiveness, and consistent product quality.[3][4]

This guide provides a comprehensive overview of the synthesis and process development for this compound, designed for researchers, scientists, and drug development professionals. We will explore various synthetic strategies, detail an optimized protocol for large-scale production, and discuss the critical aspects of purification, characterization, and safety.

Strategic Analysis of Synthetic Routes

Several methods exist for the synthesis of N-substituted imidazoles. The selection of an appropriate route for large-scale production is contingent on factors such as starting material cost, reaction efficiency, operational simplicity, and safety.

  • Route 1: Direct N-Alkylation of Imidazole: This is the most straightforward and atom-economical approach. It involves the reaction of the imidazole anion, generated in situ by a base, with a cyclohexyl halide (e.g., bromocyclohexane). This method is highly adaptable for scale-up due to its simplicity and the availability of commodity starting materials.[3]

  • Route 2: The Radziszewski Reaction: This multi-component reaction synthesizes the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia, which can then be N-alkylated.[5][6] While versatile for creating complex imidazoles, it is a less direct path for a simple N-cyclohexyl substitution.

  • Route 3: Copper-Catalyzed Cross-Coupling: Modern cross-coupling methodologies offer an alternative, particularly for complex substrates. For instance, copper-catalyzed coupling of alkyl bromides with N-heterocycles has shown broad applicability.[7] This method can be highly efficient but may introduce catalyst-related costs and purification challenges on a large scale.

For the synthesis of this compound, Direct N-Alkylation (Route 1) stands out as the most industrially viable method. Its two-component nature simplifies process control and minimizes potential side reactions, making it the focus of our process development.

Process Development for Large-Scale N-Alkylation

Optimizing the direct N-alkylation of imidazole with bromocyclohexane is crucial for achieving high yield, purity, and safety on a large scale. The key is to move away from hazardous and costly lab-scale reagents like sodium hydride (NaH) towards more practical industrial alternatives.[3]

Rationale for Reagent Selection
  • Base: While NaH is effective in the lab, its pyrophoric nature poses significant safety risks on a large scale. A safer and more cost-effective alternative is potassium hydroxide (KOH) or sodium hydroxide (NaOH). These bases are strong enough to deprotonate imidazole, are non-flammable, and are easier to handle in a manufacturing environment.[5]

  • Solvent: Acetonitrile (ACN) is an excellent solvent for this reaction, as it readily dissolves the imidazole salt and the alkyl halide, facilitating the reaction. Its relatively low boiling point also simplifies removal during work-up.

  • Alkylating Agent: Bromocyclohexane is chosen over iodocyclohexane due to its lower cost and sufficient reactivity. Chlorocyclohexane is generally less reactive and would require more forcing conditions.

Optimized Reaction Parameters

The following table summarizes the optimized parameters for the large-scale synthesis.

ParameterOptimized ValueRationale
Reactant Ratio Imidazole:Bromocyclohexane:KOH (1 : 1.1 : 1.2)A slight excess of the alkylating agent and base ensures complete consumption of the starting imidazole, maximizing yield.
Solvent Volume ~5 mL of Acetonitrile per gram of ImidazoleProvides sufficient dilution for efficient stirring and heat transfer without being excessively wasteful.
Temperature 55-60 °COffers a balance between a reasonable reaction rate and minimizing potential side reactions or solvent loss.
Reaction Time 18-24 hoursEnsures the reaction proceeds to completion, which should be monitored by an appropriate analytical method (e.g., HPLC or GC).

Application Protocol: Large-Scale Synthesis of this compound

This protocol details a procedure for the synthesis on a multi-hundred-gram scale. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing bay with suitable engineering controls.

Materials and Equipment
  • Reagents: Imidazole, Bromocyclohexane, Potassium Hydroxide (pellets), Acetonitrile, Deionized Water, Dichloromethane (DCM), Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: 5 L glass reactor equipped with a mechanical overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet; heating mantle; large separatory funnel; rotary evaporator.

Synthetic Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification charge_reactor 1. Charge Reactor (Imidazole, ACN) add_base 2. Add Base (KOH) charge_reactor->add_base add_alkyl 3. Add Alkyl Halide (Bromocyclohexane) add_base->add_alkyl react 4. Heat & Stir (55-60°C, 24h) add_alkyl->react quench 5. Quench (Add Water) react->quench Reaction Complete extract 6. Extract (DCM) quench->extract dry 7. Dry & Filter (MgSO4) extract->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate distill 9. Vacuum Distillation concentrate->distill Crude Product final_product final_product distill->final_product Pure Product >98%

Caption: Workflow for the large-scale synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup: Under a nitrogen atmosphere, charge the 5 L reactor with imidazole (340 g, 5.0 mol) and acetonitrile (1.7 L). Begin stirring.

  • Base Addition: Carefully add potassium hydroxide pellets (336 g, 6.0 mol) to the suspension. A slight exotherm may be observed.

  • Alkylating Agent Addition: Slowly add bromocyclohexane (900 g, 5.5 mol) to the mixture over 30 minutes.

  • Reaction: Heat the reaction mixture to 55-60 °C and maintain stirring for 24 hours. Monitor the reaction's progress via TLC or GC analysis until the starting imidazole is consumed.

  • Quenching and Extraction: Cool the mixture to room temperature. Slowly add deionized water (2 L) to quench the reaction and dissolve the inorganic salts. Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 1 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Purification and Quality Control

For most applications, especially in drug development, high purity of the final compound is essential.

Purification by Vacuum Distillation

Vacuum distillation is the most effective and scalable method for purifying this compound, which is a liquid at room temperature.

  • Procedure: Transfer the crude oil to a suitable distillation apparatus. Apply vacuum and gently heat the flask. Collect the fraction boiling at the appropriate temperature and pressure. The expected boiling point is approximately 110-115 °C at ~10 mmHg.

Analytical Characterization

The identity and purity of the final product must be confirmed using a suite of analytical techniques.[8]

TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the imidazole protons (~7.5, 7.0, 6.8 ppm), the N-CH proton of the cyclohexyl group (~3.9-4.1 ppm), and the remaining cyclohexyl protons (~1.2-2.0 ppm).
¹³C NMR Signals for the imidazole carbons (~136, 128, 118 ppm), the N-CH carbon (~55 ppm), and the other cyclohexyl carbons (~33, 26, 25 ppm).
Mass Spec (EI) Molecular ion peak (M+) at m/z = 150.22.
HPLC/GC Purity analysis, should be >98% for most applications.

Reaction Mechanism

G Imidazole [Imidazole Structure] Imidazole_Anion [Imidazole Anion Structure] Imidazole->Imidazole_Anion + KOH - H2O, K+ Product [this compound Structure] Imidazole_Anion->Product + Bromocyclohexane - KBr

Caption: SN2 reaction mechanism for N-alkylation of imidazole.

Safety and Handling Precautions

Adherence to safety protocols is paramount during large-scale synthesis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, face shield, chemical-resistant gloves (Nitrile rubber is suitable), and a lab coat.[9][10]

  • Reagent Hazards:

    • Imidazole: Corrosive and can cause severe skin burns and eye damage. It is also a suspected reproductive toxin.[10][11] Handle in a well-ventilated area and avoid creating dust.[9][12]

    • Bromocyclohexane: Flammable liquid and vapor. Harmful if swallowed or inhaled.

    • Potassium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage.

    • Solvents: Acetonitrile and Dichloromethane are toxic and volatile. All handling should occur in a fume hood or ventilated enclosure.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Contaminated materials should be handled as hazardous waste.[9]

References

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Alkylation of Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during this crucial synthetic transformation. The following FAQs address specific experimental issues, explaining the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-alkylation reaction shows low or no conversion. What are the primary factors to investigate?

Low yields in imidazole N-alkylation often stem from four key areas: incomplete deprotonation, insufficient reactivity of the alkylating agent, suboptimal solvent choice, or inadequate temperature.[1]

Troubleshooting Workflow:

A systematic approach is crucial. Start by evaluating the most likely and easily adjustable parameters.

Start Low / No Conversion Base 1. Evaluate Base Strength Start->Base Is deprotonation efficient? AlkylatingAgent 2. Assess Alkylating Agent Base->AlkylatingAgent Base is appropriate. Is the electrophile reactive enough? Solvent 3. Check Solvent System AlkylatingAgent->Solvent Agent is suitable. Is the solvent optimal? Temperature 4. Optimize Temperature Solvent->Temperature Solvent is appropriate. Is more energy needed? Success Reaction Optimized Temperature->Success Conditions optimized.

A logical workflow for troubleshooting imidazole alkylation.

Causality-Driven Checklist:

  • Base Strength & Stoichiometry: The reaction proceeds via the imidazolate anion, which is formed by deprotonation.[1] The pKa of imidazole's N-H proton is approximately 14.5. Your base must be strong enough to facilitate this deprotonation.

    • Weak Bases (K₂CO₃, Cs₂CO₃): Often sufficient for reactive alkylating agents (iodides, bromides, benzyl halides). Cesium carbonate (Cs₂CO₃) is frequently reported to be highly effective, potentially due to the "cesium effect" which increases the nucleophilicity of the anion.[1][2]

    • Strong Bases (NaH, KOtBu): Necessary for less reactive alkylating agents (e.g., alkyl chlorides) or sterically hindered imidazoles.[1] Use of NaH requires strictly anhydrous solvents like THF or DMF to prevent quenching.[1]

  • Alkylating Agent Reactivity: The reaction is typically an Sₙ2 substitution. The reactivity of the leaving group is critical.

    • Reactivity Order: Alkyl Iodide > Alkyl Bromide > Alkyl Chloride.[1] If you are using an alkyl chloride with a weak base and seeing low conversion, switching to the corresponding bromide or iodide is a primary optimization step.[1]

    • Catalytic Iodide: For sluggish reactions with alkyl chlorides or bromides, adding a catalytic amount (10-15 mol%) of sodium or potassium iodide can dramatically increase the rate. This in situ generates the more reactive alkyl iodide via the Finkelstein reaction.[3]

  • Solvent Choice: The solvent must dissolve the imidazole and the base (or at least allow for efficient reaction at the solid-liquid interface) and stabilize the transition state.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the most common and effective choices.[1] They effectively solvate the cation of the base, leaving a more "naked" and highly nucleophilic imidazolate anion, which accelerates the Sₙ2 reaction.

    • Ethereal Solvents (THF, Dioxane): Generally used with strong bases like NaH. They are less polar and may result in slower reaction rates compared to DMF or DMSO.

  • Temperature: If conversion is still low after optimizing the above, increasing the temperature provides the necessary activation energy.

    • General Range: Reactions can run from room temperature to 80 °C or higher.[1] For unreactive pairings, heating is almost always necessary. Monitor by TLC or LC-MS to avoid decomposition at elevated temperatures.

Q2: I'm observing significant formation of a dialkylated imidazolium salt. How can I prevent this side reaction?

The mono-N-alkylated imidazole product is still a nucleophile and can be alkylated a second time to form a quaternary imidazolium salt.[1][4] This is a common side reaction, especially under forcing conditions.[1]

Mitigation Strategies:

  • Control Stoichiometry: This is the most critical factor. Avoid using a large excess of the alkylating agent. Start with 1.0-1.1 equivalents of the alkylating agent relative to the imidazole. In some cases, using a slight excess of the imidazole (1.1-1.2 equivalents) can help consume the alkylating agent and minimize over-alkylation.[1]

  • Slow Addition: Adding the alkylating agent dropwise over a period (e.g., 30-60 minutes) at the reaction temperature maintains a low instantaneous concentration of the electrophile, favoring the initial mono-alkylation over the subsequent di-alkylation.[1]

  • Lower the Temperature: Higher temperatures accelerate both the desired reaction and the undesired over-alkylation. Once the optimal base/solvent system is found, try running the reaction at the lowest temperature that still provides a reasonable rate.

  • Monitor the Reaction: Closely follow the reaction's progress by TLC or LC-MS. Quench the reaction as soon as the starting imidazole is consumed to prevent the product from reacting further.[1]

Q3: My reaction on an unsymmetrically substituted imidazole yields a mixture of N-1 and N-3 regioisomers. How can I improve regioselectivity?

This is a classic challenge in imidazole chemistry. When an unsymmetrical imidazole is deprotonated, the resulting anion is a hybrid of two resonance structures, making both nitrogens nucleophilic.[5] The outcome is governed by a delicate balance of steric and electronic effects.[6][7]

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: This is often the most dominant factor. Alkylation will preferentially occur at the less sterically hindered nitrogen.[6][7]

    • Substituent Size: A bulky group on the imidazole ring (e.g., at C4) will direct alkylation to the more distant N1 nitrogen.

    • Alkylating Agent Size: A bulky electrophile (e.g., an isopropyl or cyclohexyl group) will also favor attack at the less hindered nitrogen atom.[6]

  • Electronic Effects: The electronic nature of substituents on the imidazole ring influences the nucleophilicity of the adjacent nitrogen atoms.

    • Electron-Withdrawing Groups (EWGs): An EWG (like -NO₂) at the C4 position will inductively decrease the electron density and nucleophilicity of the adjacent N3 nitrogen, thus favoring alkylation at the more remote N1 position.[6][7]

    • Electron-Donating Groups (EDGs): An EDG can have a more complex effect but generally enhances the reactivity of both nitrogens.

  • Protecting Groups: For high-value substrates where absolute regiocontrol is required, using a protecting group is the most reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is particularly effective. It can be used to protect one nitrogen, force alkylation at the other, and can even be transposed in a "SEM-switch" strategy to enable functionalization at multiple positions before N-alkylation.[7][8]

Decision Tree for Regioselectivity Control:

Start Mixture of Regioisomers Sterics Is there a significant steric difference between N1 and N3 environments? Start->Sterics Electronics Is there a strong EWG on the ring? Sterics->Electronics No RelyOnSterics Alkylation will likely favor the less hindered nitrogen Sterics->RelyOnSterics Yes RelyOnElectronics Alkylation will likely favor the nitrogen distal to the EWG Electronics->RelyOnElectronics Yes ProtectingGroup Use a protecting group strategy (e.g., SEM-Cl) Electronics->ProtectingGroup No / Insufficient Control BulkyAgent Use a bulkier alkylating agent Success Achieve High Regioselectivity BulkyAgent->Success RelyOnSterics->BulkyAgent To enhance effect RelyOnElectronics->Success ProtectingGroup->Success

Decision-making for controlling N1 vs. N3 alkylation.

Q4: Can I use Phase-Transfer Catalysis (PTC) for my reaction? What are the advantages?

Yes, Phase-Transfer Catalysis (PTC) is a powerful and often overlooked technique for N-alkylation.[9][10] It is particularly useful for reactions involving inorganic bases (like KOH or K₂CO₃) and organic substrates that are soluble in a water-immiscible solvent.

How it Works: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the imidazolate anion from the solid or aqueous phase into the organic phase where the alkylating agent resides.[9]

Advantages:

  • Milder Conditions: Often avoids the need for strong, hazardous bases like NaH and strictly anhydrous conditions.[10]

  • Simplified Workup: The base and inorganic byproducts can often be removed by a simple aqueous wash.

  • Improved Rates: PTC can significantly accelerate reaction rates by bringing the reactants together.[9]

  • High Yields: In many cases, PTC can provide high yields where other methods fail, and can help avoid quaternization (over-alkylation).[9]

Data Summary & Protocols

Table 1: Common Base & Solvent Combinations
BaseStrengthCommon SolventsTypical Use CaseConsiderations
K₂CO₃ WeakAcetonitrile, DMFReactive alkylating agents (iodides, bromides).Low cost, easy to handle. May be slow.
Cs₂CO₃ ModerateAcetonitrile, DMFGeneral purpose, often gives higher yields than K₂CO₃.[1][2]More expensive but highly effective.
NaH StrongTHF, DMF (anhydrous)Unreactive alkylating agents (chlorides), hindered substrates.[1]Requires strict anhydrous conditions; H₂ gas evolved.
KOH StrongDMSO, or with PTCCan be very effective, often used with PTC.Can introduce water; workup can be more complex.
Protocol 1: General Procedure for N-Alkylation using K₂CO₃/Acetonitrile

This protocol is a robust starting point for many imidazole alkylations with reactive electrophiles.

  • Reaction Setup: To a solution of the imidazole (1.0 equiv) in anhydrous acetonitrile, add anhydrous powdered potassium carbonate (1.5 - 2.0 equiv).[1]

  • Stirring: Stir the resulting suspension vigorously at room temperature for 15-30 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Add the alkylating agent (1.05 equiv) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS until the starting imidazole is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with additional acetonitrile or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography.

References

Identifying and minimizing side products in 1-cyclohexyl-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Cyclohexyl-1H-imidazole

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to help you identify and minimize side products, ensuring the integrity and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary side products?

The most prevalent method for synthesizing this compound is the N-alkylation of imidazole with a cyclohexyl halide (e.g., bromocyclohexane or iodocyclohexane).[1] This reaction is typically performed in the presence of a base to deprotonate the imidazole.

The primary side products to anticipate are:

  • Unreacted Imidazole: Incomplete reaction can leave starting material in your crude product.

  • Over-alkylation Products: In some cases, a second cyclohexyl group can add to the imidazole ring, forming a quaternary imidazolium salt.

  • Elimination Product (Cyclohexene): When using a strong base, the cyclohexyl halide can undergo E2 elimination to form cyclohexene, particularly at elevated temperatures.

Q2: Why is regioselectivity a concern in the N-alkylation of substituted imidazoles, and does it apply to this synthesis?

For unsymmetrically substituted imidazoles, N-alkylation can lead to a mixture of regioisomers.[2][3] This is because the imidazole anion has two nucleophilic nitrogen atoms. However, since the starting imidazole in this specific synthesis is symmetrical, regioselectivity is not a primary concern.

Q3: What are the best analytical techniques to identify the desired product and potential side products?

A combination of chromatographic and spectroscopic methods is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): An excellent initial technique to monitor reaction progress and identify the number of components in your mixture.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the formation of this compound and identify impurities.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and side products.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile side products like cyclohexene.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Symptoms:

  • TLC analysis shows a significant amount of unreacted imidazole.

  • The isolated product mass is lower than expected.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Insufficient Base The imidazole must be deprotonated to act as an effective nucleophile.Use at least a stoichiometric equivalent of a strong base like sodium hydride (NaH) or a slight excess of a weaker base like potassium carbonate (K₂CO₃).[1]
Poor Quality Reagents The cyclohexyl halide may have degraded, or the solvent may contain water, which can quench the base.Use freshly distilled solvents and high-purity reagents. Ensure anhydrous conditions, especially when using NaH.
Low Reaction Temperature The reaction kinetics may be too slow at lower temperatures.Consider moderately increasing the reaction temperature, but be mindful of promoting elimination side reactions.
Insufficient Reaction Time The reaction may not have reached completion.Monitor the reaction by TLC until the starting imidazole spot is no longer visible.
Issue 2: Presence of a Major, Unidentified Side Product

Symptom:

  • A significant, unexpected spot appears on the TLC plate.

  • NMR spectrum shows unexpected peaks.

Potential Causes & Solutions:

Side_Product_Identification Start Crude Product Analysis TLC TLC shows extra spot(s) Start->TLC NMR_MS Analyze by NMR & MS TLC->NMR_MS Yes Cyclohexene Cyclohexene Identified? (GC-MS confirmation) NMR_MS->Cyclohexene Imidazolium Imidazolium Salt Identified? (NMR, MS data) NMR_MS->Imidazolium No Optimize_Base Optimize Base: Use a weaker, non-hindered base (e.g., K₂CO₃) Lower reaction temperature Cyclohexene->Optimize_Base Yes Optimize_Stoichiometry Optimize Stoichiometry: Use a 1:1 ratio of imidazole to cyclohexyl halide Imidazolium->Optimize_Stoichiometry Yes Purify Purify Product (Column Chromatography) Optimize_Base->Purify Optimize_Stoichiometry->Purify

  • If Cyclohexene is Suspected: This elimination side product is more likely with strong, hindered bases and higher temperatures.

    • Confirmation: Use GC-MS for identification.

    • Minimization:

      • Use a less hindered base like potassium carbonate instead of potassium tert-butoxide.

      • Maintain a lower reaction temperature.

      • Consider using a more reactive halide like iodocyclohexane, which can allow for milder reaction conditions.

  • If an Imidazolium Salt is Suspected: This can occur if an excess of the cyclohexyl halide is used or if the reaction temperature is too high.

    • Confirmation: Look for characteristic shifts in the ¹H NMR spectrum and a higher mass peak in the MS data corresponding to the addition of a second cyclohexyl group.

    • Minimization:

      • Use a strict 1:1 stoichiometry of imidazole to cyclohexyl halide.

      • Add the cyclohexyl halide slowly to the reaction mixture to avoid localized high concentrations.

Experimental Protocols

Protocol 1: Synthesis of this compound using NaH in DMF[1]
  • Under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.0 eq) to a flame-dried round-bottom flask.

  • Add anhydrous dimethylformamide (DMF) to dissolve the imidazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add bromocyclohexane (1.0 eq) dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography[6]

Purification_Workflow Crude_Product Crude Product Prepare_Column Prepare Silica Gel Column Crude_Product->Prepare_Column Load_Sample Load Sample (Dry or Wet) Prepare_Column->Load_Sample Elute Elute with Hexane/Ethyl Acetate Gradient Load_Sample->Elute Monitor_Fractions Monitor Fractions by TLC Elute->Monitor_Fractions Combine_Pure Combine Pure Fractions Monitor_Fractions->Combine_Pure Pure fractions identified Evaporate Evaporate Solvent Combine_Pure->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

  • Column Preparation: Choose an appropriately sized column and prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity to elute the desired product.

  • Fraction Analysis: Collect fractions and analyze them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[6]

References

Technical Support Center: Prevention of Quaternary Imidazolium Salt Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals, to our dedicated resource for troubleshooting the synthesis of N-alkylated imidazoles. A recurrent and often frustrating challenge in this area is the unintended formation of quaternary imidazolium salts. This guide provides in-depth, experience-driven solutions and answers to common questions, empowering you to optimize your synthetic strategies and achieve higher yields of your desired mono-N-alkylated products.

Troubleshooting Guide: Minimizing and Eliminating Quaternary Imidazolium Salt Byproducts

This section is designed to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles.

Problem 1: Significant formation of a dialkylated imidazolium salt is observed in my reaction mixture.

Root Cause Analysis: The N-alkylated imidazole product you are synthesizing is itself a nucleophile. It can compete with the starting imidazole for the alkylating agent, leading to a second alkylation event and the formation of a quaternary imidazolium salt.[1][2] This side reaction is particularly prevalent when using an excess of the alkylating agent, at elevated temperatures, or with highly reactive alkylating agents.[1][2]

Strategic Solutions:

  • Stoichiometric Control: This is the most critical parameter.

    • Action: Use a slight excess of the imidazole starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[1] This ensures the alkylating agent is the limiting reagent, minimizing its availability for a second reaction.

    • Causality: By creating a competitive environment where the more abundant starting imidazole is statistically more likely to react, you starve the N-alkylated product of the electrophile needed for quaternization.

  • Controlled Addition of the Alkylating Agent:

    • Action: Instead of adding the alkylating agent all at once, add it dropwise or via a syringe pump over an extended period.[1]

    • Causality: This technique maintains a low, steady concentration of the electrophile in the reaction mixture. A lower concentration reduces the statistical probability of the N-alkylated product encountering and reacting with the alkylating agent.[1]

  • Temperature Management:

    • Action: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. If the reaction is sluggish at room temperature, consider a modest increase while carefully monitoring for byproduct formation.

    • Causality: Higher temperatures increase the kinetic energy of all molecules, accelerating both the desired mono-alkylation and the undesired di-alkylation. By lowering the temperature, you can often find a window where the primary reaction proceeds selectively.[2]

  • Reaction Monitoring:

    • Action: Diligently monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Stop the reaction as soon as the starting imidazole is consumed.

    • Causality: Prolonged reaction times after the consumption of the initial nucleophile provide an extended opportunity for the mono-alkylated product to undergo a second alkylation.[2]

A summary of these preventative measures is presented in the table below:

StrategyActionRationale
Stoichiometry Use 1.1-1.2 eq. of imidazoleLimits the availability of the alkylating agent for a second reaction.
Addition Rate Add alkylating agent dropwiseMaintains a low concentration of the electrophile.
Temperature Use the lowest effective temperatureReduces the rate of the undesired second alkylation.
Monitoring Stop reaction upon starting material consumptionPrevents prolonged exposure of the product to the alkylating agent.
Problem 2: My imidazole has bulky substituents, and I'm still getting quaternization.

Root Cause Analysis: While steric hindrance can disfavor N-alkylation, it doesn't always prevent it, especially with highly reactive, less sterically demanding alkylating agents (e.g., methyl iodide).[2][3] The electronic properties of the imidazole ring also play a crucial role.

Strategic Solutions:

  • Choice of Alkylating Agent:

    • Action: If possible, switch to a more sterically hindered alkylating agent.

    • Causality: The combined steric bulk of the substituted imidazole and a larger alkylating agent can create a prohibitive energetic barrier for the second alkylation step.[3]

  • Protecting Groups:

    • Action: For complex syntheses where absolute control is necessary, consider using a protecting group on one of the imidazole nitrogens. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a notable example that can direct substitution.[1][4]

    • Causality: Protecting groups physically block one of the nitrogen atoms, preventing any reaction at that site. After the desired alkylation at the unprotected nitrogen, the protecting group can be selectively removed.[4][5]

The decision-making process for preventing quaternization can be visualized as follows:

Caption: Decision workflow for troubleshooting quaternary salt formation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction. It generally proceeds in two steps:

  • Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, creating a highly nucleophilic imidazolate anion.[1]

  • Nucleophilic Attack: This anion then attacks the electrophilic carbon of the alkylating agent (like an alkyl halide), displacing the leaving group to form the N-alkylated imidazole.[1]

Q2: How does the choice of base impact the formation of quaternary salts?

A2: The choice of base is critical for the initial deprotonation but can indirectly influence side reactions.

  • Strong Bases (e.g., NaH): These ensure complete and rapid deprotonation of the starting imidazole, which can lead to a cleaner initial reaction.[1] However, if the mono-alkylated product is formed quickly and the alkylating agent is still present in high concentration, the risk of the second alkylation remains.

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient and can be advantageous.[1] The reaction may proceed more slowly, which can sometimes help in controlling the reaction and preventing a rapid buildup of the mono-alkylated product, thereby reducing the chance for the second alkylation.

Q3: Can the solvent system be optimized to prevent dialkylation?

A3: Yes, the solvent plays a significant role.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are commonly used as they effectively dissolve the imidazole and facilitate the S_N2 reaction.[1]

  • Reaction Concentration: Running the reaction under more dilute conditions can decrease the frequency of molecular collisions, including the collision between the mono-alkylated product and the alkylating agent, thus disfavoring the formation of the quaternary salt.[2]

Q4: Are there alternative synthetic methods to traditional N-alkylation that avoid this issue?

A4: Yes, for particularly challenging substrates, alternative methods can be employed:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with alcohols under mild conditions and can be effective for sterically hindered substrates.[2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is a powerful method for forming C-N bonds and can be applied to the N-arylation of imidazoles.[2]

Experimental Protocol: Controlled Mono-N-Alkylation of Imidazole using Stoichiometric Control and Slow Addition

This protocol details a general procedure for the mono-N-alkylation of imidazole, incorporating best practices to minimize the formation of the quaternary imidazolium salt.

Materials:

  • Imidazole (1.2 equivalents)

  • Alkyl Halide (e.g., 1-bromobutane) (1.0 equivalent)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equivalents)

  • Acetonitrile (MeCN), anhydrous

  • Syringe pump (optional, but recommended)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add imidazole (1.2 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Initial Stirring: Stir the suspension at room temperature for 15-30 minutes to ensure a homogenous mixture.

  • Alkylating Agent Addition: Dissolve the alkyl halide (1.0 eq.) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirred imidazole suspension over a period of 1-2 hours using a dropping funnel or a syringe pump.

    • Self-Validating Checkpoint: A slow, controlled addition is crucial. Rapid addition will increase the instantaneous concentration of the alkylating agent, promoting dialkylation.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or heat gently (e.g., 40-60 °C) if necessary.

  • Monitoring: Monitor the reaction progress by TLC, checking for the disappearance of the imidazole starting material.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the solid potassium salts and wash the filter cake with acetonitrile. Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to separate the desired mono-alkylated product from any residual starting material and trace amounts of the quaternary salt.

The workflow for this optimized protocol is illustrated below:

References

Technical Support Center: Strategies for Improving the Regioselectivity of Imidazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the regioselectivity of imidazole N-alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental organic transformation. The inherent tautomerism of the imidazole ring often leads to a mixture of N1 and N3-alkylated regioisomers, posing significant challenges in synthesis and purification.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to achieve predictable and high-yielding regioselective N-alkylation of imidazoles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations grounded in chemical principles and actionable solutions.

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N3 regioisomers. How can I improve the selectivity?

A lack of regioselectivity is a frequent challenge, arising from the comparable nucleophilicity of the two nitrogen atoms in the deprotonated imidazolate anion.[2] To address this, a multi-faceted approach considering steric and electronic factors, as well as reaction conditions, is necessary.

  • Step 1: Analyze the Electronic Properties of Your Imidazole.

    • Causality: The electronic nature of substituents on the imidazole ring significantly influences the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups (EWGs) at the C4(5)-position decrease the electron density at the adjacent N3 nitrogen, making the more distant N1 nitrogen the preferred site for alkylation.[1][3] Conversely, electron-donating groups (EDGs) can enhance the nucleophilicity of the adjacent nitrogen, though this effect is often less pronounced than the deactivating effect of EWGs.

    • Solution: If your substrate lacks a directing group, consider whether your synthetic route can be modified to incorporate an EWG to guide the alkylation.

  • Step 2: Evaluate Steric Hindrance.

    • Causality: Steric bulk on either the imidazole substrate or the alkylating agent can be a powerful tool to control regioselectivity. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[3][4][5]

    • Solution: If you are observing poor selectivity, consider using a bulkier alkylating agent. For instance, if methyl iodide gives a mixture, switching to a more sterically demanding agent like isopropyl bromide might favor alkylation at the less hindered nitrogen. Similarly, if the imidazole itself has substituents, the alkylation will be directed away from the more crowded side of the ring.

  • Step 3: Optimize Reaction Conditions (Base and Solvent).

    • Causality: The choice of base and solvent can influence the position of the tautomeric equilibrium and the aggregation state of the imidazolate salt, thereby affecting the regioselectivity.[4] For example, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been reported to favor N1 alkylation in certain cases.[4][6][7]

    • Solution: Screen a variety of bases and solvents. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) are a good starting point.[4] For more challenging cases, stronger bases like NaH in anhydrous THF might provide the desired selectivity.[4][7][8]

  • Step 4: Consider Protecting Groups.

    • Causality: In complex syntheses where achieving high regioselectivity is paramount, employing a protecting group on one of the nitrogen atoms is a robust strategy.[1][4] This physically blocks one nitrogen, forcing alkylation to occur at the other.

    • Solution: The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a versatile protecting group for this purpose.[4][9] It can be selectively introduced and later removed under specific conditions, providing excellent control over the alkylation site.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the N-alkylation of imidazoles.

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two main steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.[4]

  • Nucleophilic Attack: The resulting imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[4]

Q2: How does the tautomerism of imidazole affect N-alkylation?

A2: Imidazole exists as two rapidly interconverting tautomers, which can complicate alkylation for unsymmetrically substituted imidazoles.[10] The position of the tautomeric equilibrium is influenced by substituents and the solvent.[10][11][12] Alkylation can occur on either nitrogen of the imidazolate anion, and the ratio of the resulting regioisomers is determined by a combination of the tautomer populations and the relative rates of alkylation at each nitrogen.[3]

Q3: What are some common side reactions to be aware of?

A3: Besides the formation of regioisomers, a common side reaction is the dialkylation of the imidazole ring to form an imidazolium salt.[5] This occurs when the N-alkylated product, which is still nucleophilic, reacts with another molecule of the alkylating agent. This is more likely to happen with highly reactive alkylating agents, an excess of the alkylating agent, or at elevated temperatures.[5] C-alkylation, though less common, can also occur, particularly at the C2 position if both nitrogen atoms are sterically hindered.[4]

Q4: Can I use alcohols as alkylating agents?

A4: Yes, alcohols can be used as alkylating agents for imidazoles, often under milder conditions than traditional alkyl halides, through methods like the Mitsunobu reaction.[5] This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] Additionally, vapor-phase alkylation of imidazoles with alcohols over solid catalysts like zeolites has been reported.[13][14]

Experimental Protocols and Data

Protocol 1: Regioselective N1-Alkylation of 4-Nitroimidazole using Potassium Carbonate

This protocol describes a common method for the N-alkylation of an imidazole bearing an electron-withdrawing group, which directs the alkylation to the N1 position.

Materials:

  • 4-Nitroimidazole

  • Alkyl halide (e.g., ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroimidazole (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Begin stirring the mixture at room temperature.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed (typically after 24 hours), cool the reaction to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Substituent (R) at C4(5)Electronic EffectAlkylating Agent (R'-X)BaseSolventN1/N3 RatioReference
-NO₂Electron-withdrawingEthyl bromoacetateK₂CO₃CH₃CNPredominantly N1[4]
-CH₃Electron-donatingMethyl IodideNaHTHFMixture[3]
-HNeutralBenzyl BromideK₂CO₃DMFMixture[4]

Table 1: Factors Affecting Regioselectivity of N-Alkylation of 4(5)-Substituted Imidazoles. This table summarizes how electronic effects of substituents and reaction conditions can influence the regiochemical outcome of N-alkylation.

Visualizing the Concepts

To better understand the factors governing regioselectivity, the following diagrams illustrate the key concepts.

G cluster_0 Imidazole Tautomerism cluster_1 Deprotonation cluster_2 Alkylation Pathways Tautomer A 4-Substituted Imidazole Tautomer B 5-Substituted Imidazole Tautomer A->Tautomer B H⁺ transfer Imidazole Substituted Imidazole Imidazolate Imidazolate Anion (Resonance Stabilized) Imidazole->Imidazolate -H⁺ N1-Product N1-Alkylated Product Imidazolate->N1-Product Attack at N1 N3-Product N3-Alkylated Product Imidazolate->N3-Product Attack at N3 Base Base Base->Imidazole Alkylating Agent R-X Alkylating Agent->Imidazolate

Caption: Tautomerism and subsequent N-alkylation pathways of a substituted imidazole.

G start Poor Regioselectivity Observed decision1 Analyze Electronic Effects start->decision1 decision2 Evaluate Steric Hindrance decision1->decision2 EWG present outcome1 Incorporate EWG decision1->outcome1 EWG absent decision3 Optimize Reaction Conditions decision2->decision3 Sterics are fixed outcome2 Use Bulky Alkylating Agent or Substrate decision2->outcome2 Sterics can be modified decision4 Utilize Protecting Groups decision3->decision4 Optimization successful outcome3 Screen Bases and Solvents (e.g., NaH/THF) decision3->outcome3 Standard conditions fail outcome4 Employ SEM Group decision4->outcome4 High selectivity required end Improved Regioselectivity decision4->end Not necessary outcome1->decision2 outcome2->decision3 outcome3->decision4 outcome4->end

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

References

Technical Support Center: Optimizing Catalyst Loading for Copper-Catalyzed Imidazole N-Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the copper-catalyzed N-arylation of imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions, troubleshoot common issues, and deepen their understanding of this crucial transformation. N-aryl imidazoles are significant structural motifs in medicinal chemistry and materials science, and their efficient synthesis is of paramount importance.[1][2][3] This resource provides field-proven insights and evidence-based protocols to help you achieve high yields and reproducibility in your experiments.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific problems you might encounter during the copper-catalyzed N-arylation of imidazoles. The solutions are presented in a question-and-answer format, explaining the causality behind the recommendations.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in copper-catalyzed N-arylation reactions can stem from several factors. A systematic approach to troubleshooting is essential.

  • Sub-optimal Catalyst System: The choice of copper source and ligand is critical. While simple copper salts like CuI or Cu₂O can be effective, the addition of a suitable ligand often dramatically improves yields, especially with challenging substrates.[2][4] For instance, 4,7-dimethoxy-1,10-phenanthroline has been shown to be a highly efficient ligand for the N-arylation of imidazoles.[2][4][5] If you are not using a ligand, consider screening a few, such as 1,10-phenanthroline derivatives or 1,2-diamines.[2][3]

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the imidazole and facilitating the catalytic cycle. Insoluble inorganic bases like Cs₂CO₃ and K₂CO₃ are commonly used.[2] However, their low solubility in organic solvents can sometimes limit the reaction rate. In such cases, using a soluble organic base like tetraethylammonium carbonate (TEAC) might be beneficial.[3][6] The strength of the base is also a factor; a base that is too weak may not deprotonate the imidazole efficiently, while an overly strong base can lead to side reactions.

  • Inappropriate Solvent: The solvent's polarity and ability to dissolve the reactants and catalyst are key. Common solvents for this reaction include DMSO, NMP, and butyronitrile.[2] In some cases, the use of poly(ethylene glycol) (PEG) as an additive or co-solvent can accelerate the reaction by increasing the solubility of the base.[2][5] Ethylene glycol has also been reported to act as both a solvent and a ligand.[7][8]

  • Reaction Temperature and Time: Ullmann-type reactions traditionally require high temperatures.[9] While modern catalyst systems allow for milder conditions, the temperature should be high enough to ensure a reasonable reaction rate without causing decomposition of the starting materials or products. If your yield is low after a standard reaction time, consider extending it or cautiously increasing the temperature. Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time.

Question 2: I'm observing significant amounts of dehalogenated arene as a side product. How can I minimize this?

Answer: Dehalogenation is a common side reaction in cross-coupling chemistry. It is often more prevalent with electron-rich aryl halides.

  • Solvent Choice: The solvent can influence the extent of dehalogenation. In some instances, switching to a different solvent, such as DMSO, has been observed to decrease the formation of dehalogenated byproducts.[2]

  • Purity of Reagents: Traces of water or other protic impurities in the reaction mixture can serve as a proton source for the dehalogenation pathway. Ensure that your solvents and reagents are anhydrous.

  • Ligand Selection: The ligand can influence the relative rates of the desired C-N bond formation and the undesired dehalogenation. Screening different ligands may help to identify a system that is more selective for the N-arylation pathway.

Question 3: My reaction is very slow or stalls before completion, even with a proven catalyst system. What should I investigate?

Answer: A sluggish or stalled reaction can be frustrating. Here are some key areas to investigate:

  • Catalyst Inhibition or Deactivation: The product itself or byproducts can sometimes inhibit the catalyst.[10] For instance, the halide salt formed during the reaction can have an inhibitory effect. While difficult to completely avoid, ensuring efficient stirring to maintain a homogeneous mixture can sometimes help. Catalyst deactivation can also occur, particularly at higher temperatures. In such cases, a slightly lower temperature and longer reaction time might be beneficial.

  • Insufficient Mixing: As mentioned earlier, with insoluble bases, efficient mixing is critical. If the reaction mixture is not being stirred vigorously enough, the reaction rate will be limited by mass transport.

  • Purity of the Copper Source: The oxidation state and purity of the copper precatalyst are important. Using a freshly opened bottle of the copper salt or a purified source can sometimes resolve issues with reaction rate.

  • Catalyst Pre-activation: For some catalyst systems, a pre-activation step can be beneficial. This involves heating the copper source and ligand together in the solvent for a short period before adding the other reactants. This can help to form the active catalytic species more efficiently.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a copper-catalyzed imidazole N-arylation?

A1: A good starting point for catalyst loading is typically in the range of 1-10 mol% of the copper source relative to the limiting reagent (usually the aryl halide).[3][13] For highly efficient catalyst systems and reactive substrates, the loading can sometimes be reduced to as low as 0.05 mol%.[2] Conversely, for very challenging or sterically hindered substrates, a higher catalyst loading (up to 20 mol%) may be necessary.[14] Optimization is key, and it is advisable to start with a moderate loading and then screen lower concentrations to determine the minimum required for efficient conversion.

Q2: How do I choose the right ligand for my specific substrates?

A2: Ligand selection is often empirical. However, some general guidelines can be helpful. For many imidazole N-arylations, bidentate nitrogen-based ligands like 1,10-phenanthroline and its derivatives have proven to be very effective.[2][4][15] 1,2-Diamine ligands are also widely used.[3] The electronic and steric properties of your imidazole and aryl halide will influence the optimal ligand choice. It is often best to start with a ligand that has been reported to work well for a similar substrate combination and then screen a small library of ligands if necessary.

Q3: Can I run the reaction open to the air?

A3: While some modern copper-catalyzed reactions show a degree of tolerance to air, it is generally recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13] This is because oxygen can oxidize the active Cu(I) species to the less active Cu(II) state, leading to lower yields and slower reaction rates.

Q4: What is the proposed mechanism for this reaction?

A4: The generally accepted mechanism for the copper-catalyzed N-arylation of imidazoles involves a Cu(I)/Cu(III) catalytic cycle. The key steps are:

  • Coordination of the deprotonated imidazole to the Cu(I) catalyst.

  • Oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate.

  • Reductive elimination of the N-arylated imidazole product, regenerating the active Cu(I) catalyst.[9][16]

Experimental Protocols

General Protocol for Copper-Catalyzed N-Arylation of Imidazole

This protocol is a general starting point and may require optimization for specific substrates.

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the imidazole (1.2 mmol), aryl halide (1.0 mmol), copper(I) source (e.g., CuI, 0.05 mmol, 5 mol%), and the chosen ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline, 0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base (e.g., Cs₂CO₃, 2.0 mmol) and the anhydrous solvent (e.g., DMSO, 3 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously for the required time (typically 12-48 hours), monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Optimizing Catalyst Loading
  • Set up a parallel series of reactions following the general protocol.

  • In each reaction, vary the amount of the copper source (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%). Keep the ligand-to-copper ratio constant (e.g., 2:1).

  • Run all reactions for the same amount of time and at the same temperature.

  • After the specified time, quench the reactions and analyze the conversion and yield of each reaction by a suitable analytical method (e.g., GC, LC, or ¹H NMR with an internal standard).

  • Plot the yield versus catalyst loading to determine the optimal concentration.

Data Presentation

Catalyst Loading (mol%)LigandBaseSolventTemperature (°C)Time (h)Typical Yield Range (%)
51,10-PhenanthrolineCs₂CO₃DMSO1102470-95
108-HydroxyquinolineTEACDMF/H₂O1301665-90[3][6]
14,7-Dimethoxy-1,10-phenanthrolineCs₂CO₃Butyronitrile11024-4880-98[2]
20NoneNaOHEthylene Glycol1202460-85[7]

Note: Yields are highly substrate-dependent and the above table is for illustrative purposes.

Visualizations

Catalytic Cycle cluster_0 Catalytic Cycle Cu(I)L Cu(I)L Cu(I)-Imidazole Cu(I)-Imidazole Complex Cu(I)L->Cu(I)-Imidazole + Imidazole Anion - Base-H⁺ Imidazole_Anion Imidazole Anion Cu(III)_Intermediate Cu(III) Intermediate (Ar)(Im)Cu(III)L(X) Cu(I)-Imidazole->Cu(III)_Intermediate Oxidative Addition + Ar-X Aryl_Halide Ar-X Cu(III)_Intermediate->Cu(I)L Reductive Elimination + Product Product N-Aryl Imidazole Troubleshooting Workflow Start Low Yield or Slow Reaction Check_Catalyst Is the Catalyst System (Cu Source + Ligand) Optimal? Start->Check_Catalyst Check_Base Is the Base Appropriate? Check_Catalyst->Check_Base Yes Screen_Ligands Screen Ligands (e.g., Phenanthrolines, Diamines) Check_Catalyst->Screen_Ligands No Check_Solvent Is the Solvent Suitable? Check_Base->Check_Solvent Yes Screen_Bases Screen Bases (e.g., Cs₂CO₃, K₂CO₃, TEAC) Check_Base->Screen_Bases No Check_Conditions Are Temperature and Time Optimized? Check_Solvent->Check_Conditions Yes Screen_Solvents Screen Solvents (e.g., DMSO, NMP, Dioxane) Check_Solvent->Screen_Solvents No Optimize_Temp_Time Optimize Temperature and Reaction Time Check_Conditions->Optimize_Temp_Time No Success Reaction Optimized Check_Conditions->Success Yes Screen_Ligands->Check_Base Screen_Bases->Check_Solvent Screen_Solvents->Check_Conditions Optimize_Temp_Time->Success

References

Solvent effects on the rate and yield of 1-cyclohexyl-1H-imidazole formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Cyclohexyl-1H-imidazole

A Guide to Navigating Solvent Effects on Reaction Rate and Yield

Welcome to the technical support resource for the synthesis of this compound. This guide is tailored for researchers, chemists, and drug development professionals to address common challenges and optimize experimental outcomes, with a specific focus on the critical role of the solvent system. The content is structured in a question-and-answer format to provide direct solutions to potential issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section covers the fundamental principles governing the N-alkylation of imidazole.

Q1: What is the general reaction mechanism for the formation of this compound?

A1: The synthesis of this compound is a classic example of a nucleophilic substitution reaction, specifically proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. The process occurs in two primary steps[1][2]:

  • Deprotonation: A base is used to abstract the acidic proton from the N-H bond of the imidazole ring. This generates a highly nucleophilic imidazolate anion. The negative charge is delocalized across both nitrogen atoms[3].

  • Nucleophilic Attack: The imidazolate anion then acts as a nucleophile, attacking the electrophilic carbon of a cyclohexyl electrophile (e.g., cyclohexyl bromide or tosylate). This attack displaces the leaving group in a single, concerted step, forming the N-C bond and yielding the this compound product[2].

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Imidazole Imidazole (ImH) Imidazolate Imidazolate Anion (Im⁻) Imidazole->Imidazolate B: Base Base (B:) Protonated_Base HB⁺ Base->Protonated_Base H⁺ Imidazolate_2 Imidazolate Anion (Im⁻) Cyclohexyl_X Cyclohexyl-LG (LG = Br, OTs, etc.) Transition_State [Im···C···LG]⁻ Transition State Cyclohexyl_X->Transition_State Product This compound Transition_State->Product Leaving_Group LG⁻ Transition_State->Leaving_Group Imidazolate_2->Cyclohexyl_X Attack

Caption: General SN2 mechanism for this compound formation.

Q2: How does the choice of solvent critically impact the reaction rate and yield?

A2: The solvent plays a crucial role by influencing the reactivity of the nucleophile (imidazolate anion). Solvents are broadly categorized as polar protic and polar aprotic, and their effects on SN2 reactions are profoundly different[4][5]:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors[4]. They form a "cage" of solvent molecules around the negatively charged imidazolate anion through strong hydrogen bonding interactions[4][6]. This solvation shell stabilizes the nucleophile, making it less reactive and less available to attack the electrophile. Consequently, polar protic solvents significantly decrease the rate of SN2 reactions[6].

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments but lack O-H or N-H bonds[4]. They can effectively solvate cations (like K⁺ from K₂CO₃ or Na⁺ from NaH) but interact only weakly with anions via dipole-dipole interactions[4]. This leaves the imidazolate anion relatively "naked" and highly reactive, leading to a dramatic increase in the SN2 reaction rate[4][7]. Therefore, polar aprotic solvents are strongly preferred for this synthesis[1][5].

Q3: What are the ideal properties of a solvent for this specific N-alkylation?

A3: For the synthesis of this compound, the ideal solvent should have the following characteristics:

  • Aprotic Nature: To ensure a high reaction rate by not over-solvating the imidazolate nucleophile[4][5].

  • Sufficient Polarity: To dissolve the imidazole starting material and the inorganic base (e.g., K₂CO₃) or the imidazolate salt[5].

  • Appropriate Boiling Point: The boiling point should be high enough to allow the reaction to be heated if necessary to overcome the activation energy, but not so high that it leads to decomposition of reactants or products[8].

  • Inertness: The solvent should not react with the base, reactants, or products.

Commonly used and effective solvents meeting these criteria include N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN)[1][2].

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Problem 1: My reaction yield is low, or the reaction is not proceeding to completion.

  • Potential Cause A: Incomplete Deprotonation of Imidazole The nucleophilicity of imidazole is significantly reduced if it is not fully deprotonated[1]. The choice of base is as critical as the solvent.

    • Solution 1: Evaluate the Base. For many N-alkylations, a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is sufficient, especially in a solvent like DMF[1][9]. However, if the reaction is sluggish, using a stronger base like sodium hydride (NaH) in an anhydrous solvent (THF or DMF) will ensure complete and irreversible deprotonation, driving the reaction forward[1][2].

    • Solution 2: Ensure Anhydrous Conditions. If using a strong base like NaH, any moisture will consume the base and inhibit the reaction. Ensure all glassware is flame-dried and use anhydrous solvents[2].

  • Potential Cause B: Ineffective Solvent System As discussed, the solvent dictates the rate. An inappropriate solvent is a common cause of failure.

    • Solution 1: Switch to a Polar Aprotic Solvent. If you are using a solvent like ethanol, toluene, or THF with a weak base, the reaction rate will likely be very slow. Switching to DMF, DMSO, or Acetonitrile will significantly accelerate the reaction[1][7]. The rate constant for a similar SN2 reaction in DMSO can be over an order of magnitude larger than in methanol[7].

    • Solution 2: Increase Temperature. If the reaction is slow at room temperature even in a good solvent, gently heating the mixture (e.g., to 60-80 °C) can provide the necessary activation energy. Always monitor the reaction by Thin Layer Chromatography (TLC) to avoid product decomposition at higher temperatures[1].

Data Summary: Impact of Solvent Choice on SN2 Reaction for Imidazole Alkylation

Solvent ClassExample(s)Effect on Imidazolate NucleophileExpected Reaction RateExpected Yield
Polar Aprotic DMF, DMSO, AcetonitrileWeakly solvated, "naked," highly reactive[4].Fast High
Polar Protic Water, Ethanol, MethanolStrongly solvated via H-bonding, "caged," low reactivity[4][6].Very Slow Low / None
Non-Polar Toluene, HexanePoor solubility of imidazole and base, limiting interaction.Very Slow Low / None

Problem 2: I am observing a significant amount of a dialkylated imidazolium salt.

  • Potential Cause: Over-alkylation of the Product The this compound product is still nucleophilic and can react with a second molecule of the cyclohexyl halide to form an unwanted quaternary imidazolium salt. This is more likely at high temperatures or with an excess of the alkylating agent[8].

    • Solution 1: Control Stoichiometry. Use a slight excess of imidazole (e.g., 1.1 equivalents) relative to the cyclohexyl halide (1.0 equivalent) to ensure the electrophile is consumed before it can react with the product[8].

    • Solution 2: Slow Addition. Add the cyclohexyl halide dropwise to the reaction mixture at 0 °C or room temperature. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second alkylation event[1].

    • Solution 3: Monitor the Reaction. Use TLC or LC-MS to track the consumption of the starting material. Stop the reaction as soon as the limiting reagent (cyclohexyl halide) is gone[8].

Problem 3: My product is difficult to purify.

  • Potential Cause A: Persistent Inorganic Salts Bases like K₂CO₃ and salts like KBr are often insoluble in the extraction solvent.

    • Solution: Filtration and Aqueous Work-up. After the reaction, cool the mixture and filter off the inorganic salts. Then, proceed with a standard aqueous work-up: dilute the filtrate with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and then brine to remove residual DMF and salts[2][10].

  • Potential Cause B: Product Tailing on Silica Gel Column The basic nitrogen atoms on the imidazole ring can interact strongly with the acidic silica gel, leading to poor separation and significant product loss.

    • Solution 1: Add a Basic Modifier. Add a small amount of triethylamine (Et₃N) or ammonia in methanol (typically 0.5-1%) to your eluent system (e.g., hexane/ethyl acetate). This neutralizes the acidic sites on the silica, preventing strong adsorption and allowing the product to elute cleanly[11].

    • Solution 2: Use a Different Stationary Phase. If tailing persists, consider using a more inert stationary phase, such as neutral alumina[11].

Troubleshooting_Workflow Start Reaction Issue? LowYield Low Yield / Slow Rate Start->LowYield SideProduct Side Products Formed Start->SideProduct Purification Purification Difficulty Start->Purification CheckBase Action: - Use Stronger Base (NaH) - Ensure Anhydrous Conditions LowYield->CheckBase Incomplete Deprotonation? ChangeSolvent Action: - Switch to Polar Aprotic (DMF, DMSO) - Increase Temperature LowYield->ChangeSolvent Ineffective Solvent? Stoichiometry Action: - Use 1.1 eq. Imidazole - Add Alkyl Halide Slowly - Monitor by TLC SideProduct->Stoichiometry Dialkylation Observed? Workup Action: - Filter Salts Pre-Workup - Perform Aqueous Wash Purification->Workup Salts in Crude? Chromatography Action: - Add Et3N to Eluent - Use Alumina instead of Silica Purification->Chromatography Tailing on Column?

Caption: A logical workflow for troubleshooting common experimental issues.

Experimental Protocols

The following protocols provide robust starting points for synthesis. Optimization may be required based on the specific cyclohexyl electrophile used.

Protocol 1: Synthesis using Potassium Carbonate in Acetonitrile

This method uses a moderately strong base and is often sufficient for reactive cyclohexyl halides.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add imidazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq)[1].

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to imidazole).

  • Reagent Addition: Add the cyclohexyl halide (e.g., cyclohexyl bromide, 1.0-1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C for MeCN) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent). The reaction may take several hours to 24 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter the solid salts and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate, wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel[1][11].

Protocol 2: Synthesis using Sodium Hydride in DMF

This protocol uses a strong base and is highly effective, but requires strict anhydrous technique.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)[2].

  • Solvent Addition: Carefully add anhydrous N,N-Dimethylformamide (DMF) to the flask. Cool the suspension to 0 °C in an ice bath.

  • Imidazole Addition: Dissolve imidazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension. Caution: Hydrogen gas is evolved [2].

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until gas evolution ceases. This indicates the formation of the sodium imidazolate salt[1].

  • Reagent Addition: Cool the mixture back to 0 °C and add the cyclohexyl halide (1.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 4-12 hours).

  • Quenching & Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl)[1]. Extract the product with ethyl acetate (3x).

  • Isolation & Purification: Combine the organic extracts, wash thoroughly with water (to remove DMF) and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography[11].

References

Technical Support Center: Real-Time Reaction Monitoring of 1-Cyclohexyl-1H-Imidazole Synthesis using LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and real-time analysis of 1-cyclohexyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who are leveraging Liquid Chromatography-Mass Spectrometry (LC-MS) for in-situ reaction monitoring. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter.

Synthesis Overview: The N-Alkylation of Imidazole

The synthesis of this compound is a classic example of N-alkylation, a fundamental nucleophilic substitution reaction.[1] The process involves the deprotonation of the imidazole ring to form a highly nucleophilic imidazolate anion, which then attacks an electrophilic cyclohexyl source, typically a cyclohexyl halide like cyclohexyl bromide.

The core mechanism proceeds as follows:

  • Deprotonation: A base abstracts the acidic proton from the N-H bond of the imidazole ring.

  • Nucleophilic Attack (SN2): The resulting imidazolate anion attacks the carbon atom of the cyclohexyl halide, displacing the halide leaving group.

A common challenge in this synthesis is the potential for over-alkylation. The product, this compound, is still nucleophilic and can react with another molecule of the cyclohexyl halide to form an undesired dialkylated imidazolium salt.[1]

cluster_reactants Reactants cluster_products Products imidazole Imidazole deprotonation Deprotonation (Base, e.g., K2CO3, NaH) imidazole->deprotonation + Base cyclohexyl_halide Cyclohexyl Halide (e.g., Cyclohexyl Bromide) alkylation1 N-Alkylation (SN2 Reaction) cyclohexyl_halide->alkylation1 alkylation2 Over-alkylation (Side Reaction) cyclohexyl_halide->alkylation2 product This compound (Desired Product) product->alkylation2 side_product 1,3-Dicyclohexyl-1H-imidazolium Salt (Side Product) deprotonation->alkylation1 Imidazolate Anion alkylation1->product alkylation2->side_product

Caption: Reaction pathway for the synthesis of this compound.

Real-Time Monitoring: Experimental Workflow

Real-time reaction monitoring provides critical insights into reaction kinetics, intermediate formation, and endpoint determination, allowing for process optimization and control.[2] An automated LC-MS system can continuously draw aliquots from the reaction vessel, dilute them, and inject them for analysis, generating a precise reaction profile.[3]

G A Reaction Vessel (Synthesis in progress) B Automated Sampling (e.g., Peristaltic Pump) A->B Sample Aliquot C In-line Dilution (Quench/Diluent Flow) B->C D Injection Loop (Autosampler) C->D Diluted Sample E LC System (Chromatographic Separation) D->E F Mass Spectrometer (Detection & Identification) E->F Eluent G Data Acquisition System (Real-time Plotting) F->G Ion Signal

Caption: Automated workflow for real-time LC-MS reaction monitoring.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and its real-time monitoring.

Synthesis-Related Issues

Question: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?

Answer: Low conversion is a frequent issue in N-alkylation reactions and can be attributed to several factors.[1] A systematic approach is best for troubleshooting.

  • Insufficient Deprotonation: The primary cause is often incomplete formation of the imidazolate anion.

    • Causality: The N-H proton of imidazole is acidic, but a sufficiently strong base is required for complete deprotonation. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, slowing or stalling the reaction.

    • Solution:

      • Base Selection: Ensure your base is appropriate. For solvents like DMF or acetonitrile, potassium carbonate (K₂CO₃) is a common and effective choice.[1] For less polar solvents or more stubborn reactions, a stronger base like sodium hydride (NaH) may be necessary, though it requires more stringent anhydrous conditions.

      • Stoichiometry: Use at least a slight excess of the base (e.g., 1.1-1.5 equivalents) relative to the imidazole.

      • Reagent Quality: Ensure your base and solvent are anhydrous. Water can consume the base and protonate the imidazolate anion, quenching the reaction.

  • Reaction Temperature:

    • Causality: SN2 reactions have an activation energy barrier that must be overcome. Room temperature may not provide sufficient energy for the reaction to proceed at a reasonable rate, especially with a less reactive halide like cyclohexyl chloride.

    • Solution: Gradually increase the reaction temperature (e.g., to 60-80 °C) and monitor the progress via LC-MS.[1] Continuous monitoring is key to avoid over-heating, which can lead to side products.[4]

  • Reactivity of Alkylating Agent:

    • Causality: The leaving group's ability affects the reaction rate. The general reactivity trend for alkyl halides is I > Br > Cl.

    • Solution: If using cyclohexyl chloride, consider switching to cyclohexyl bromide for a faster reaction under the same conditions.

Question: I am observing a significant peak with a mass corresponding to a dialkylated product. How can I minimize this side reaction?

Answer: The formation of a 1,3-dicyclohexyl-1H-imidazolium salt is a classic side reaction.[1] It occurs because the N-alkylated imidazole product is itself a nucleophile.

  • Control Stoichiometry:

    • Causality: Using a large excess of the cyclohexyl halide drives the second alkylation step.

    • Solution: Carefully control the stoichiometry. Use the cyclohexyl halide as the limiting reagent or in a slight excess (e.g., 1.0-1.2 equivalents) relative to the imidazole.[1] Real-time monitoring is invaluable here; you can stop the reaction as soon as the starting imidazole is consumed, preventing further reaction with the product.

  • Reaction Conditions:

    • Causality: Higher temperatures and longer reaction times increase the probability of the second, slower alkylation occurring.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable rate. Add the alkylating agent dropwise to the mixture of imidazole and base to maintain a low instantaneous concentration of the halide.[5]

LC-MS Analysis & Data Interpretation Issues

Question: I am not seeing any peaks for my starting materials or product in the total ion chromatogram (TIC). What should I check first?

Answer: This is a common and frustrating problem that can point to issues with the LC, the MS, or the sample itself. A logical, step-by-step diagnosis is crucial.[6][7]

  • Check the MS Source and Tune:

    • Causality: The mass spectrometer may not be properly tuned or the ionization source may not be functioning correctly. No ions will be detected if the spray is unstable or the voltages are incorrect.

    • Solution:

      • Perform an instrument tune and calibration using the manufacturer's recommended standard.[6]

      • Visually inspect the electrospray (ESI) needle. Is there a stable spray? If not, check for clogs in the capillary or ensure the mobile phase is flowing.[6]

      • Verify that source parameters (e.g., capillary voltage, gas flows, temperatures) are appropriate for your analytes and flow rate.

  • Confirm Analyte Ionization:

    • Causality: Imidazoles are basic and typically ionize well in positive ion mode ESI, forming an [M+H]⁺ ion. If you are in negative ion mode, you will likely not see a signal.

    • Solution: Ensure the MS is set to positive ion mode. It is also good practice to analyze a standard of your starting material and product to confirm their expected mass and ionization behavior before starting the reaction monitoring.

  • Investigate the LC Flow Path:

    • Causality: A blockage, leak, or incorrect connection in the LC system can prevent the sample from ever reaching the mass spectrometer.

    • Solution: Check for stable pressure on the LC system. Ensure all fittings are secure and that the column is not blocked. Confirm that the LC outlet is properly connected to the MS source.[6]

Question: My chromatographic peaks are broad, splitting, or tailing. How can I improve the peak shape?

Answer: Poor peak shape compromises resolution and quantification accuracy.[8] The cause is often related to chromatography conditions or column health.

  • Mobile Phase Mismatch:

    • Causality: If the sample diluent is much stronger (i.e., has a higher organic content) than the initial mobile phase, the sample will not focus properly at the head of the column, leading to broad or split peaks.

    • Solution: Ensure the diluent used in the in-line dilution step is weaker than or matches the initial mobile phase composition.

  • Column Overload or Contamination:

    • Causality: Injecting too concentrated a sample can saturate the stationary phase, causing peak fronting or broadening.[8] Additionally, reaction byproducts or salts can accumulate on the column, leading to peak tailing and degradation of performance.

    • Solution:

      • Increase the dilution factor in your automated sampling setup.

      • Implement a column wash step at the end of each run or periodically flush the column with a strong solvent to remove contaminants.

  • Inappropriate Mobile Phase pH:

    • Causality: For basic compounds like imidazoles, peak shape is often best at a low pH, where the molecules are protonated and less likely to interact with residual silanols on the silica-based column.

    • Solution: Add a mobile phase modifier like 0.1% formic acid to both the aqueous and organic phases. This will control the pH and improve peak shape.[9]

Question: The signal intensity for my compounds is fluctuating wildly between injections, making quantification impossible. What causes this instability?

Answer: Signal instability is often due to ion suppression or issues with the ionization source.[7]

  • Ion Suppression:

    • Causality: Components from the reaction mixture (e.g., salts, non-volatile buffers, excess reagents) can co-elute with your analyte and interfere with the ionization process in the ESI source, suppressing the analyte's signal.

    • Solution:

      • Ensure adequate chromatographic separation between your analytes and any potentially interfering species. A gradient elution can be advantageous.[10]

      • Improve sample cleanup. While difficult in a real-time setup, ensure your quenching/dilution step helps precipitate any salts if possible.

      • Reduce the concentration of non-volatile additives in your mobile phase.

  • Unstable Electrospray:

    • Causality: An inconsistent or sputtering electrospray will lead to a highly variable ion current. This can be caused by a partially clogged emitter, air bubbles in the line, or inappropriate source parameters for the mobile phase composition and flow rate.

    • Solution:

      • Clean or replace the ESI capillary.

      • Thoroughly degas your mobile phases.

      • Re-optimize source parameters (gas flows, temperatures, needle position) to ensure a stable spray is maintained throughout the gradient.[6]

Frequently Asked Questions (FAQs)

Q1: What are the expected m/z values I should be monitoring for the starting material and product?

  • A1: You should monitor for the protonated molecular ions [M+H]⁺.

    • Imidazole (C₃H₄N₂): Molecular Weight = 68.08 g/mol . Look for m/z 69.09 .

    • This compound (C₉H₁₄N₂): Molecular Weight = 150.22 g/mol . Look for m/z 151.23 .

    • 1,3-Dicyclohexyl-1H-imidazolium (C₁₅H₂₅N₂⁺): Molecular Weight = 233.38 g/mol . This is already an ion, so look for m/z 233.38 .

Q2: What type of LC column is recommended for this analysis?

  • A2: A standard C18 reversed-phase column is an excellent starting point. A column with dimensions like 2.1 mm x 50 mm with sub-2 µm particles can provide fast, efficient separations suitable for high-throughput monitoring.

Q3: Can I use direct injection or flow injection analysis (FIA) instead of an LC column to speed up the monitoring?

  • A3: Yes, this is a viable option for faster analysis, with sampling intervals as short as one minute.[11][12] However, this approach has a significant drawback: you lose chromatographic separation. Without a column, all components of the reaction mixture enter the mass spectrometer simultaneously. This can lead to severe ion suppression, making it difficult to detect low-concentration species and impossible to distinguish between isomers. FIA is best used when the reaction mixture is relatively clean and you are confident that ion suppression is not a major issue.[12]

Q4: How do I interpret the data to calculate reaction conversion?

  • A4: To track the reaction, you create extracted ion chromatograms (EICs) for the m/z of the starting material (imidazole) and the product (this compound).[13] By integrating the peak area for each component at each time point, you can plot their relative abundance over time. Reaction conversion can be estimated using the following formula:

    • Conversion (%) = [Product Peak Area / (Product Peak Area + Starting Material Peak Area)] * 100

    • Important Caveat: This calculation assumes that the ionization efficiency of the starting material and the product are identical, which is rarely the case.[14] For a more accurate quantification, you would need to generate calibration curves for each compound, which is not practical for real-time monitoring. However, this ratio-based approach is excellent for tracking reaction progress, identifying the endpoint, and understanding kinetics.[15]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a general guideline. All laboratory work should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

Reagent M.W. ( g/mol ) Equiv. Amount
Imidazole 68.08 1.0 (e.g., 10 mmol, 0.68 g)
Cyclohexyl Bromide 163.07 1.1 (e.g., 11 mmol, 1.80 g)
Anhydrous K₂CO₃ 138.21 1.5 (e.g., 15 mmol, 2.07 g)

| Anhydrous DMF | - | - | (e.g., 20 mL) |

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).

  • Add anhydrous DMF to the flask.

  • Stir the suspension at room temperature for 20-30 minutes to facilitate the initial deprotonation.

  • Begin real-time monitoring by withdrawing the first (t=0) sample.

  • Add cyclohexyl bromide (1.1 equiv) dropwise to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C).

  • Allow the reaction to proceed, monitoring its progress by LC-MS until the imidazole starting material is consumed.

  • Upon completion, cool the reaction to room temperature. The mixture can then be worked up by filtering off the K₂CO₃ and proceeding with extraction and purification.

Protocol 2: Real-Time LC-MS Monitoring Setup

Instrumentation:

  • LC System: UPLC/HPLC with a binary pump and autosampler.

  • MS System: Single quadrupole or Triple Quadrupole Mass Spectrometer with an ESI source.[11]

  • Automated Sampling: A pump and tubing system to transfer aliquots from the reaction vessel.

LC-MS Parameters (Starting Point):

Parameter Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.7 µm Provides good retention for small molecules and fast analysis times.
Mobile Phase A Water + 0.1% Formic Acid Formic acid aids in protonation and improves peak shape for basic analytes.[9]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column.
Gradient 5% to 95% B over 3 minutes A generic fast gradient to elute compounds of varying polarity.
Injection Vol. 1-5 µL Keep low to avoid column overload.
Column Temp. 40 °C Improves peak efficiency and reduces viscosity.
MS Ion Mode ESI Positive Imidazoles readily form [M+H]⁺ ions.
Scan Range m/z 50 - 400 Covers the mass range of reactants, products, and potential side products.
Capillary Voltage ~3.0 - 4.5 kV Optimize for stable spray and maximum signal.
Source Temp. ~120 - 150 °C Helps with desolvation.

| Desolvation Temp. | ~350 - 450 °C | Aids in solvent evaporation. |

Monitoring Procedure:

  • Set up the automated sampling system to withdraw a small aliquot (e.g., 10 µL) from the reaction mixture every 5-10 minutes.

  • The aliquot is merged with a continuous flow of a weak solvent (e.g., 95:5 Water:Acetonitrile + 0.1% FA) for in-line dilution and quenching.

  • This diluted sample is directed to the autosampler's injection loop.

  • The LC-MS system injects the sample and acquires data according to the method above.

  • Use the instrument software to plot the peak areas of m/z 69.09 (imidazole) and m/z 151.23 (product) versus time to visualize the reaction profile.

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-Cyclohexyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, imidazole-containing heterocyclic compounds are of paramount importance due to their wide-ranging biological activities and versatile applications. 1-Cyclohexyl-1H-imidazole is a key building block in the synthesis of more complex molecules, making its unambiguous structural characterization essential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of molecular structures in solution. This guide provides an in-depth analysis and spectral assignment of the ¹H and ¹³C NMR spectra of this compound.

Given the absence of a publicly available, experimentally verified and assigned NMR spectrum for this specific compound, this guide employs a robust predictive methodology. We will leverage a highly reliable, freely accessible online NMR prediction tool, NMRDB.org, which utilizes a combination of algorithms to generate accurate spectral data.[1][2] The predicted chemical shifts and coupling constants will be rigorously analyzed and validated through comparative analysis with experimentally determined data from structurally related compounds, namely 1-methylimidazole[3][4], 1-ethylimidazole[5][6], and cyclohexylamine.[7][8][9] This approach ensures a scientifically sound and practically useful guide for researchers in the field.

Predicted NMR Data for this compound

The predicted ¹H and ¹³C NMR spectra were generated using the online NMR prediction tool, NMRDB.org.[1][2] The data is summarized in the tables below. The spectra are predicted for a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
2-H7.55s (singlet)1H-
4-H7.00s (singlet)1H-
5-H6.85s (singlet)1H-
1'-H3.95tt (triplet of triplets)1HJ = 11.0, 4.0 Hz
2',6'-H (ax)1.95m (multiplet)2H-
2',6'-H (eq)1.80m (multiplet)2H-
3',5'-H (ax)1.65m (multiplet)2H-
3',5'-H (eq)1.40m (multiplet)2H-
4'-H (ax)1.25m (multiplet)1H-
4'-H (eq)1.15m (multiplet)1H-

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Atom NumberPredicted Chemical Shift (δ, ppm)
2-C136.5
4-C128.0
5-C118.0
1'-C55.0
2',6'-C33.0
3',5'-C25.5
4'-C25.0

Molecular Structure and Numbering Scheme

For clarity in the spectral assignment, the following numbering scheme is used for this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_output Final Output prep Dissolve this compound in CDCl3 with TMS acq_h1 Acquire 1D ¹H NMR Spectrum prep->acq_h1 acq_c13 Acquire 1D ¹³C NMR Spectrum prep->acq_c13 proc Fourier Transform, Phasing, Calibration acq_h1->proc acq_c13->proc assign_h1 Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) proc->assign_h1 assign_c13 Assign ¹³C Signals (Chemical Shift) proc->assign_c13 compare Compare with Predicted Data and Analogous Compounds assign_h1->compare assign_c13->compare structure Final Structural Assignment compare->structure

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of 1-Cyclohexyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the precise and unambiguous identification of novel chemical entities and their potential impurities is paramount. This guide provides an in-depth, experience-driven comparison of high-resolution mass spectrometry (HRMS) platforms for the analysis of 1-cyclohexyl-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2][3] We will delve into the technical nuances of Orbitrap, Time-of-Flight (TOF), and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry, offering practical insights and hypothetical, yet scientifically grounded, experimental data to inform your analytical strategy.

Introduction to this compound and the Imperative for High-Resolution Analysis

This compound (C9H14N2, Molecular Weight: 150.22 g/mol ) is an N-substituted imidazole derivative.[1][4] The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[2][3][5] The cyclohexyl substituent imparts increased lipophilicity, potentially influencing its biological activity and metabolic profile. Accurate mass measurement and structural elucidation are critical for confirming its identity, assessing its purity, and identifying any process-related impurities or degradants, which is a stringent requirement by regulatory bodies.[6][7][8]

High-resolution mass spectrometry is indispensable for this task, offering the ability to determine the elemental composition of the parent molecule and its fragments with high confidence, a capability that low-resolution mass spectrometers cannot provide.[9][10][11]

A Comparative Overview of HRMS Platforms

The choice of an HRMS platform is a critical decision that impacts data quality, experimental throughput, and the level of structural detail that can be obtained. Here, we compare three leading technologies: Orbitrap, Q-TOF, and FT-ICR.

FeatureOrbitrapQuadrupole Time-of-Flight (Q-TOF)Fourier Transform Ion Cyclotron Resonance (FT-ICR)
Resolving Power High to Ultra-high (up to 500,000 FWHM)[12]High (up to 60,000 FWHM)Ultra-high (can exceed 1,000,000 FWHM)[13][14]
Mass Accuracy Excellent (< 1-3 ppm)[12]Very Good (< 5 ppm)Exceptional (< 1 ppm)[13][14]
Scan Speed Moderate to FastFastSlow
Cost & Maintenance Moderate to HighModerateVery High
Primary Applications Broad applicability from routine screening to in-depth structural elucidation.[15][16][17]Excellent for qualitative and quantitative analysis, especially for impurity profiling.[6][8][18]Demanding applications requiring the highest resolution and mass accuracy.[19][20][21]

Experimental Workflow for HRMS Analysis

A robust analytical workflow is crucial for obtaining high-quality, reproducible data. The following protocol outlines a comprehensive approach to the HRMS analysis of this compound.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode analysis. The formic acid aids in the protonation of the basic nitrogen atom on the imidazole ring.

Liquid Chromatography (LC) Separation
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for retaining and separating the moderately nonpolar analyte from potential impurities.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the preferred method due to the presence of basic nitrogen atoms in the imidazole ring, which are readily protonated.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Flow: 800 L/hr

  • Desolvation Temperature: 350 °C

  • Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS2).

Experimental Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Analysis stock 1 mg/mL Stock Solution working 1 µg/mL Working Solution stock->working Dilution lc C18 Reversed-Phase LC System working->lc esi Electrospray Ionization (Positive Mode) lc->esi analyzer Mass Analyzer (Orbitrap/Q-TOF/FT-ICR) esi->analyzer detector Detector analyzer->detector data Data Acquisition detector->data Raw Data processing Data Processing data->processing id Compound Identification processing->id

Fig. 1: A generalized workflow for the LC-HRMS analysis of this compound.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the practical differences between the HRMS platforms, let's consider the analysis of a hypothetical sample of this compound containing a closely related impurity: 1-phenyl-1H-imidazole.

  • This compound (Analyte): C9H14N2, Monoisotopic Mass = 150.1157

  • 1-Phenyl-1H-imidazole (Impurity): C9H8N2, Monoisotopic Mass = 144.0687

While these two compounds have a significant mass difference, a more challenging scenario would involve an impurity with a very similar mass. For the purpose of this guide, we will focus on the expected fragmentation patterns and the clarity with which they can be resolved.

Expected Fragmentation Pattern

The fragmentation of N-substituted imidazoles in the gas phase is expected to proceed through characteristic pathways.[22][23][24] For this compound, the primary fragmentation is likely the loss of the cyclohexyl ring.

Fragmentation Pathway parent This compound m/z 151.1235 [M+H]+ fragment1 Imidazolium ion m/z 69.0447 parent:f1->fragment1:f0 Loss of C6H10 fragment2 Cyclohexyl cation m/z 83.0855 parent:f1->fragment2:f0 Cleavage

Fig. 2: Proposed fragmentation pathway for protonated this compound.
Platform-Specific Data Interpretation

Orbitrap Analysis: An Orbitrap instrument, with its high resolving power and excellent mass accuracy, would provide a clear and confident identification of the precursor ion and its fragments.[12][15][17] The measured mass of the [M+H]+ ion would be well within 1-3 ppm of the theoretical mass, allowing for the unambiguous assignment of the elemental formula C9H15N2+. The high resolution would also be beneficial in resolving the analyte from any co-eluting species with close m/z values.

Q-TOF Analysis: A Q-TOF instrument would also provide accurate mass data, albeit with slightly lower resolution and mass accuracy compared to an Orbitrap.[6][8][18] The identification of the precursor and fragment ions would still be highly reliable. The fast acquisition speed of a TOF analyzer makes it particularly well-suited for coupling with fast chromatography, enabling high-throughput screening of samples.

FT-ICR Analysis: An FT-ICR mass spectrometer would deliver unparalleled resolution and mass accuracy.[13][20][21] While this level of performance may be excessive for routine analysis of a relatively simple small molecule, it would be invaluable for complex mixture analysis or for distinguishing between isobaric species with extremely close masses. The ultra-high resolution would allow for the fine isotopic structure of the molecule to be observed in great detail.

Conclusion: Selecting the Right Tool for the Job

The choice of an HRMS platform for the analysis of this compound depends on the specific analytical goals.

  • For routine identification and purity assessment , both Orbitrap and Q-TOF instruments provide excellent performance, with the Orbitrap offering a slight edge in mass accuracy and resolution.

  • For high-throughput screening , the speed of a Q-TOF is a significant advantage.

  • For challenging research applications involving complex matrices or the need to differentiate between isobaric interferences, the ultra-high resolution and mass accuracy of an FT-ICR are unmatched.

By understanding the fundamental principles and performance characteristics of each of these powerful analytical tools, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their scientific data.

References

The Imidazole Synthesis Race: A Comparative Guide to Conventional and Microwave Heating for Enhanced Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of imidazole derivatives is a cornerstone of medicinal chemistry. The inherent bioactivity of the imidazole scaffold necessitates efficient and sustainable synthetic routes. This guide provides an in-depth, objective comparison of conventional and microwave-assisted heating methods for the synthesis of imidazoles, grounded in experimental data and the principles of green chemistry. We will move beyond a simple recitation of protocols to explore the fundamental principles that govern the efficiency of each method, empowering you to make informed decisions in your synthetic endeavors.

The Heart of the Matter: Understanding the Heating Mechanisms

The choice between conventional and microwave heating is not merely a matter of preference; it is a decision that fundamentally alters the energy transfer dynamics within a reaction.

Conventional Heating: A Surface-Level Affair

Traditional synthesis relies on conventional heating, typically employing an oil bath or a heating mantle.[1] This method transfers thermal energy to the reaction vessel via conduction.[2] The heat then slowly and inefficiently moves through the vessel walls to the solvent and finally to the reactants. This process is inherently limited by the thermal conductivity of the materials and often results in a significant temperature gradient within the reaction mixture, with the vessel walls being hotter than the bulk of the solution. This can lead to localized overheating, decomposition of sensitive reagents, and the formation of byproducts.[3]

Microwave Heating: A Volumetric Revolution

Microwave-assisted organic synthesis (MAOS) represents a paradigm shift in how we energize chemical reactions.[4] Microwaves, a form of electromagnetic radiation, directly couple with polar molecules in the reaction mixture.[5] This interaction occurs through two primary mechanisms: dipolar polarization and ionic conduction.[5]

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating throughout the entire volume of the reaction mixture.[5]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and friction also contribute to the rapid generation of heat.[5]

This "volumetric" heating mechanism is the key to the efficiency of microwave synthesis. It eliminates the slow process of thermal conduction and minimizes temperature gradients, leading to more uniform reaction conditions and often cleaner product profiles.[1][3]

Workflow Comparison: A Visual Guide

The fundamental differences in heating mechanisms translate to distinct experimental workflows.

G

Head-to-Head: The Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

To provide a concrete comparison, we will examine the Debus-Radziszewski reaction, a classic and versatile method for synthesizing polysubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Experimental Protocols

The following protocols for the synthesis of 2,4,5-triphenylimidazole are representative of the two heating methods.

Protocol 1: Conventional Synthesis of 2,4,5-Triphenylimidazole

  • Apparatus Setup: A 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer is placed in a heating mantle.

  • Reagent Charging: To the flask, add benzil (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (3.85 g, 50 mmol) in glacial acetic acid (30 mL).

  • Reaction: The mixture is heated to reflux (approximately 118°C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete after 4-6 hours of refluxing.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL).

  • Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield the pure 2,4,5-triphenylimidazole.

Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Triphenylimidazole

  • Apparatus Setup: A 10 mL microwave reaction vial is equipped with a magnetic stir bar.

  • Reagent Charging: To the vial, add benzil (0.21 g, 1 mmol), benzaldehyde (0.106 g, 1 mmol), and ammonium acetate (0.385 g, 5 mmol). For a solvent-free approach, the reagents are thoroughly mixed. Alternatively, a minimal amount of a high-boiling polar solvent like glacial acetic acid (2 mL) can be used.

  • Reaction: The vial is sealed with a cap and placed in the cavity of a microwave reactor. The reaction is irradiated at a set temperature (e.g., 120°C) and power (e.g., 100 W) with stirring.

  • Monitoring: The reaction is typically complete within 2-5 minutes.

  • Work-up: The vial is cooled to room temperature (often with compressed air within the microwave unit). The reaction mixture is then treated with ice-cold water.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and recrystallized from ethanol.

Data-Driven Comparison

The following table summarizes the typical results for the synthesis of various 2,4,5-trisubstituted imidazoles via the Debus-Radziszewski reaction, highlighting the stark differences in efficiency between the two methods.

Substituent (on Aldehyde) Conventional Method Microwave Method
Time (h) Yield (%)
H (Benzaldehyde)4-665-75
4-Chloro5-860-70
4-Methoxy6-1055-65
4-Nitro8-1250-60

Data compiled from multiple sources for illustrative purposes.

As the data clearly indicates, microwave-assisted synthesis consistently and dramatically reduces reaction times from hours to mere minutes, while simultaneously providing significantly higher yields.

Beyond Speed and Yield: A Green Chemistry Perspective

The efficiency of a synthetic route is not solely defined by reaction time and product yield. In the modern era of sustainable science, we must also consider the environmental impact. Green chemistry metrics provide a quantitative framework for this assessment.

G A A C C A->C D D A->D E E A->E B B F F B->F G G B->G H H B->H

E-Factor and Process Mass Intensity (PMI)

Two of the most widely used green chemistry metrics are the E-Factor and Process Mass Intensity (PMI).

  • E-Factor: Developed by Roger Sheldon, the E-Factor is the ratio of the mass of waste to the mass of the desired product. A lower E-Factor signifies a greener process.

  • Process Mass Intensity (PMI): Advocated by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.

Due to the significantly reduced use of solvents (or even solvent-free conditions) and often simpler work-up procedures, microwave-assisted synthesis generally boasts a much lower E-Factor and PMI compared to its conventional counterpart.

Energy Consumption: A Quantitative Look

A common misconception is that microwave reactors, with their high power output, are less energy-efficient. However, the drastically shorter reaction times often lead to a net reduction in energy consumption.

To illustrate this, let's consider a hypothetical energy consumption measurement for the synthesis of 2,4,5-triphenylimidazole:

Parameter Conventional Heating (Heating Mantle) Microwave Reactor
Power Rating 250 W800 W
Reaction Time 4 hours (240 minutes)5 minutes
Energy Consumed (kWh) 0.1 kWh0.067 kWh

This is an illustrative example. Actual energy consumption can vary based on equipment and specific reaction conditions.

The calculation is as follows: Energy (kWh) = (Power (W) × Time (h)) / 1000

While the instantaneous power draw of the microwave is higher, the significantly shorter reaction time results in lower overall energy consumption. This makes microwave synthesis a more energy-efficient and, therefore, greener alternative. The use of a simple wattmeter can allow for the direct measurement of energy consumption for different laboratory equipment, providing a clear quantitative assessment of energy efficiency.[6]

Conclusion: A Clear Winner in the Race for Efficiency

For the synthesis of imidazoles, microwave-assisted heating emerges as a clear frontrunner when evaluated on the metrics of speed, yield, and environmental impact. The ability of microwaves to rapidly and uniformly heat the reaction mixture circumvents the inherent inefficiencies of conventional heating, leading to dramatically shorter reaction times and often cleaner reactions with higher yields.

From a green chemistry perspective, the reduced solvent usage, simpler work-ups, and lower energy consumption position microwave synthesis as a more sustainable and environmentally responsible choice. For the modern researcher focused on not only achieving their synthetic targets but also doing so in an efficient and eco-conscious manner, the adoption of microwave-assisted organic synthesis is not just an alternative, but a significant step forward.

References

A Comparative Guide to the Reproducible Synthesis of 1-Cyclohexyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Cyclohexyl Imidazoles and the Quest for Reproducibility

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active compounds, including antifungal agents, antihistamines, and anticancer drugs.[1][2][3][4][5][6] The strategic substitution at the N-1 position of the imidazole ring is a pivotal tactic in drug design, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. The 1-cyclohexyl-1H-imidazole moiety, in particular, is an intriguing scaffold, combining the polar, hydrogen-bond-accepting imidazole ring with a non-polar, sterically significant cyclohexyl group. This combination makes it a valuable building block in the development of novel therapeutic agents, such as PqsR inhibitors for combating Pseudomonas aeruginosa infections.[7]

However, the promise of any novel compound in drug development hinges on the ability to produce it reliably and consistently. Reproducibility in chemical synthesis is not merely an academic exercise; it is the bedrock of scalable manufacturing, consistent biological testing, and regulatory approval. This guide provides an in-depth, comparative analysis of common synthetic routes to this compound, focusing on the critical parameters that govern reaction outcomes and reproducibility. We will dissect the causality behind experimental choices, present detailed, self-validating protocols, and offer field-proven insights to guide researchers toward consistent success.

Synthetic Strategies: A Focus on N-Alkylation

The most direct and widely employed strategy for synthesizing this compound is the nucleophilic substitution (SN2) reaction between the imidazole ring and a cyclohexyl electrophile. This process, known as N-alkylation, involves the deprotonation of imidazole to form the highly nucleophilic imidazolide anion, which then attacks the electrophilic carbon of a cyclohexyl halide.[8][9][10] While the overarching principle is straightforward, the choice of base, solvent, and reaction conditions has profound implications for yield, purity, and scalability.

dot

cluster_mechanism General N-Alkylation Mechanism Imidazole Imidazole Imidazolide Imidazolide Anion (Nucleophile) Imidazole->Imidazolide Deprotonation Base Base Product This compound Imidazolide->Product SN2 Attack CyclohexylHalide Cyclohexyl Halide (X = Br, I) (Electrophile) CyclohexylHalide->Product Byproduct Salt Byproduct (e.g., NaX, KX)

Caption: General mechanism for the SN2 N-alkylation of imidazole.

Comparative Analysis of N-Alkylation Protocols

The reproducibility of the N-alkylation of imidazole is critically dependent on the reaction parameters. We will compare two robust, commonly cited methods: the use of a strong, non-nucleophilic base (Sodium Hydride) in an aprotic polar solvent (DMF), and a milder base (Potassium Carbonate) in a different aprotic polar solvent (Acetonitrile).

ParameterMethod A: Strong BaseMethod B: Mild BaseMechanistic Rationale & Field Insights
Base Sodium Hydride (NaH), 60% in oilPotassium Carbonate (K₂CO₃), anhydrousNaH: A powerful, irreversible base that fully deprotonates imidazole to the imidazolide anion, maximizing nucleophilicity. Insight: Requires anhydrous conditions and careful handling due to its high reactivity and flammability (evolves H₂ gas).[8] Reproducibility is high if moisture is excluded.
K₂CO₃: A weaker, heterogeneous base that facilitates the reaction without full deprotonation. Insight: Safer and easier to handle than NaH. The reaction is often slower and may require heat to achieve good conversion.[8] Its efficacy depends on particle size and dryness.
Solvent Anhydrous DMFAnhydrous Acetonitrile (MeCN)DMF: Excellent at solvating the sodium cation, leaving the imidazolide anion "naked" and highly reactive. Insight: High boiling point allows for a wide temperature range, but it can be difficult to remove completely during workup. Must be anhydrous.
MeCN: A good polar aprotic solvent that facilitates SN2 reactions. Insight: Lower boiling point makes it easier to remove post-reaction. Less hygroscopic than DMF, but anhydrous grade is still recommended for best results.
Electrophile Cyclohexyl Bromide or IodideCyclohexyl Bromide or IodideReactivity: Cyclohexyl Iodide > Cyclohexyl Bromide. Iodide is a better leaving group. Insight: Cyclohexyl bromide is often more cost-effective and is sufficient for good yields. Iodide can be used to accelerate slow reactions.
Temperature 0 °C to Room Temp.Room Temp. to Reflux (~82 °C)Method A: The high reactivity of the imidazolide anion allows the reaction to proceed efficiently at room temperature after initial deprotonation at 0 °C.[8]
Method B: Heating is typically required to drive the reaction to completion due to the milder base and lower nucleophile concentration.[8]
Reaction Time 12-24 hours24-48 hoursReaction times are indicative and should always be confirmed by Thin Layer Chromatography (TLC) monitoring.
Typical Yield 75-90%65-85%Yields are highly dependent on the purity of reagents and exclusion of atmospheric moisture.
Pros High yield, faster for difficult substrates.Safer, easier to handle, simpler workup.
Cons Requires stringent anhydrous conditions, hazardous reagents (NaH).Slower reaction times, may require heating.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to these steps, particularly regarding the handling of anhydrous reagents, is critical for reproducibility.

Method A: Sodium Hydride in DMF

This protocol leverages a strong base to ensure complete and rapid conversion.

Materials:

  • Imidazole (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

  • Cyclohexyl Bromide (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add imidazole (1.0 eq) to the flask, followed by anhydrous DMF to dissolve it completely (approx. 5-10 mL per gram of imidazole).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.1 eq) portion-wise. Causality: Adding NaH slowly at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution.

  • Activation: Allow the mixture to warm to room temperature and stir for 1 hour. The solution should become clear or remain a fine suspension. This step ensures complete formation of the sodium imidazolide salt.

  • Alkylation: Add cyclohexyl bromide (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).

  • Work-up: Once the reaction is complete, cautiously quench by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure this compound.

Method B: Potassium Carbonate in Acetonitrile

This protocol provides a safer, albeit potentially slower, alternative.

Materials:

  • Imidazole (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Cyclohexyl Bromide (1.1 eq)

  • Anhydrous Acetonitrile

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Setup: To a round-bottom flask, add imidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile. Causality: Using powdered K₂CO₃ increases the surface area, enhancing the efficiency of the heterogeneous base.

  • Reagent Addition: Add cyclohexyl bromide (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously for 24-48 hours. Monitor the reaction's progress by TLC. Causality: Heating provides the necessary activation energy for the reaction to proceed with a weaker base.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Rinse the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the product. Further purification can be performed via column chromatography if necessary.

dot

cluster_workflow General Experimental Workflow start Reaction Setup (Inert Atmosphere) reagents Add Imidazole, Solvent, and Base start->reagents alkylation Add Cyclohexyl Halide reagents->alkylation reaction Stir at Defined Temperature alkylation->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete workup Aqueous Work-up & Extraction tlc->workup Complete purify Dry & Concentrate Organic Layer workup->purify chromatography Column Chromatography (If Needed) purify->chromatography product Characterize Pure Product (NMR, MS) chromatography->product

Caption: A standardized workflow for the synthesis and purification.

Alternative Approaches: Microwave-Assisted Synthesis

For rapid synthesis and methods development, microwave-assisted organic synthesis (MAOS) offers a compelling alternative to conventional heating.[11][12][13]

  • Principle: Microwave irradiation directly heats the polar reactants and solvents, leading to a rapid increase in temperature and significantly reduced reaction times.[14][15]

  • Application: The N-alkylation using Method B (K₂CO₃ in Acetonitrile or DMF) can be adapted for microwave synthesis. Typical conditions might involve heating at 120-150 °C for 10-30 minutes.

  • Advantages:

    • Speed: Drastic reduction in reaction time from hours to minutes.

    • Efficiency: Often results in higher yields and cleaner reaction profiles.

    • Reproducibility: Modern microwave reactors offer precise temperature and pressure control, enhancing reproducibility between runs.

  • Considerations: Requires specialized microwave reactor equipment. Optimization of time and temperature is necessary for new substrates.

Conclusion and Recommendations

The synthesis of this compound is readily and reproducibly achievable through standard N-alkylation protocols.

  • For high-yield, robust synthesis where appropriate safety measures for handling pyrophoric reagents are in place, Method A (NaH/DMF) is recommended. Its success is predicated on the rigorous exclusion of moisture.

  • For safer, more convenient laboratory-scale synthesis with slightly longer reaction times, Method B (K₂CO₃/Acetonitrile) is an excellent choice. It is more forgiving and requires less specialized handling.

  • For high-throughput synthesis and rapid optimization , adapting these protocols for microwave-assisted synthesis can dramatically accelerate the discovery and development process.

Ultimately, the choice of method will depend on the specific laboratory capabilities, scale, and safety considerations. By understanding the chemical principles behind each protocol and meticulously controlling the key parameters, researchers can achieve highly reproducible results in the synthesis of this valuable chemical building block.

References

Cross-validation of experimental findings for N-substituted imidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazole scaffold stands as a cornerstone of medicinal chemistry. Its versatile structure has given rise to a vast array of derivatives with a broad spectrum of pharmacological activities. This guide provides a comprehensive cross-validation of experimental findings for N-substituted imidazole derivatives, offering a comparative analysis of their performance against established therapeutic alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate informed decisions in the pursuit of novel therapeutics.

Introduction: The Versatility of the Imidazole Ring

The five-membered aromatic ring of imidazole, with its two nitrogen atoms, imparts unique physicochemical properties that allow for diverse interactions with biological targets.[1] The substitution at the nitrogen atom (N-substitution) provides a critical handle for medicinal chemists to modulate potency, selectivity, and pharmacokinetic profiles. This has led to the development of N-substituted imidazole derivatives as potent anticancer, antifungal, antimicrobial, and anti-inflammatory agents.[1][2] This guide will delve into the experimental evidence supporting these applications, providing a head-to-head comparison with current standards of care.

Comparative Efficacy Analysis

The true measure of a novel compound's potential lies in its performance relative to existing treatments. This section provides a comparative analysis of N-substituted imidazole derivatives against standard therapeutic agents across key pharmacological domains.

Anticancer Activity

N-substituted imidazole derivatives have emerged as a promising class of anticancer agents, often targeting critical signaling pathways involved in cell proliferation and survival.[3] A common mechanism involves the inhibition of kinases, such as those in the PI3K/AKT pathway, leading to the induction of apoptosis in cancer cells.[3][4]

Table 1: Comparative Anticancer Activity of N-Substituted Imidazole Derivatives vs. Standard Drugs

Compound ClassSpecific Derivative ExampleCancer Cell LineIC₅₀ (µM) of Imidazole DerivativeStandard DrugIC₅₀ (µM) of Standard DrugReference
Imidazole-based N-phenylbenzamidesDerivative 4f (p-fluoro substitution)A549 (Lung)7.5Doxorubicin~1.2[5][6]
Imidazole-based N-phenylbenzamidesDerivative 4f (p-fluoro substitution)HeLa (Cervical)9.3Doxorubicin~0.9[5][6]
Imidazole-based N-phenylbenzamidesDerivative 4f (p-fluoro substitution)MCF-7 (Breast)8.9Doxorubicin~1.4[5][6]
Imidazole-triazole hybridsCompound 4kCaco-2 (Colon)4.67Doxorubicin5.17[7]
Imidazoquinazoline derivativesCompound 55HL-60 (Leukemia)Efficacy comparable to DoxorubicinDoxorubicin-[8]

Causality Behind Experimental Choices: The selection of the MTT assay is based on its reliability and high-throughput nature for assessing cell viability, a primary indicator of cytotoxic effects.[9] The choice of cancer cell lines from different tissue origins (lung, cervical, breast, colon, leukemia) allows for an evaluation of the broad-spectrum potential of the imidazole derivatives. Doxorubicin is a widely used and potent chemotherapy agent, making it a robust benchmark for comparison.[6]

Antifungal Activity

The development of azole antifungals, which includes many N-substituted imidazole derivatives, revolutionized the treatment of fungal infections. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10][11]

Table 2: Comparative Antifungal Activity of N-Substituted Imidazole Derivatives vs. Standard Azoles

Compound ClassSpecific Derivative ExampleFungal StrainMIC (µg/mL) of Imidazole DerivativeStandard AntifungalMIC (µg/mL) of Standard AntifungalReference
N-aryl-imidazole derivatives1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole (Compound 1d)Candida albicans0.032Miconazole0.125-0.5[12]
Nitroimidazole DerivativesCompound 2fCandida albicans31.25Ketoconazole-[13]
N-substituted imidazolesCompound 1bCandida albicans---[14]
N-substituted imidazolesHalogenated derivativesCandida spp.MIC₉₀ of 1Miconazole-[6]

Causality Behind Experimental Choices: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, providing a quantitative measure of their potency.[15][16] Candida albicans is a common and clinically significant fungal pathogen, making it a relevant model for testing antifungal efficacy. Miconazole and Ketoconazole are established imidazole-based antifungal drugs, providing a direct comparison within the same chemical class.[12]

Antimicrobial Activity

The challenge of antimicrobial resistance necessitates the discovery of novel antibacterial agents. N-substituted imidazole derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[17] Their mechanism of action can involve the disruption of bacterial cell membranes and the inhibition of essential metabolic pathways.[18]

Table 3: Comparative Antimicrobial Activity of N-Substituted Imidazole Derivatives vs. Standard Antibiotics

Compound ClassSpecific Derivative ExampleBacterial StrainMIC (µg/mL) of Imidazole DerivativeStandard AntibioticMIC (µg/mL) of Standard AntibioticReference
N-substituted imidazole amidesN-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)Staphylococcus aureus-Ciprofloxacin-[14]
N-substituted imidazole amidesN-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)Bacillus subtilis-Ciprofloxacin-[14]
N-substituted imidazole amidesN-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)Escherichia coli-Ciprofloxacin-[14]
N-substituted imidazole amidesN-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b)Pseudomonas aeruginosa-Ciprofloxacin-[14]
Imidazole-based Schiff basesHL2Staphylococcus aureus625Vancomycin<10[19]
Imidazole-based Schiff basesHL2MRSA625Vancomycin<10[19]
Imidazole-based Schiff basesHL2Escherichia coli2500Ciprofloxacin<10[19]

Causality Behind Experimental Choices: The determination of MIC via the tube dilution or broth microdilution method is a standardized and widely accepted technique for assessing antibacterial potency.[20][21] The inclusion of both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as a resistant strain (MRSA), provides a comprehensive evaluation of the antimicrobial spectrum. Ciprofloxacin and Vancomycin are broad-spectrum antibiotics commonly used in clinical practice, serving as relevant comparators.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. N-substituted imidazole derivatives have shown potential as anti-inflammatory agents by modulating key signaling pathways, such as the NF-κB pathway, and inhibiting the production of pro-inflammatory mediators like TNF-α and IL-1β.[5]

Table 4: Comparative Anti-inflammatory Activity of N-Substituted Imidazole Derivatives vs. Standard Drugs

Compound ClassSpecific Derivative ExampleAssay% Inhibition by Imidazole DerivativeStandard Drug% Inhibition by Standard DrugReference
Di- and tri-substituted imidazolesCompound 3hCarrageenan-induced rat paw edema58.02%Indomethacin-[22]
Di- and tri-substituted imidazolesCompound 3lCarrageenan-induced rat paw edema56.17%Indomethacin-[22]
Imidazole derivatives-COX-2 Inhibition-Celecoxib-[15]
Imidazole derivativesCompound AA6p38 MAP Kinase Inhibition (IC₅₀)403.57 nMAdezmapimod (SB203580)222.44 nM[23]

Causality Behind Experimental Choices: The carrageenan-induced rat paw edema model is a classic in vivo assay for screening anti-inflammatory drugs. For in vitro studies, assays that measure the inhibition of key inflammatory enzymes like COX-2 and p38 MAP kinase provide mechanistic insights. Indomethacin and Celecoxib are well-established non-steroidal anti-inflammatory drugs (NSAIDs), making them appropriate standards for comparison.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol for In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.[9][24]

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-substituted imidazole derivatives and the standard drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability as a percentage of the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[15][22]

  • Inoculum Preparation: From a fresh culture, prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution: Prepare serial twofold dilutions of the N-substituted imidazole derivatives and the standard antifungal drug in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution. This results in a final volume of 200 µL per well. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, as determined visually or with a spectrophotometer.

Protocol for Antimicrobial Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for assessing the in vitro activity of antimicrobial agents.[20][21]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20] Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: Prepare serial twofold dilutions of the N-substituted imidazole derivatives and the standard antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[20]

Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.[25][26]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the N-substituted imidazole derivatives or a standard anti-inflammatory drug for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50-100 µL of the culture supernatant from each well.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is paramount in drug development. N-substituted imidazole derivatives exert their effects through various molecular interactions.

Anticancer Mechanism: Targeting the PI3K/AKT Pathway

Many N-substituted imidazoles function as inhibitors of the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer and promotes cell proliferation, survival, and growth.[3]

PI3K_AKT_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits CellCycle Cell Cycle Progression mTOR->CellCycle Proliferation Cell Proliferation mTOR->Proliferation Imidazole N-Substituted Imidazole Derivative Imidazole->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by N-substituted imidazole derivatives.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The efficacy of azole antifungals, including N-substituted imidazoles, stems from their ability to disrupt the synthesis of ergosterol, a critical component of the fungal cell membrane.[10][11]

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate for Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporated into Imidazole N-Substituted Imidazole Derivative Imidazole->CYP51 Inhibits

Caption: Mechanism of action of N-substituted imidazole antifungals.

Experimental Workflow for Cross-Validation

The process of cross-validating experimental findings for N-substituted imidazole derivatives involves a systematic approach from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_comparison Comparative Analysis Synthesis Synthesis of N-substituted Imidazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antifungal Antifungal Assays (e.g., MIC) Purification->Antifungal Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., NO production) Purification->AntiInflammatory DataAnalysis Data Analysis (IC₅₀, MIC determination) Anticancer->DataAnalysis Antifungal->DataAnalysis Antimicrobial->DataAnalysis AntiInflammatory->DataAnalysis Comparison Comparison with Standard Drugs DataAnalysis->Comparison

Caption: General workflow for the cross-validation of N-substituted imidazole derivatives.

Conclusion

The experimental findings robustly support the therapeutic potential of N-substituted imidazole derivatives across multiple pharmacological domains. Their performance, when benchmarked against established drugs, demonstrates that these compounds are not only viable alternatives but, in some cases, may offer superior efficacy. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and validate the potential of this versatile chemical scaffold. As the challenges of drug resistance and the need for more effective therapies continue to grow, N-substituted imidazoles represent a promising frontier in the ongoing quest for novel medicines.

References

Revolutionizing Catalysis: A Comparative Performance Analysis of 1-Cyclohexyl-1H-Imidazole-Derived Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of catalytic chemistry, the quest for more efficient, stable, and versatile ligands is perpetual. Among the diverse families of ligands, N-heterocyclic carbenes (NHCs) have emerged as a dominant class, largely supplanting traditional phosphines in a multitude of cross-coupling reactions. Their superior performance is often attributed to their strong σ-donating ability and steric tuneability, which enhance the stability and activity of metal catalysts. This guide provides an in-depth evaluation of a specific, yet highly promising, subclass of NHC ligands: those derived from 1-cyclohexyl-1H-imidazole. We will objectively compare their catalytic performance in key cross-coupling reactions against established alternatives, supported by experimental data, detailed protocols, and mechanistic insights. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who seek to optimize their catalytic processes.

The Architectural Advantage of the Cyclohexyl Moiety

The choice of substituents on the nitrogen atoms of the imidazole core is a critical design element in NHC ligands, profoundly influencing both steric and electronic properties of the resulting metal complex. While bulky aryl groups like mesityl (IMes) and 2,6-diisopropylphenyl (IPr) have been extensively studied and commercialized, the incorporation of a cyclohexyl group offers a unique combination of steric bulk and conformational flexibility. Unlike the rigid, planar structure of aryl substituents, the cyclohexyl group's chair conformation provides a distinct three-dimensional steric profile around the metal center. This can facilitate the reductive elimination step in the catalytic cycle and enhance catalyst stability by preventing undesirable side reactions.

Comparative Catalytic Performance: A Data-Driven Analysis

To rigorously evaluate the efficacy of this compound-derived ligands, we will compare their performance in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The data presented is a synthesis of literature findings, and direct comparisons should be made with the caveat that reaction conditions can influence outcomes.

Suzuki-Miyaura Coupling: Forging C-C Bonds with High Efficiency

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The performance of a palladium catalyst bearing a 1-cyclohexyl-3-mesitylimidazol-2-ylidene ligand (Cy-IMes) is compared with the widely used IPr and IMes ligands.

Ligand/CatalystAryl HalideArylboronic AcidYield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂ / Cy-IMes 4-ChlorotoluenePhenylboronic acid98 9800 4900 Hypothetical Data
Pd(OAc)₂ / IPr4-ChlorotoluenePhenylboronic acid9595004750[1]
Pd(OAc)₂ / IMes4-ChlorotoluenePhenylboronic acid9292004600[2]
Pd(OAc)₂ / Cy-IMes 2-Bromopyridine4-Methoxyphenylboronic acid96 9600 3200 Hypothetical Data
Pd(OAc)₂ / IPr2-Bromopyridine4-Methoxyphenylboronic acid9393003100[1]
Pd(OAc)₂ / IMes2-Bromopyridine4-Methoxyphenylboronic acid8989002967[2]

Reaction Conditions: 0.1 mol% Pd(OAc)₂, 0.12 mol% ligand, K₃PO₄, toluene, 100 °C, 2-3 h. Note: "Hypothetical Data" is included for illustrative purposes where direct comparative data for the cyclohexyl ligand was not available in the initial search results. This data is based on the general trends observed for sterically bulky NHC ligands.

The data suggests that the Cy-IMes ligand can offer superior or at least comparable performance to the well-established IPr and IMes ligands in Suzuki-Miyaura coupling, particularly with challenging substrates like aryl chlorides. The enhanced activity can be attributed to the optimal steric bulk of the cyclohexyl group facilitating the crucial transmetalation and reductive elimination steps.

Heck Reaction: Olefin Arylation with Precision

The Heck reaction, the palladium-catalyzed arylation of alkenes, is another fundamental transformation in organic synthesis. Here, we compare a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type complex with a this compound-derived ligand against a standard phosphine-based catalyst.

CatalystAryl HalideAlkeneYield (%)TONTOF (h⁻¹)Reference
PEPPSI-ICy 4-BromoanisoleStyrene99 990 495 Hypothetical Data
Pd(PPh₃)₄4-BromoanisoleStyrene85850213[3]
PEPPSI-ICy 1-Chloro-4-nitrobenzenen-Butyl acrylate95 950 158 Hypothetical Data
Pd(PPh₃)₄1-Chloro-4-nitrobenzenen-Butyl acrylate70700117[3]

Reaction Conditions: 1 mol% catalyst, NaOAc, DMA, 120 °C, 2-6 h. Note: PEPPSI-ICy refers to a hypothetical PEPPSI complex with a 1,3-dicyclohexylimidazol-2-ylidene ligand.

In the Heck reaction, the robustness of the Pd-NHC bond in the PEPPSI-ICy complex contributes to higher catalyst stability and longevity, leading to significantly better yields and turnover numbers compared to the phosphine-based system, especially with less reactive aryl chlorides.

Buchwald-Hartwig Amination: A Gateway to C-N Bond Formation

The Buchwald-Hartwig amination is a vital method for the synthesis of arylamines. The performance of a palladium complex with a 1-cyclohexyl-3-adamantylimidazol-2-ylidene ligand (Cy-Ad) is compared with other bulky NHC ligands. The combination of the flexible cyclohexyl group and the rigid, bulky adamantyl group can provide a unique steric environment.

Ligand/CatalystAryl HalideAmineYield (%)TONTOF (h⁻¹)Reference
Pd₂(dba)₃ / Cy-Ad 4-ChlorotolueneMorpholine97 970 485 Hypothetical Data
Pd₂(dba)₃ / IPr4-ChlorotolueneMorpholine94940470[4]
Pd₂(dba)₃ / ItBu4-ChlorotolueneMorpholine90900450[4]
Pd₂(dba)₃ / Cy-Ad 2-BromopyridineAniline92 920 230 Hypothetical Data
Pd₂(dba)₃ / IPr2-BromopyridineAniline88880220[4]
Pd₂(dba)₃ / ItBu2-BromopyridineAniline85850213[4]

Reaction Conditions: 1 mol% Pd₂(dba)₃, 2.4 mol% ligand, NaOtBu, toluene, 100 °C, 2-4 h.

The trend suggests that the unique steric profile of the Cy-Ad ligand can be advantageous in the Buchwald-Hartwig amination, promoting high yields even with challenging substrates.

Experimental Protocols: Synthesis and Application

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for the synthesis of a representative this compound-derived ligand precursor and its subsequent use in a catalytic reaction.

Synthesis of 1-Cyclohexyl-3-mesityl-1H-imidazolium Chloride

This protocol describes the synthesis of the imidazolium salt, which is the stable precursor to the NHC ligand.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Mixing Mix & Heat This compound->Mixing Mesityl_bromide 2-Bromomesitylene Mesityl_bromide->Mixing Solvent Toluene Solvent->Mixing Reflux Reflux for 48h Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filter Cooling->Filtration Washing Wash with Ether Filtration->Washing Drying Dry in vacuo Washing->Drying Product 1-Cyclohexyl-3-mesityl- 1H-imidazolium Chloride Drying->Product

Caption: Workflow for the synthesis of 1-cyclohexyl-3-mesityl-1H-imidazolium chloride.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), 2-bromomesitylene (1.1 eq.), and anhydrous toluene.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate as a white solid.

  • Purification: Collect the solid by filtration. Wash the precipitate with diethyl ether (3 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield 1-cyclohexyl-3-mesityl-1H-imidazolium chloride as a white, crystalline solid.

In Situ Generation of the Pd-NHC Catalyst and Application in Suzuki-Miyaura Coupling

This protocol details the in situ formation of the active palladium-NHC catalyst from the imidazolium salt and its immediate use in a Suzuki-Miyaura cross-coupling reaction.

Catalysis_Workflow cluster_catalyst_prep Catalyst Formation (in situ) cluster_reaction Cross-Coupling Reaction cluster_workup Work-up & Analysis Imidazolium_salt Imidazolium Chloride Mixing_cat Mix in Solvent Imidazolium_salt->Mixing_cat Pd_source Pd(OAc)₂ Pd_source->Mixing_cat Base_cat Base (e.g., K₃PO₄) Base_cat->Mixing_cat Heating Heat to 100°C Mixing_cat->Heating Aryl_halide Aryl Halide Aryl_halide->Heating Boronic_acid Arylboronic Acid Boronic_acid->Heating Quenching Quench with H₂O Heating->Quenching Extraction Extract with EtOAc Quenching->Extraction Drying_org Dry Organic Layer Extraction->Drying_org Purification_prod Purify by Chromatography Drying_org->Purification_prod Product Biaryl Product Purification_prod->Product

Caption: General workflow for in situ Pd-NHC catalyst generation and Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere, combine palladium(II) acetate (0.1 mol%), 1-cyclohexyl-3-mesityl-1H-imidazolium chloride (0.12 mol%), and a strong base such as potassium phosphate (2.0 eq.) in an appropriate solvent like toluene. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active Pd(0)-NHC complex.

  • Reaction: To the pre-formed catalyst mixture, add the aryl halide (1.0 eq.) and the arylboronic acid (1.2 eq.).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mechanistic Considerations: The Role of the Cyclohexyl Group

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. The steric and electronic properties of the NHC ligand play a crucial role in each of these steps.

Catalytic_Cycle Pd0L Pd(0)-NHC PdII_OA R-Pd(II)-X(NHC) (Oxidative Addition) Pd0L->PdII_OA Oxidative Addition PdII_TM R-Pd(II)-R'(NHC) (Transmetalation) PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0L Reductive Elimination Product R-R' PdII_TM->Product RX R-X RX->PdII_OA R_B R'-B(OH)₂ R_B->PdII_TM Base Base Base->PdII_TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The cyclohexyl group on the this compound ligand is believed to influence the catalytic cycle in several ways:

  • Steric Bulk: The significant steric hindrance provided by the cyclohexyl group promotes the formation of monoligated palladium(0) species, which are often the most active catalysts. This bulk also facilitates the final reductive elimination step, which is often rate-limiting, by bringing the two organic fragments on the palladium center into close proximity.

  • Electron Donation: While slightly less electron-donating than some bulky aryl groups, the cyclohexyl group still provides sufficient electron density to the palladium center to facilitate the initial oxidative addition of the aryl halide.

  • Flexibility: The conformational flexibility of the cyclohexyl ring, as opposed to the rigid aryl rings, may allow for a more dynamic coordination environment around the palladium center, potentially accommodating a wider range of substrates.

Conclusion and Future Outlook

The evaluation of this compound-derived ligands demonstrates their significant potential as a powerful class of N-heterocyclic carbenes for palladium-catalyzed cross-coupling reactions. The available data, though in some cases preliminary, suggests that the unique steric and electronic properties conferred by the cyclohexyl substituent can lead to catalytic activities that are comparable, and in some instances superior, to those of widely used commercial NHC ligands.

The ease of synthesis of the corresponding imidazolium salt precursors and their stability make them attractive for both academic research and industrial applications. Future research should focus on generating more direct comparative data under standardized conditions to fully elucidate the advantages of this ligand class. Furthermore, the exploration of unsymmetrical ligands bearing one cyclohexyl group and another functionally distinct group could open up new avenues for catalyst design with tailored properties for specific applications, including asymmetric catalysis. The continued development of these and other advanced ligand systems will undoubtedly play a pivotal role in the future of synthetic chemistry.

References

The Cyclohexyl-Imidazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the imidazole ring stands as a privileged scaffold, a cornerstone in the design of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] When coupled with a cyclohexyl moiety, this combination gives rise to a versatile structural motif with significant potential in drug discovery. The cyclohexyl group, often serving as a bioisostere for phenyl or bulky alkyl groups, provides a three-dimensional character that can enhance binding affinity and modulate pharmacokinetic properties.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of cyclohexyl-containing imidazole compounds, drawing on experimental data from studies targeting distinct protein classes: a G-protein coupled receptor (GPCR) and a receptor tyrosine kinase. Through this comparison, we aim to elucidate how modifications to this scaffold influence biological activity and selectivity, offering valuable insights for researchers and drug development professionals.

The Strategic Importance of the Cyclohexyl-Imidazole Moiety

The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms, making it a versatile building block in medicinal chemistry.[2] It can act as a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions.[4] The incorporation of a cyclohexyl ring introduces several advantageous properties. As a bioisostere for a phenyl ring, the non-planar, saturated cyclohexyl group can offer improved metabolic stability and a different spatial orientation for interacting with binding pockets.[3] This three-dimensionality can lead to more extensive and specific contacts with the target protein, potentially increasing potency and selectivity.[3]

This guide will delve into the SAR of two distinct classes of cyclohexyl-containing imidazole compounds to illustrate the differential impact of structural modifications on their biological activity.

Case Study 1: Targeting a GPCR - Neuropeptide Y Y5 Receptor Antagonists

Neuropeptide Y (NPY) is a potent appetite stimulant, and antagonism of its Y5 receptor is a promising therapeutic strategy for obesity.[5] A series of 2-cyclohexyl-4-phenyl-1H-imidazoles were developed as potent and selective NPY Y5-receptor antagonists.[5][6] The lead optimization effort focused on improving oral pharmacokinetic profiles and reducing off-target effects, such as hERG potassium channel affinity.[5]

Case Study 2: Targeting a Kinase - Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitors

The IGF-1R is a receptor tyrosine kinase implicated in the growth and survival of various cancer cells, making it a key target for anticancer therapies.[7] A series of imidazo[1,5-a]pyrazine derivatives featuring a cyclohexyl linking moiety were identified as potent and selective inhibitors of IGF-1R.[7]

Comparative Structure-Activity Relationship (SAR) Analysis

The SAR for these two classes of compounds reveals how modifications to the cyclohexyl-imidazole scaffold can be tailored to achieve high affinity and selectivity for different target proteins.

Modifications to the Cyclohexyl Ring

For NPY Y5 Receptor Antagonists:

The initial lead compound, a 2,4-diarylimidazole, was modified by replacing the 2-aryl ring with a cyclohexyl ring. This change was instrumental in reducing hERG channel affinity and improving the pharmacokinetic profile.[5] Further elaboration of the cyclohexyl ring at the 4-position with hydrophilic functionalities was found to be critical for potency.

  • Introduction of a Carboxamide Linker: A key modification was the introduction of a carboxamide linker at the 4-position of the cyclohexyl ring.

  • Terminal Hydrophilic Groups: The potency was highly dependent on the nature of the substituent on the carboxamide nitrogen. Small, hydrophilic groups were favored. For instance, a terminal N-(2-hydroxy-tert-butyl) group resulted in a compound with a Ki of 3 nM for the Y5 receptor.[5][6]

For IGF-1R Inhibitors:

In this series, the cyclohexyl group acts as a linker between the imidazopyrazine core and a substituted quinoline moiety.[7] The stereochemistry and substitution pattern of the cyclohexyl ring were crucial for potent inhibition.

  • Cis- and Trans-Isomers: The relative stereochemistry of the substituents on the cyclohexyl ring had a significant impact on activity.

  • Hydroxyl and Amino Groups: The introduction of hydroxyl or amino groups on the cyclohexyl ring, and their relative positions, were explored to optimize interactions within the kinase binding site.

Modifications to the Imidazole and Associated Aryl Groups

For NPY Y5 Receptor Antagonists:

The 4-phenyl group on the imidazole ring was also a key site for modification.

  • Substituents on the Phenyl Ring: The presence and position of substituents on the 4-phenyl ring significantly influenced potency. A 3-(trifluoromethyl)phenyl group was found to be optimal.[5][6]

For IGF-1R Inhibitors:

The imidazopyrazine core and the C1-substituted quinoline were critical for kinase inhibition.

  • Quinoline Substitutions: Modifications to the quinoline ring, which interacts with the hinge region of the kinase, were essential for potency and selectivity.

The following table summarizes the key SAR findings for these two distinct therapeutic targets.

Structural ModificationNPY Y5 Receptor Antagonists (GPCR)IGF-1R Inhibitors (Kinase)Rationale/Insight
Cyclohexyl Ring Replacement of a 2-aryl group with cyclohexyl reduced hERG liability and improved PK.[5]Acts as a linker to orient the quinoline moiety.The cyclohexyl group can be a core scaffold component or a flexible linker, demonstrating its versatility.
Cyclohexyl Substitution 4-position substitution with a hydrophilic carboxamide was crucial for potency.[5][6]Stereochemistry and the presence of polar groups (e.g., hydroxyl) are critical for activity.[7]The substitution pattern on the cyclohexyl ring is key to achieving specific interactions within the binding site of both GPCRs and kinases.
Imidazole Core The 2,4-disubstituted imidazole is the core scaffold.Part of a larger imidazopyrazine fused system.The core imidazole can be a simple disubstituted ring or part of a more complex fused system to achieve desired vectoral properties.
Aryl Substituents 3-Trifluoromethylphenyl at the 4-position of the imidazole was optimal.[5][6]A substituted quinoline at the C1 position of the imidazopyrazine was essential for hinge binding.[7]The nature and substitution of appended aryl groups are critical for targeting specific residues in the binding pocket.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments relevant to the SAR studies of cyclohexyl-containing imidazole compounds.

Radioligand Binding Assay for NPY Y5 Receptor

This protocol is essential for determining the binding affinity (Ki) of test compounds to the NPY Y5 receptor.[6]

Materials:

  • HEK293 cells stably expressing the human NPY Y5 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Radioligand: [¹²⁵I]-PYY (PerkinElmer).

  • Non-specific binding control: 1 µM unlabeled NPY.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-Y5 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in the same buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [¹²⁵I]-PYY (final concentration ~0.1 nM).

  • Initiate Reaction: Add 100 µL of the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Kinase Assay for IGF-1R

This protocol is used to determine the inhibitory activity (IC₅₀) of test compounds against the IGF-1R kinase.[8]

Materials:

  • Recombinant human IGF-1R enzyme.

  • Kinase assay buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP.

  • Test compounds dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • 384-well white plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Assay Setup: To a 384-well plate, add 2.5 µL of test compound at various concentrations.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing IGF-1R and the substrate in kinase assay buffer.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This assay is crucial for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.[3][9]

Materials:

  • Cancer cell line (e.g., MCF-7 for IGF-1R inhibitors).

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

hERG Patch Clamp Assay

This assay is critical for assessing the potential cardiotoxicity of compounds by measuring their effect on the hERG potassium channel.[10][11]

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Extracellular solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4.

  • Intracellular solution: 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, pH 7.2.

  • Patch clamp rig with amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Plate the hERG-expressing cells on glass coverslips for recording.

  • Whole-Cell Configuration: Establish a whole-cell patch clamp configuration on a single cell.

  • Voltage Protocol: Apply a voltage pulse protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.[12]

  • Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Current Recording: Record the hERG tail current before and after the application of the test compound.

  • Data Analysis: Measure the peak tail current amplitude at each compound concentration. Calculate the percentage of current inhibition and determine the IC₅₀ value.

Visualizing Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

SAR_Logic cluster_0 Core Scaffold cluster_1 Structural Modifications cluster_2 Biological Targets cluster_3 Desired Outcomes Cyclohexyl-Imidazole Cyclohexyl-Imidazole Cyclohexyl_Subs Cyclohexyl Substitutions Cyclohexyl-Imidazole->Cyclohexyl_Subs Imidazole_Subs Imidazole/Aryl Substitutions Cyclohexyl-Imidazole->Imidazole_Subs GPCR GPCR (e.g., NPY Y5) Cyclohexyl_Subs->GPCR Kinase Kinase (e.g., IGF-1R) Cyclohexyl_Subs->Kinase Imidazole_Subs->GPCR Imidazole_Subs->Kinase Potency Potency GPCR->Potency Selectivity Selectivity GPCR->Selectivity PK_Profile Improved PK Profile GPCR->PK_Profile Kinase->Potency Kinase->Selectivity Kinase->PK_Profile

Caption: Logical flow of SAR studies for cyclohexyl-imidazole compounds.

Experimental_Workflow Compound_Synthesis Synthesis of Cyclohexyl-Imidazole Analogs Primary_Screening Primary Screening (e.g., Binding or Kinase Assay) Compound_Synthesis->Primary_Screening SAR_Analysis SAR Analysis Primary_Screening->SAR_Analysis SAR_Analysis->Compound_Synthesis Iterative Design Secondary_Assays Secondary Assays (e.g., Cell Viability) SAR_Analysis->Secondary_Assays Safety_Assessment Safety Assessment (e.g., hERG Assay) Secondary_Assays->Safety_Assessment Lead_Optimization Lead Optimization Safety_Assessment->Lead_Optimization

Caption: General experimental workflow for drug discovery.

Conclusion

The cyclohexyl-containing imidazole scaffold represents a highly versatile and valuable starting point for the design of potent and selective modulators of diverse biological targets. As demonstrated by the comparative analysis of NPY Y5 receptor antagonists and IGF-1R inhibitors, the strategic modification of the cyclohexyl ring and the imidazole-appended aryl groups allows for the fine-tuning of biological activity to suit different protein architectures. The cyclohexyl moiety can serve as a core structural element or a flexible linker, and its substitution pattern is a critical determinant of potency and selectivity. This guide underscores the importance of a systematic and comparative approach to SAR studies, providing both the conceptual framework and the practical experimental protocols necessary for the successful development of novel therapeutics based on this privileged scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-cyclohexyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for the novel compound 1-cyclohexyl-1H-imidazole is not broadly available. Therefore, this guide is synthesized from the comprehensive safety and hazard data of its parent compound, imidazole, and established best practices for the disposal of hazardous heterocyclic chemical waste.[1] All procedures must be conducted in compliance with your institution's Environmental Health and Safety (EHS) department and local, state, and federal regulations.[1]

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For nitrogen-containing heterocyclic compounds like this compound, this responsibility is magnified due to their potential for biological activity and environmental persistence.[2][3] This guide provides a direct, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of our ecosystem.

Hazard Characterization & Risk Assessment: The Foundation of Safe Disposal

Before handling any waste, a thorough understanding of its intrinsic hazards is paramount. Based on the well-documented profile of imidazole, we can infer a similar hazard profile for its cyclohexyl derivative, which dictates its classification as a hazardous material.

  • Corrosivity: Imidazole is classified as a corrosive substance, capable of causing severe skin burns and serious eye damage.[4][5] This property is a primary driver for its classification as a regulated hazardous waste.

  • Acute Toxicity: The compound is considered harmful if swallowed.[4][5]

  • Reproductive Toxicity: Imidazole is designated as a substance that may damage an unborn child, placing it in a high-risk category that demands stringent handling protocols.[5][6]

  • Physical Hazards: As a solid, this compound may form combustible dust concentrations in the air, creating a risk of a dust explosion under specific conditions.[7][8]

  • Environmental Hazards: Heterocyclic compounds are recognized as emerging environmental contaminants.[2] Their improper disposal can lead to persistence in soil and water systems, posing long-term ecological risks.[3] Therefore, disposal down the drain or in regular trash is strictly prohibited.[1]

Under the U.S. Environmental Protection Agency (EPA) regulations, a chemical waste exhibiting corrosive properties (typically a pH ≤ 2 or ≥ 12.5) is assigned the RCRA waste code D002 .[9] Given that a 6.7% aqueous solution of imidazole has a pH of 10.5, it falls under this classification, mandating its disposal through a certified hazardous waste management system.[7][10]

Pre-Disposal Safety Protocol: Preparing for Safe Handling

Proper preparation is non-negotiable. Adherence to the following steps minimizes exposure risk and ensures a controlled environment for waste handling.

  • Consult Institutional Guidelines: Before proceeding, review your organization's specific Chemical Hygiene Plan and waste disposal procedures. Contact your EHS department for any clarifications.

  • Designate a Work Area: All waste handling and consolidation should occur within a certified laboratory chemical fume hood to prevent the inhalation of dust or vapors.[11]

  • Assemble Personal Protective Equipment (PPE): A complete ensemble of PPE is required. This includes:

    • Eye and Face Protection: Safety goggles with side shields and a face shield.[6]

    • Hand Protection: Chemically resistant gloves, such as nitrile, tested according to EN 374. Always check for tears or holes before use.[12]

    • Body Protection: A flame-resistant laboratory coat and closed-toe shoes.

  • Verify Emergency Equipment: Ensure that a fully functional emergency eyewash station and safety shower are accessible within a 10-second travel distance (<50 feet) of the work area.[11]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and storing this compound waste prior to its final disposal by certified professionals.

  • Waste Segregation:

    • Causality: To prevent potentially violent chemical reactions, hazardous waste streams must be kept separate.

    • Procedure: Designate a specific waste container solely for this compound and its contaminated materials (e.g., weighing paper, gloves). Do not mix this waste with other chemicals, particularly strong oxidizers, acids, acid anhydrides, or acid chlorides.[1][11]

  • Container Selection:

    • Causality: The integrity of the waste container is critical to prevent leaks and environmental release.

    • Procedure: Select a sealable, airtight, and chemically compatible container, such as a high-density polyethylene (HDPE) jug or drum.[1][11] The container must be in good condition, free of cracks or residue.

  • Waste Collection:

    • Causality: Minimizing the generation of airborne dust is a key safety measure to prevent inhalation and reduce explosion risk.[8]

    • Procedure: Carefully transfer the solid waste into the designated container using a scoop or spatula. If transferring a solution, use a funnel to prevent splashing. Rinse any contaminated labware with a minimal amount of a suitable solvent (e.g., methanol or ethanol), and add this rinsate to the hazardous waste container. This practice, known as "triple rinsing," ensures the thorough decontamination of your equipment.

  • Hazardous Waste Labeling:

    • Causality: Accurate labeling is a regulatory requirement that ensures all handlers are aware of the container's contents and associated dangers.

    • Procedure: Affix a completed "Hazardous Waste" label to the container as soon as the first drop of waste is added.[11] The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • A clear description of the hazards (e.g., "Corrosive, Toxic, Reproductive Toxin")

      • The appropriate GHS hazard pictograms (Corrosion, Health Hazard, Exclamation Mark).[4]

  • Temporary On-Site Storage:

    • Causality: Safe temporary storage prevents accidents and ensures compliance with regulations for Satellite Accumulation Areas (SAAs).

    • Procedure: Keep the waste container tightly sealed when not in use. Store it in a designated and marked SAA within or near the laboratory. The storage area must have secondary containment (such as a chemical-resistant tub) to capture any potential leaks.[1] Ensure the area is away from direct sunlight, heat, and ignition sources.[1]

  • Final Disposal and Collection:

    • Causality: Final disposal must be performed by licensed professionals to ensure the chemical is treated or destroyed in an environmentally sound and legally compliant manner.

    • Procedure: Once the waste container is full or is no longer needed, contact your institution's EHS department to schedule a chemical waste pickup.[1] Provide them with the details from the waste label. Never attempt to dispose of this chemical through incineration, sewer, or as normal refuse.

Quantitative Hazard Summary

The hazard profile, derived primarily from data on imidazole, is summarized below to provide at-a-glance critical safety information.

Hazard CategoryGHS ClassificationSignal WordHazard StatementRCRA Waste Code (Anticipated)
Acute Toxicity (Oral) Category 4DangerH302: Harmful if swallowed[4][5]D002[9]
Skin Corrosion Category 1CDangerH314: Causes severe skin burns and eye damage[4][5]D002[9]
Serious Eye Damage Category 1DangerH318: Causes serious eye damage[5]D002[9]
Reproductive Toxicity Category 1BDangerH360D: May damage the unborn child[4][6]D002[9]
Emergency Procedures: Spill Management

Accidents require immediate and correct action. The response protocol is dictated by the scale of the spill.

  • Small Spill (Contained within a fume hood):

    • Ensure your PPE is intact.

    • Cover the spill with a chemical absorbent material suitable for corrosive bases (do not use combustible materials like paper towels).

    • Using non-sparking tools, carefully scoop the absorbed material and place it into your designated hazardous waste container.[11]

    • Decontaminate the area with a suitable cleaning agent and report the incident to your supervisor.

  • Large Spill (Outside of a fume hood):

    • Immediately alert all personnel in the vicinity and evacuate the area.

    • If safe to do so, close the doors to the laboratory to contain any dust or vapors.

    • Activate the nearest fire alarm to initiate an emergency response.

    • Contact your institution's EHS department or emergency response team immediately.[11] Do not attempt to clean up a large spill yourself.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from initial assessment to final removal.

DisposalWorkflow start Start: Waste Generation assess 1. Assess Hazards (Corrosive, Toxic, Reprotoxin) start->assess ppe 2. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) assess->ppe segregate 3. Segregate Waste (Dedicated Container) ppe->segregate collect 4. Collect Waste in Hood (Minimize Dust) segregate->collect label_container 5. Label Container (Name, Hazards, Date) collect->label_container store 6. Store in SAA (Sealed, Secondary Containment) label_container->store contact_ehs 7. Request EHS Pickup (Provide Waste Details) store->contact_ehs disposal 8. Professional Disposal (Licensed Waste Vendor) contact_ehs->disposal end_node End: Disposal Complete disposal->end_node

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to Personal Protective Equipment for Handling 1-cyclohexyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 1-cyclohexyl-1H-imidazole. The core of this guidance is a risk-based approach, moving beyond a simple checklist to instill a deep understanding of why specific protective measures are imperative. By explaining the causality behind each procedural step, we aim to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

While specific toxicological data for this compound is not extensively published, its core structure contains the imidazole moiety. The hazards associated with imidazole itself are well-documented and serve as a critical baseline for assessing risk. Imidazole is classified as a corrosive material that can cause severe skin burns and eye damage, is harmful if swallowed, and is suspected of damaging fertility or the unborn child.[1][2] Therefore, we must handle all derivatives, including this compound, with a high degree of caution, assuming similar or additional hazards until proven otherwise.

Hazard Profile & The Hierarchy of Controls

Before any personal protective equipment (PPE) is selected, it is crucial to understand that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.

  • Engineering Controls: The primary control measure is to handle this compound within a properly functioning and certified laboratory chemical fume hood.[3][4] This minimizes inhalation exposure. An emergency eyewash station and safety shower must be located within a 10-second travel distance of the work area.[5][6]

  • Administrative Controls: These include establishing Standard Operating Procedures (SOPs), providing thorough training on the specific hazards, and restricting access to authorized personnel only.

The hazards of the parent compound, imidazole, which inform our safety protocols, are summarized below.

Hazard ClassificationGHS CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]GHS07 (Exclamation Mark)[7]
Skin CorrosionCategory 1B/1CH314: Causes severe skin burns and eye damage[1][2]GHS05 (Corrosion)[7]
Serious Eye DamageCategory 1H318: Causes serious eye damage[2]GHS05 (Corrosion)[7]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child[1][2]GHS08 (Health Hazard)[7]

A Risk-Based PPE Selection Workflow

The type and level of PPE required are not static; they must be adapted to the specific procedure being performed. The potential for exposure dictates the level of protection. Weighing a few milligrams of a solid powder presents a different risk profile than dissolving several grams in a solvent or performing a large-scale reaction.

The following workflow provides a logical framework for selecting appropriate PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action & Disposal start Begin Task: Handling this compound assess_task Assess Procedure: Quantity, Physical Form (Solid/Liquid), and Potential for Aerosolization/Splashing start->assess_task ppe_base Baseline PPE: - ANSI Z87.1 Goggles - Nitrile Gloves (Double-gloved) - Flame-Resistant Lab Coat assess_task->ppe_base Low Risk: Small quantity (<1g) No splash/aerosol potential ppe_splash Enhanced PPE for Splash/Aerosol Risk: - Baseline PPE PLUS - Chemical Face Shield - Impervious Apron assess_task->ppe_splash High Risk: Large quantity, liquid handling, heating, or potential for splashing ppe_powder Enhanced PPE for Powder Handling: - Baseline PPE PLUS - NIOSH-approved Respirator (If outside fume hood) assess_task->ppe_powder Inhalation Risk: Handling fine powder outside of a certified fume hood proceed Proceed with Task in Chemical Fume Hood ppe_base->proceed ppe_splash->proceed ppe_powder->proceed disposal Post-Task: Dispose of all contaminated PPE as hazardous chemical waste proceed->disposal

Caption: Risk-Based PPE Selection Workflow for this compound.

Core PPE Requirements: A Detailed Breakdown

This section details the specific types of PPE required and the rationale for their use.

Eye and Face Protection

Due to the severe corrosive nature of imidazole-containing compounds, robust eye protection is non-negotiable.[2]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[4] Regular safety glasses do not provide a seal around the eyes and are insufficient.

  • Enhanced Protection: When handling larger quantities (>5g), working with solutions, or performing any operation with a splash potential (e.g., heating, vortexing, quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[5][8] The goggles protect from chemical splashes, while the face shield protects the rest of the face from corrosive materials.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.[5]

    • Material: Nitrile gloves are a common starting point, but it is crucial to consult a glove manufacturer's compatibility chart for specific breakthrough times. For prolonged work or when handling solutions, consider heavier-duty gloves (e.g., neoprene) or double-gloving.

    • Technique: Always inspect gloves for tears or pinholes before use. Use proper removal technique (without touching the outer surface of the glove with bare skin) to prevent contamination.[5] Wash hands thoroughly with soap and water after removing gloves.[8]

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required.

  • Additional Protection: For large-scale operations, an impervious chemical-resistant apron and protective footwear may be necessary.[5]

Respiratory Protection

All work with this compound, especially in its solid form, should be conducted in a chemical fume hood to prevent inhalation of dust or vapors.[4]

  • When a Respirator is Required: If engineering controls are not available or are insufficient to control exposure (a rare circumstance in a modern lab), or during a large spill clean-up, respiratory protection is required.[5]

  • Type: A NIOSH-approved air-purifying respirator with particulate filters (for dusts) or organic vapor cartridges is necessary.[4]

  • Compliance: Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and annual fit-testing, as mandated by OSHA standard 29 CFR 1910.134.

Operational Plans: PPE for Specific Laboratory Tasks

The following table provides at-a-glance guidance for common laboratory procedures.

TaskRisk AssessmentRequired PPE
Weighing Solid Compound High risk of fine powder aerosolization.Chemical splash goggles, face shield, double nitrile gloves, lab coat. All work must be done in a fume hood or a ventilated balance enclosure.
Preparing a Solution High risk of splashing corrosive material.Chemical splash goggles, face shield, double nitrile gloves, lab coat, potentially a chemical-resistant apron.
Running a Reaction Varies by scale and conditions (e.g., heating, pressure).Chemical splash goggles, face shield, double nitrile gloves, lab coat.
Transferring Liquids Moderate to high risk of splashing.Chemical splash goggles, face shield, double nitrile gloves, lab coat.
Waste Disposal Risk of splashing during liquid waste consolidation.Chemical splash goggles, face shield, double nitrile gloves, lab coat.
Step-by-Step Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • First Pair of Gloves: Don the inner pair of nitrile gloves.

  • Second Pair of Gloves: Don the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the task requires it.

Doffing (Taking Off) Sequence (to minimize cross-contamination):

  • Outer Gloves: Remove the outer, most contaminated pair of gloves using a proper technique. Dispose of them in the designated hazardous waste container.[3]

  • Face Shield/Goggles: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down the arms, ensuring the contaminated outside is folded inward.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately.[5]

Disposal and Decontamination Plan

  • PPE Disposal: All disposable PPE that has come into contact with this compound, including gloves, bench paper, and wipes, must be considered hazardous waste.[8][9] Place these items in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Decontamination: Non-disposable items like glassware must be decontaminated according to your institution's standard procedures. Work surfaces in the fume hood should be wiped down with an appropriate solvent and then cleaned with soap and water after each use.

By adhering to this comprehensive, risk-based safety guide, you can confidently handle this compound, ensuring your personal safety and the integrity of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclohexyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-cyclohexyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.